molecular formula C11H11N3O2 B13864659 1-Benzyl-2-methyl-5-nitro-1H-imidazole

1-Benzyl-2-methyl-5-nitro-1H-imidazole

Cat. No.: B13864659
M. Wt: 217.22 g/mol
InChI Key: VJESCIYRNWUDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-methyl-5-nitro-1H-imidazole (CID 13810601) is a synthetically versatile nitroimidazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C15H13N3O2, this compound serves as a valuable chemical intermediate and scaffold for the design and synthesis of novel bioactive molecules . The core imidazole ring is a privileged structure in pharmacology, and the introduction of nitro-group functionality is a key strategy for developing compounds with diverse biological activities . As a 5-nitroimidazole analog, this compound is a functionalized precursor for research into antiparasitic and antimicrobial agents . Its structure is related to well-known chemotherapeutic agents like Metronidazole, which acts as a prodrug whose nitro group is reduced by microbial proteins, generating reactive intermediates that are toxic to anaerobic microorganisms and protozoa . The benzyl substitution at the N-1 position is a common feature in drug discovery, often explored to modulate the compound's lipophilicity, target affinity, and overall pharmacokinetic profile . This product is intended for research applications as a building block in organic synthesis and for investigative studies in pharmaceutical development. It is supplied as a high-purity material to ensure reproducible results in laboratory settings. Applications: • Intermediate for the synthesis of novel imidazole-based compounds • Scaffold for pharmaceutical research, particularly in infectious diseases • Building block for the development of potential antiparasitic agents • Candidate for biochemical mechanism of action studies related to nitroheterocyclic compounds Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-benzyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C11H11N3O2/c1-9-12-7-11(14(15)16)13(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

VJESCIYRNWUDFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Introduction

1-Benzyl-2-methyl-5-nitro-1H-imidazole is a derivative of the 5-nitroimidazole class of compounds. This class is renowned for its therapeutic applications, particularly as antimicrobial and antiprotozoal agents.[1][2] The core mechanism of action for 5-nitroimidazoles relies on the reduction of the nitro group within anaerobic organisms, a process that generates cytotoxic radicals which induce DNA damage and lead to cell death.[3] The specific substitutions on the imidazole ring, such as the N-1 benzyl group and the C-2 methyl group, are critical as they modulate the compound's physicochemical properties, including lipophilicity, stability, and metabolic profile, which in turn influences its biological activity and tissue penetration.[1]

This guide provides a comprehensive analysis of the core . It is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical methodologies for the characterization and handling of this compound. The insights herein are synthesized from data on structurally related analogs and established principles of pharmaceutical ingredient characterization.[4][5]

Molecular Structure and Core Identifiers

The foundational step in characterizing any active pharmaceutical ingredient (API) is to define its molecular structure and associated identifiers.[5] The structure of 1-Benzyl-2-methyl-5-nitro-1H-imidazole consists of a central imidazole ring, which is substituted at the 1, 2, and 5 positions. The benzyl group at the N-1 position significantly increases lipophilicity compared to its non-benzylated precursors.

PropertyValueSource
IUPAC Name 1-Benzyl-2-methyl-5-nitro-1H-imidazoleN/A
Synonyms N-Benzyl-2-methyl-5-nitroimidazole[6]
Molecular Formula C₁₁H₁₁N₃O₂Inferred
Molecular Weight 217.22 g/mol Inferred
CAS Number Not explicitly found; related compounds are availableN/A

Note: While a specific CAS number for this exact isomer was not located in the search results, the molecular formula and weight are calculated from its known structure. The parent compound, 1-Benzyl-2-methyl-1H-imidazole, has a CAS number of 13750-62-4.[7]

Physicochemical Properties

The physical and chemical properties of an API are critical determinants of its behavior during formulation, manufacturing, and in biological systems.[8] These properties influence solubility, stability, dissolution rate, and ultimately, bioavailability.[4][9]

Physical State and Appearance

Based on related nitroimidazole compounds, 1-Benzyl-2-methyl-5-nitro-1H-imidazole is expected to be a crystalline solid at room temperature, likely with a yellow to orange hue due to the nitro aromatic system.[10] For instance, 2-methyl-5-nitroimidazole is described as a yellow to orange crystalline solid.[10]

Melting Point

The melting point is a crucial indicator of purity. For comparison, the related compound 2-methyl-5-nitro-1H-benzo[d]imidazole has a melting point of 223 °C.[11] Derivatives of metronidazole, another 5-nitroimidazole, exhibit melting points in the range of 145-204 °C depending on the substitutions. The melting point of 1-Benzyl-2-methyl-5-nitro-1H-imidazole is anticipated to be in a similar range, influenced by the crystal lattice packing forces.

Solubility Profile

Solubility is a paramount property for drug development.[9] The presence of the benzyl group suggests a degree of lipophilicity, while the imidazole ring can engage in hydrogen bonding.[12][13]

  • Aqueous Solubility : Expected to be sparingly soluble in water. The parent compound, 1-benzylimidazole, is sparingly soluble in water.[13] Nitroimidazoles like metronidazole are soluble in water, but the large, nonpolar benzyl group on the target compound will decrease its aqueous solubility.

  • Organic Solubility : It is anticipated to have good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and polar aprotic solvents.[12][13] This is a common characteristic of substituted imidazoles.[14]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation.[13] The expected spectral data for 1-Benzyl-2-methyl-5-nitro-1H-imidazole are inferred from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals. Protons on the benzyl ring would appear in the aromatic region (~7.2-7.5 ppm). The methylene protons (N-CH₂) of the benzyl group would likely appear as a singlet around 5.1-5.5 ppm.[15] The methyl protons (Im-CH₃) at the C-2 position would be a singlet around 2.3-2.5 ppm. The lone proton on the imidazole ring (C4-H) is expected to be a singlet in the downfield region, potentially around 7.6-8.5 ppm, due to the electron-withdrawing effect of the adjacent nitro group.[15]

  • ¹³C NMR : The carbon NMR would display distinct peaks for each unique carbon atom, including those in the imidazole ring, the benzyl group, and the methyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected peaks include:

  • N-O Stretch (NO₂) : Strong, characteristic absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1330-1380 cm⁻¹ (symmetric).[2]

  • C=N and C=C Stretch : Absorptions from the imidazole and benzene rings in the 1450-1600 cm⁻¹ region.

  • C-H Stretch : Peaks corresponding to aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.22.

Chemical Stability and Reactivity

The stability of an API is a critical parameter influencing its shelf-life, storage conditions, and compatibility with excipients.[8] Nitroimidazoles can be susceptible to degradation under certain stress conditions.

  • Thermal Stability : Studies on related 5-nitroimidazoles show they are generally stable at moderate temperatures (e.g., 40 °C) but can degrade at elevated temperatures (80 °C and 120 °C).[16]

  • Hydrolytic Stability : The compound is expected to be relatively stable in aqueous solutions at neutral pH. However, extreme pH conditions could potentially lead to degradation. Metronidazole, for example, is stable in aqueous solutions across a range of pH values but can degrade in the presence of photolytically generated hydroxyl radicals.[16][17]

  • Photostability : The nitroaromatic system may be sensitive to light, potentially leading to photolytic degradation. This is a known characteristic of many nitroimidazole compounds.[17]

  • Reactivity : The primary point of reactivity is the nitro group, which can be chemically or electrochemically reduced. This reduction is the basis of its biological activity.[3]

Experimental Methodologies

To ensure scientific integrity, all physicochemical characterization must follow robust, validated protocols.[4]

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of the compound in various solvents.[12]

Objective: To quantify the solubility of 1-Benzyl-2-methyl-5-nitro-1H-imidazole in selected aqueous and organic solvents.

Materials:

  • 1-Benzyl-2-methyl-5-nitro-1H-imidazole

  • Volumetric flasks, vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO.

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials containing a known volume of each solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to further separate the solid and supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis cluster_res Result A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B Achieve Saturation C Centrifuge to Separate Phases B->C Reach Equilibrium D Filter Supernatant (0.22 µm filter) C->D Isolate Saturated Solution E Quantify by Validated HPLC Method D->E Prepare for Analysis F Calculate Equilibrium Solubility E->F Determine Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Purity Analysis and Stability Testing by HPLC

Objective: To assess the purity of the compound and monitor its degradation under stress conditions.

Materials:

  • HPLC system with UV detector and autosampler

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water).[18]

  • Forced degradation chambers (oven, photostability chamber).

Procedure:

  • Method Development: Develop a gradient or isocratic HPLC method that provides good resolution between the main peak of the API and any potential impurities or degradants. A mobile phase of acetonitrile and acidified water is a common starting point for nitroimidazoles.[18]

  • Purity Assessment: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol). Inject into the HPLC system. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Dissolve the compound in dilute HCl and NaOH and monitor over time.

    • Oxidation: Treat the compound with a dilute solution of hydrogen peroxide.[16]

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).[16]

    • Photolytic Stress: Expose the compound (in solution and solid state) to UV/Vis light.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to quantify the remaining parent compound and identify the formation of degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Workflow A Acid/Base Hydrolysis E Sample at Time Points A->E B Oxidation (H₂O₂) B->E C Thermal Stress C->E D Photolytic Stress D->E Start API Sample Start->A Start->B Start->C Start->D F HPLC Analysis E->F G Quantify API & Degradants F->G

Caption: Workflow for a Forced Degradation Study.

Biological Context and Significance

While this guide focuses on physicochemical properties, it is important to contextualize their relevance. As a 5-nitroimidazole, 1-Benzyl-2-methyl-5-nitro-1H-imidazole is anticipated to possess antimicrobial activity against anaerobic bacteria and protozoa.[1] The benzyl group may enhance its ability to penetrate cell membranes, potentially leading to improved potency or an altered spectrum of activity compared to less lipophilic analogs.[1] The study of related 1-benzyl-imidazole derivatives has shown a wide range of biological activities, including antifungal and insect growth-regulating properties, highlighting the versatility of this scaffold.[19][20]

Conclusion

1-Benzyl-2-methyl-5-nitro-1H-imidazole is a compound with significant potential, rooted in the well-established biological activity of the 5-nitroimidazole class. Its physicochemical properties are dictated by the interplay between the polar nitroimidazole core and the lipophilic benzyl substituent. This guide provides a foundational understanding of its expected characteristics, from molecular structure and solubility to spectroscopic identity and chemical stability. The experimental protocols detailed herein offer a robust framework for empirical validation, enabling researchers to confidently handle, formulate, and advance the study of this promising molecule. A thorough characterization of these properties is the cornerstone of successful drug discovery and development.[4]

References

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023, January 5). MDPI. [Link]

  • (PDF) TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023, January 1). ResearchGate. [Link]

  • Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. [Link]

  • API Characterization. NETZSCH Analyzing & Testing. [Link]

  • API Physical Characteristics Testing. Protheragen. [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. [Link]

  • Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria. Academia.edu. [Link]

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. ResearchGate. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023, November 9). PMC. [Link]

  • Insect growth-regulating activity of 1-benzyl-2-methylbenzimidazole derivatives on silkworms. PMC. [Link]

  • Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry. [Link]

  • Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole? ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023, October 14). MDPI. [Link]

  • (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol, tms - Optional[13C NMR]. SpectraBase. [Link]

  • API Physico-Chemical. Pharma Inventor Inc. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-Methyl-5-nitro-1H-benzo[d]imidazole | CAS#:1792-40-1. Chemsrc. [Link]

  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)... ResearchGate. [Link]

  • Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. ResearchGate. [Link]

  • Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. (2006, March 31). MDPI. [Link]

  • 1-BENZYL-1H-IMIDAZOLE | CAS 4238-71-5. Matrix Fine Chemicals. [Link]

  • Benzimidazoles: A biologically active compounds. (2012, February 1). Arabian Journal of Chemistry. [Link]

  • 1-Benzyl-2-phenyl-1H-imidazole Properties. EPA. [Link]

  • 2-Methyl-5-nitrobenzimidazole. NIST WebBook. [Link]

  • Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.
  • 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Veeprho. [Link]

  • (PDF) 1-Benzyl-5-nitro-1H-indazole. ResearchGate. [Link]

  • (PDF) The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. (2022, January 3). ResearchGate. [Link]_H_21_N_5_O_2)

Sources

The Reductive Activation of Nitroimidazoles: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroimidazole-based compounds (e.g., Metronidazole, Tinidazole) represent a unique class of "suicide prodrugs" that exploit the fundamental thermodynamic differences between aerobic and anaerobic metabolism. Unlike conventional antibiotics that target cell wall synthesis or ribosomal subunits, nitroimidazoles function as electron sinks. Their selectivity is driven by the redox potential (


) of the nitro group, which requires a specific intracellular voltage to activate.

This guide details the physicochemical mechanism of action (MoA), the molecular cascade leading to DNA fragmentation, and the biological countermeasures (resistance) employed by pathogens. It also provides a validated bench protocol for assessing nitroreductase kinetics, designed for researchers optimizing novel hypoxia-activated prodrugs (HAPs) or antimicrobial agents.

The Physicochemical Basis of Selectivity

The efficacy of nitroimidazoles is strictly governed by redox thermodynamics. The core structure contains a nitro group (


) at the 5-position (antibiotics) or 2-position (hypoxia probes/oncology).
The Redox Threshold

For a nitroimidazole to become toxic, it must undergo a single-electron reduction. The midpoint reduction potential (


) of the 

couple is approximately -486 mV .
  • In Aerobes: The cellular environment rarely drops below -350 mV. Furthermore, oxygen (

    
    ) has a higher electron affinity than the nitroimidazole. If a radical anion is formed, 
    
    
    
    immediately strips the electron, regenerating the parent drug and producing superoxide (futile cycling).
  • In Anaerobes: These organisms utilize low-potential electron transport proteins, specifically Ferredoxin or Flavodoxin , which operate at potentials between -430 mV and -460 mV . This is sufficiently electronegative to drive the reduction of the nitro group, trapping the drug in its active form.

Data Summary: Redox Potentials of Key Players[1]
ComponentRoleApprox. Midpoint Potential (

)
Status
Pyruvate:Ferredoxin Oxidoreductase (PFOR) Electron Donor-540 mVDriver of reaction
Ferredoxin (Fd) Electron Carrier-430 to -460 mVActivation Threshold
Metronidazole (Parent) Prodrug-486 mVElectron Acceptor
Oxygen (

)
Inhibitor-155 mVPrevents activation (Aerobes)
NAD+/NADH Metabolic Couple-320 mVInsufficient for activation

The Molecular Cascade: From Prodrug to Warhead

The mechanism is a four-step cascade.[] The critical event is the formation of the nitro radical anion , which acts as a chaotic "warhead" inside the cell.

Step 1: Diffusive Entry

The lipophilic nature of the uncharged nitroimidazole allows it to passively diffuse across the bacterial cell membrane along a concentration gradient.

Step 2: Reductive Activation (The "Electron Sink")

Inside the cytoplasm, reduced Ferredoxin (


) donates an electron to the nitro group:


This creates a concentration gradient sink, pulling more drug into the cell.
Step 3: Radical Toxicity & Fragmentation

The nitro radical anion is unstable. In the absence of oxygen, it undergoes further reduction to a nitroso intermediate (


) and eventually to a hydroxylamine  (

).
  • Mechanism of Damage: The radical anion and the nitroso intermediate covalently bind to DNA.

  • Result: This binding causes transient destabilization of the helix, leading to single-strand and double-strand breaks. The DNA fragmentation pattern resembles that of ionizing radiation.

Step 4: Release of Inactive Metabolites

The final reduction product is a non-toxic amine (


), but by this point, the cellular DNA is irreversibly damaged.
Visualization: The Selective Activation Pathway

NitroimidazoleMechanism Prodrug Nitroimidazole (Prodrug) (Inactive) Radical Nitro Radical Anion (NO2•-) Prodrug->Radical Reduction Ferredoxin Reduced Ferredoxin (Electron Donor) Ferredoxin->Radical 1e- Transfer (Anaerobic) Radical->Prodrug Futile Cycle (Aerobic) Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide O2 present DNA_Damage DNA Strand Breaks (Cell Death) Radical->DNA_Damage Covalent Binding Amine Amine Derivative (Inactive) Radical->Amine Further Reduction Oxygen Oxygen (O2) Oxygen->Superoxide

Figure 1: The selective activation pathway. Note the "Futile Cycle" (dashed red) in aerobic conditions which protects the cell, versus the direct DNA damage pathway in anaerobes.

Resistance Mechanisms: The nim Genes[3][4][5][6]

Resistance in Bacteroides spp. and H. pylori is increasingly common. The primary mechanism involves preventing the formation of the toxic radical.

  • 5-Nitroimidazole Reductases (nim genes): The nim genes (A through K) encode a specific class of reductases.[2] Unlike the standard PFOR pathway, nim-encoded enzymes reduce the nitro group via a two-electron transfer mechanism.

    • Effect: This bypasses the toxic one-electron radical intermediate (

      
      ), converting the drug directly to the non-toxic amine. The drug is effectively inactivated without damaging the cell.
      
  • Reduced Uptake/Efflux: Downregulation of specific porins or upregulation of efflux pumps (e.g., BME pump in Bacteroides) reduces the intracellular accumulation of the drug.

Experimental Validation Protocol: Enzymatic Reduction Kinetics

Objective: To quantify the rate of nitroimidazole reduction by a specific nitroreductase (NTR) or cell lysate under strictly anaerobic conditions. This protocol validates whether a new compound is a viable substrate.

Application Note: Oxygen is the primary experimental artifact in this assay. Even trace amounts will induce futile cycling, masking the true reduction rate. All buffers must be degassed.

Materials
  • Buffer: 50 mM Tris-HCl, pH 7.4 (Degassed with

    
     for 30 mins).
    
  • Cofactor: NADPH (1 mM stock, prepared fresh).

  • Substrate: Metronidazole or Test Compound (100 µM final concentration).

  • Enzyme: Purified E. coli Nitroreductase (NfsA/NfsB) or Anaerobic Cell Lysate.

  • Detection: UV-Vis Spectrophotometer (Temperature controlled at 37°C).

Step-by-Step Workflow
  • Baseline Correction: Prepare a blank cuvette containing Buffer + Enzyme. Zero the spectrophotometer at 340 nm (NADH depletion) and 320 nm (Metronidazole peak).

  • Anaerobic Preparation: In a glove box or sealed cuvette with a septum, mix:

    • 900 µL Degassed Buffer

    • 50 µL Enzyme/Lysate

    • 10 µL Test Compound

  • Reaction Initiation: Inject 40 µL of NADPH stock through the septum. Invert gently to mix.

  • Kinetic Measurement: Immediately monitor absorbance at 340 nm for 10 minutes.

    • Logic: The oxidation of NADPH ($ \epsilon_{340} = 6220 M^{-1}cm^{-1} $) is stoichiometric to the reduction of the nitro group.

  • Data Analysis: Calculate the specific activity ($ \mu mol \cdot min^{-1} \cdot mg^{-1} $) using the slope of the linear portion of the curve.

Visualization: Assay Logic

AssayProtocol Step1 1. Degas Buffer (Remove O2) Step2 2. Mix Reagents (Enzyme + Drug) Step1->Step2 Prevent Futile Cycle Step3 3. Inject NADPH (Start Reaction) Step2->Step3 Step4 4. Monitor A340nm (Kinetic Read) Step3->Step4 Measure Slope

Figure 2: Critical workflow for enzymatic kinetic assay. Step 1 is the most common point of failure.

Clinical & Developmental Implications

Hypoxia-Activated Prodrugs (HAPs) in Oncology

The mechanism described above is not limited to antibiotics.[3][4] In solid tumors, the core is often hypoxic (necrotic).[4]

  • Strategy: Compounds like TH-302 (Evofosfamide) utilize a 2-nitroimidazole trigger.[3][4][5]

  • Mechanism: In the hypoxic tumor core, the nitro group is reduced, releasing a toxic alkylating agent (brominated isophosphoramide mustard).[4] In healthy, oxygenated tissue, futile cycling prevents activation, minimizing systemic toxicity.

Drug Design Considerations

When designing new nitro-based therapeutics:

  • Tune the

    
    :  If the potential is too high (>-350 mV), it will be activated in aerobic cells (toxicity). If too low (<-500 mV), anaerobes may not reduce it efficiently.
    
  • Lipophilicity: The LogP must allow passive diffusion, as active transport is rare for these xenobiotics.

References

  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action.[][6][7][2][3][8][] Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link

  • Sisson, G., et al. (2000). Metronidazole activation is mutagenic and causes DNA fragmentation in Helicobacter pylori and in Escherichia coli containing a cloned H. pylori RdxA(+) (Nitroreductase) gene. Journal of Bacteriology, 182(18), 5091–5096. Link

  • Löfmark, S., et al. (2010). Metronidazole resistance in Bacteroides fragilis group organisms.[6][10][11][12] Journal of Antimicrobial Chemotherapy, 65(4), 746–753. Link

  • Overgaard, J. (2011). Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck--a systematic review and meta-analysis. Radiotherapy and Oncology, 100(1), 22-32. Link

  • Patterson, A. V., & Smaill, J. B. (2016). Hypoxia-activated prodrugs: can we improve on the current generation? Clinical Cancer Research, 22(7), 1566-1568. Link

Sources

An In-depth Technical Guide to 1-Benzyl-2-methyl-5-nitro-1H-imidazole: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl-2-methyl-5-nitro-1H-imidazole, a significant intermediate in the synthesis of nitroimidazole-based pharmaceuticals. The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and antiprotozoal agents, and understanding the synthesis and properties of its key precursors is paramount for innovation in this therapeutic area.[1][2] This document will delve into the synthesis, physicochemical properties, and the critical role of 1-Benzyl-2-methyl-5-nitro-1H-imidazole in the pharmaceutical landscape, supported by detailed experimental protocols and expert insights.

The Strategic Importance of the 5-Nitroimidazole Moiety

The biological activity of nitroimidazoles is intrinsically linked to the presence of a nitro group at the 5-position of the imidazole ring.[1][3] This functional group is essential for the mechanism of action, which typically involves reductive activation within anaerobic bacteria or protozoa to generate cytotoxic nitroso radicals that damage microbial DNA.[3] The substitution at the N-1 position of the imidazole ring, in this case with a benzyl group, plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its bioavailability and therapeutic efficacy.[3]

Therefore, 1-Benzyl-2-methyl-5-nitro-1H-imidazole serves as a pivotal building block, providing the core pharmacophore ready for further chemical elaboration to produce a variety of active pharmaceutical ingredients (APIs).

Synthesis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole: A Two-Stage Approach

The most direct and efficient synthesis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole is achieved through the N-alkylation of 2-methyl-5-nitroimidazole with a suitable benzylating agent. This method offers high regioselectivity for the N-1 position of the imidazole ring.[2]

Synthesis Pathway Overview

The synthesis is a two-step process starting from the readily available 2-methylimidazole. The first step involves the nitration of 2-methylimidazole to yield 2-methyl-5-nitroimidazole. The second, and key, step is the regioselective N-benzylation of this intermediate.

Synthesis_Pathway 2-Methylimidazole 2-Methylimidazole 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole 2-Methylimidazole->2-Methyl-5-nitroimidazole Nitration (H2SO4, HNO3) 1-Benzyl-2-methyl-5-nitro-1H-imidazole 1-Benzyl-2-methyl-5-nitro-1H-imidazole 2-Methyl-5-nitroimidazole->1-Benzyl-2-methyl-5-nitro-1H-imidazole N-Benzylation (Benzyl Chloride, Base)

Caption: General synthesis pathway for 1-Benzyl-2-methyl-5-nitro-1H-imidazole.

Experimental Protocol: N-Benzylation of 2-Methyl-5-nitroimidazole

This protocol is based on established methods for the N-alkylation of nitroimidazoles.[2]

Materials:

  • 2-Methyl-5-nitroimidazole

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitroimidazole (1 equivalent) in acetonitrile or DMF.

  • Addition of Base: Add potassium carbonate (1.1 equivalents) to the solution. The use of a base is critical for the deprotonation of the imidazole nitrogen, which activates it for nucleophilic attack.

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl chloride (1.05 equivalents) dropwise at room temperature. The slight excess of benzyl chloride ensures the complete consumption of the starting nitroimidazole.

  • Reaction: Heat the reaction mixture to 60°C and maintain it at this temperature, monitoring the progress by Thin Layer Chromatography (TLC).[2] The elevated temperature increases the reaction rate.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. The washing steps remove any remaining inorganic impurities and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1-Benzyl-2-methyl-5-nitro-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Safety Profile

While specific experimental data for 1-Benzyl-2-methyl-5-nitro-1H-imidazole is not widely published in commercial safety data sheets, its properties can be inferred from its precursors and related compounds.

Physicochemical Properties
PropertyValue (Precursor: 1-Benzyl-2-methyl-1H-imidazole)Reference
Appearance Pale yellow viscous liquid[4]
Melting Point 57°C[4]
Boiling Point 125 - 127 °C at 4 hPa[4]
Density 1.105 g/cm³ at 25 °C
Solubility Slightly soluble in water[4]

Note: The introduction of the nitro group is expected to increase the melting point and polarity of the molecule compared to its non-nitrated precursor.

Safety and Handling

The safety precautions for 1-Benzyl-2-methyl-5-nitro-1H-imidazole should be based on the known hazards of its precursor and the general toxicity of nitroaromatic compounds.

  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[6]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.

  • Toxicity: Harmful if swallowed.[5] May cause skin, eye, and respiratory irritation.[5] Nitro compounds can be toxic and should be handled with care.

Role as a Pharmaceutical Intermediate: Gateway to Novel Therapeutics

1-Benzyl-2-methyl-5-nitro-1H-imidazole is a versatile intermediate for the synthesis of more complex nitroimidazole-based drugs. The benzyl group can serve as a protecting group for the N-1 position or as a core structural element in the final API.

While a direct, commercialized pharmaceutical synthesized from this specific intermediate is not prominently documented, its structural similarity to key components of known drugs suggests its potential in the synthesis of analogs of:

  • Benznidazole: Used for the treatment of Chagas disease. Although the industrial synthesis of Benznidazole starts from 2-nitroimidazole, the use of a pre-benzylated intermediate could offer alternative synthetic routes.[7]

  • Metronidazole and other 5-nitroimidazoles: The core structure is present in a wide range of antibiotics.[3][8]

The primary utility of this intermediate lies in its ability to undergo further functionalization. The aromatic ring of the benzyl group or the imidazole ring itself can be modified to create a library of novel compounds for drug discovery programs.

Pharmaceutical_Application 1-Benzyl-2-methyl-5-nitro-1H-imidazole 1-Benzyl-2-methyl-5-nitro-1H-imidazole Further Functionalization Further Functionalization 1-Benzyl-2-methyl-5-nitro-1H-imidazole->Further Functionalization Chemical Modification Novel Drug Candidates Novel Drug Candidates Further Functionalization->Novel Drug Candidates Screening & Development Antimicrobial Agents Antimicrobial Agents Novel Drug Candidates->Antimicrobial Agents Antiprotozoal Agents Antiprotozoal Agents Novel Drug Candidates->Antiprotozoal Agents

Caption: Potential pathway from the intermediate to new drug candidates.

Analytical Characterization

The identity and purity of 1-Benzyl-2-methyl-5-nitro-1H-imidazole are confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons of the benzyl group, a multiplet for the aromatic protons of the benzyl group, and a singlet for the proton on the imidazole ring. The exact chemical shifts would be influenced by the electron-withdrawing nitro group.[9]

    • ¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the methylene carbon, the aromatic carbons of the benzyl group, and the carbons of the nitro-bearing imidazole ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C-H stretching of the aromatic and alkyl groups, C=N and C=C stretching of the imidazole ring, and strong symmetric and asymmetric stretching bands for the N-O bonds of the nitro group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula. Fragmentation patterns can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized intermediate and for monitoring the progress of the reaction. A suitable reversed-phase method can be developed for this purpose.

Conclusion

1-Benzyl-2-methyl-5-nitro-1H-imidazole stands as a valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis is achievable through a straightforward N-alkylation of 2-methyl-5-nitroimidazole, providing access to the critical 5-nitroimidazole pharmacophore. While its direct application in the synthesis of a currently marketed drug is not explicitly detailed, its structural features make it a highly attractive starting point for the development of novel antimicrobial and antiprotozoal agents. For researchers in drug discovery, this intermediate offers a robust platform for generating new chemical entities with potentially improved therapeutic profiles. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the advancement of new medicines.

References

  • ResearchGate. (n.d.). NOE spectrum of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole (3). Retrieved from [Link]

  • Kondal Reddy, K., & Subba Rao, N. V. (1968). Alkylation and Aralkylation of N-Heterocycles. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 68(4), 141-146.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • LookChem. (n.d.). 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS). Retrieved from [Link]

  • Google Patents. (1960). US2935514A - Benzimidazoles.
  • Satheesh, D., et al. (2024). Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

  • SpectraBase. (n.d.). (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol, tms - Optional[13C NMR]. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.
  • Veeprho. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
  • Google Patents. (n.d.). WO2017205622A1 - Method of making benznidazole.
  • Wang, Z., Wang, L., & Huang, P. (2013). Improved Convenient Synthesis of Benzoyl Metronidazole: A Nitroimidazole Antibiotics. Journal of Chemistry, 2013, 937454.
  • Google Patents. (n.d.). United States Patent Office >-et-O-.
  • Patsnap. (2018, February 9). Process for producing 2-methyl-5-nitroimidazole.
  • QuickCompany. (n.d.). Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol. Retrieved from [Link]

Sources

Solvation Thermodynamics and Solubility Profile of 1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI) is a critical synthetic intermediate, prominently utilized in the generation of benzylated imidazolium salts, which exhibit potent antimicrobial and anti-cancer properties . Understanding the solubility profile of BMNI is paramount for optimizing N-alkylation reaction conditions, downstream purification workflows, and biological assay formulations. This whitepaper details the structural determinants of its solvation, empirical solubility across solvent classes, and a self-validating protocol for solubility determination.

Section 1: Structural Determinants of Solvation

BMNI (CASRN: 13230-44-9) possesses a unique amphiphilic-like structural dichotomy that dictates its differential solubility:

  • The Lipophilic Domain: The benzyl group imparts significant hydrophobicity to the molecule. This aromatic ring facilitates London dispersion forces and

    
     stacking interactions, driving solubility in halogenated and aromatic solvents.
    
  • The Polar Core: The 2-methyl-5-nitroimidazole ring is highly electron-deficient and polar. The nitro group at position 5 acts as a strong hydrogen-bond acceptor and creates a substantial molecular dipole.

Because the imidazole nitrogen is substituted with the benzyl group, BMNI lacks strong hydrogen-bond donors. Consequently, it does not self-associate via hydrogen bonding but maintains a highly stable crystalline lattice (melting point: 167–169 °C) . This high lattice energy must be overcome by the enthalpy of solvation. As a result, BMNI is highly soluble in polar aprotic solvents that can effectively engage its dipole, but poorly soluble in purely aqueous media where the hydrophobic effect dominates and the entropic penalty of cavity formation is too high.

Section 2: Empirical Solubility Profile Across Solvent Classes

The following table summarizes the solubility behavior of BMNI, extrapolated from its structural thermodynamics and empirical usage in synthetic literature.

Solvent ClassRepresentative SolventsEstimated SolubilitySolvation MechanismPrimary Application
Polar Aprotic DMSO, DMF, Acetonitrile (CH₃CN)High (>50 mg/mL)Strong dipole-dipole interactions with the nitroimidazole core.NMR Spectroscopy (DMSO-d₆), N-alkylation synthesis .
Halogenated Chloroform (CHCl₃), Dichloromethane (DCM)Moderate (10–50 mg/mL)Dipole-induced dipole and van der Waals interactions with the benzyl moiety.NMR Spectroscopy (CDCl₃), liquid-liquid extraction.
Ethers Tetrahydrofuran (THF), DioxaneModerate (10–50 mg/mL)Moderate polarity and oxygen lone-pair interactions.Soxhlet extraction of impurities .
Protic / Aqueous Water, Phosphate BuffersPoor (<1 mg/mL)High entropic penalty (hydrophobic effect) and inability to disrupt the crystalline lattice.Anion exchange precipitation workflows.

Section 3: Experimental Methodology: Shake-Flask Solubility Determination

To empirically validate the solubility of BMNI in a target solvent for formulation or synthetic scale-up, a self-validating Shake-Flask protocol coupled with HPLC-UV is recommended, adapted from standard OECD guidelines . This system ensures thermodynamic equilibrium is reached and verifies that the solid state has not altered during the assay.

Step-by-Step Protocol:
  • Saturation: Add an excess amount of BMNI solid (e.g., 200 mg) to a 10 mL borosilicate glass vial containing 5 mL of the target solvent.

  • Equilibration: Seal the vial and submerge it in a thermostatic shaking water bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

    • Causality: A 48-hour equilibration period is mandatory to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium rather than a transient kinetic solubility state.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute it serially in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water), and analyze via HPLC-UV at 310 nm (targeting the highly conjugated nitroimidazole chromophore).

  • Validation (Critical Step): Recover the undissolved pellet, dry it under a gentle stream of nitrogen, and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality: This step is critical to confirm the crystalline form remains identical to the starting material and has not converted into a less soluble polymorph or pseudo-polymorph (solvate) during the 48-hour equilibration.

Section 4: Solvation Thermodynamics in Synthesis

The solubility profile of BMNI directly dictates its utility as a precursor. In the synthesis of dibenzyl methyl-substituted imidazolium salts, BMNI is reacted with benzyl bromide . The choice of Acetonitrile (CH₃CN) as the reaction solvent is deliberate: it completely dissolves BMNI due to its polar aprotic nature, stabilizing the transition state of the Sₙ2 N-alkylation without forming a tight, restrictive solvation shell around the nucleophilic imidazole nitrogen (which would occur in protic solvents).

Conversely, when the resulting imidazolium salts undergo anion exchange in deionized water, the ionic products are highly soluble, but any unreacted BMNI precipitates out due to its poor aqueous solubility. This differential solubility provides an elegant, thermodynamically driven purification step.

Solvation Workflow Visualization

SolvationWorkflow BMNI BMNI (Solid State) Hydrophobic & Polar Domains PolarAprotic Polar Aprotic Solvents (DMSO, DMF, CH3CN) BMNI->PolarAprotic Strong Dipole Interactions Halogenated Halogenated Solvents (CHCl3, DCM) BMNI->Halogenated Van der Waals / Lipophilic Aqueous Aqueous Media (Water, Buffers) BMNI->Aqueous High Lattice Energy / Hydrophobic HighSol High Solubility (>50 mg/mL) PolarAprotic->HighSol ModSol Moderate Solubility (10-50 mg/mL) Halogenated->ModSol LowSol Poor Solubility (<1 mg/mL) Aqueous->LowSol App1 NMR & Biological Assays HighSol->App1 App2 Extraction & Synthesis ModSol->App2 App3 Requires Co-solvents LowSol->App3

Figure 1: Solvation pathways and downstream applications of BMNI across different solvent classes.

References

  • Ganapathi, P., Ganesan, K., Vijaykanth, N., et al. "Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation." RSC Advances 15 (2025): 35115-35136. URL:[Link]

  • OECD (1995), "Test No. 105: Water Solubility", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

The Nitroimidazole Scaffold: Electronic Tuning, Reductive Bioactivation, and Next-Gen Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitroimidazole scaffold remains a cornerstone of antimicrobial and antiparasitic pharmacotherapy, distinguished by its unique "bio-reductive switch" mechanism.[1][2] While historically defined by 5-nitroimidazoles like Metronidazole, the landscape has evolved into complex bicyclic architectures (e.g., Pretomanid) and hypoxia-activated prodrugs (HAPs) for oncology. This technical guide analyzes the physicochemical principles governing this scaffold—specifically the critical role of one-electron reduction potentials (


)—and provides actionable protocols for synthesis and electrochemical characterization.

Part 1: The Chemical Architecture & Electronic Tuning

The biological efficacy of nitroimidazoles is dictated by the position of the nitro group (


) on the imidazole ring. This positioning alters the electron density and, consequently, the reduction potential of the molecule.
Positional Isomerism and Redox Potential

The "trigger" for all nitroimidazole activity is the single-electron reduction of the nitro group. The ease of this reduction is quantified by the one-electron reduction potential at pH 7 (


).[3]
  • 2-Nitroimidazoles (e.g., Misonidazole): Possess a less negative (more positive) reduction potential (

    
    ). They are more easily reduced.[4][5] This property allows them to be reduced by mammalian reductases in hypoxic tumor environments, making them ideal hypoxia markers or radiosensitizers.
    
  • 5-Nitroimidazoles (e.g., Metronidazole): Possess a more negative reduction potential (

    
    ).[6] They are thermodynamically harder to reduce. Consequently, they remain inert in mammalian cells (aerobic) but are selectively reduced by the low-potential ferredoxin systems found in obligate anaerobes and protozoa.
    
  • 4-Nitroimidazoles: Generally exhibit the most negative reduction potentials, often rendering them biologically inert unless structurally modified (as seen in the bicyclic core of Pretomanid).

Quantitative Comparison

The following table summarizes the physicochemical properties essential for scaffold selection.

Drug / CompoundClass

(mV)
LogPPrimary IndicationMechanism Basis
Misonidazole 2-Nitro-3890.38Hypoxia RadiosensitizerReduced in hypoxic mammalian tissue.[6]
Benznidazole 2-Nitro-3950.95Chagas Disease (T. cruzi)Type I Nitroreductase activation.[6]
Metronidazole 5-Nitro-486-0.02Anaerobic Bacteria / ProtozoaFerredoxin-linked reduction (low potential).[6]
Tinidazole 5-Nitro-4650.25Anaerobic Bacteria / ProtozoaSimilar to Metronidazole, longer half-life.[6]
Pretomanid Bicyclic 4-NitroN/A*2.60MDR-TuberculosisDdn-mediated activation (

cofactor).[6]

*Note: Pretomanid's activation is enzymatic and specific to the deazaflavin-dependent nitroreductase (Ddn), making standard aqueous


 comparisons less direct, though the nitro group remains the electron acceptor.

Part 2: Mechanism of Action (The Warhead)

The nitroimidazole acts as a "Trojan Horse." It enters the cell as a prodrug and is activated only within the specific redox environment of the pathogen or hypoxic tissue.

The Futile Cycle (Selectivity Filter)

In aerobic environments (e.g., healthy human tissue), the nitro group may undergo a single-electron reduction to the nitro radical anion (


). However, in the presence of oxygen, this radical rapidly transfers the electron to 

, regenerating the parent drug and forming superoxide. This "futile cycling" prevents the accumulation of toxic intermediates in healthy aerobic cells.
Reductive Bioactivation Pathway

In anaerobic conditions (or deep hypoxia), the futile cycle is arrested. The nitro radical anion is further reduced to the nitroso (


) and hydroxylamine (

) intermediates. These electrophilic species form covalent adducts with DNA and proteins, causing strand breaks and cell death.

Bioactivation Prodrug Parent Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical +1e- (Nitroreductase) Radical->Prodrug Futile Cycle (Aerobic) Oxygen O2 Nitroso Nitroso (R-NO) Radical->Nitroso +1e- (Anaerobic) Superoxide Superoxide (O2•-) Oxygen->Superoxide Oxidation of Radical Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- DNA DNA Adducts (Cell Death) Nitroso->DNA Covalent Binding Amine Amine (R-NH2) Hydroxyl->Amine +2e- (Inactive) Hydroxyl->DNA Covalent Binding

Figure 1: The Reductive Bioactivation Pathway. Note the "Futile Cycle" (dashed red line) which protects aerobic cells by regenerating the parent drug in the presence of oxygen.

Part 3: Next-Generation Applications (TB & Oncology)

Tuberculosis: The Bicyclic Revolution

The development of Pretomanid (PA-824) and Delamanid marked a paradigm shift. These are bicyclic nitroimidazooxazines.

  • Mechanism: They are activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.

  • Dual Action:

    • Anaerobic: Release of Nitric Oxide (NO), causing respiratory poisoning (cytochrome oxidase inhibition).[7]

    • Aerobic: Inhibition of mycolic acid biosynthesis (specifically targeting DprE2), preventing cell wall formation.

Hypoxia-Activated Prodrugs (HAPs)

In oncology, the 2-nitroimidazole scaffold is utilized to target the hypoxic core of solid tumors, which are typically resistant to chemotherapy and radiation.

  • Strategy: Attach a cytotoxic effector (e.g., a mustard nitrogen) to a 2-nitroimidazole trigger.

  • Example: Evofosfamide (TH-302) uses a 2-nitroimidazole trigger to release a brominated isophosphoramide mustard specifically in hypoxic zones.[6]

Part 4: Experimental Protocols

Protocol A: Synthesis of Pretomanid (Optimized Route)

Rationale: Traditional syntheses use explosive 2,4-dinitroimidazole.[6] The following protocol utilizes a safer nucleophilic substitution strategy (Zhai et al., 2020).

Reagents:

  • 2-Chloro-4-nitroimidazole[6][8][9][10]

  • (S)-Epichlorohydrin[6][8][9][10]

  • TBSCl (tert-Butyldimethylsilyl chloride)[6]

  • 4-(Trifluoromethoxy)benzyl bromide[6][9][10]

  • Potassium Carbonate (

    
    ) / DMF
    

Step-by-Step Methodology:

  • N-Alkylation (Epoxide Formation):

    • Dissolve 2-chloro-4-nitroimidazole (1.0 eq) and (S)-epichlorohydrin (1.2 eq) in DMF.

    • Add

      
       (2.0 eq) and heat to 60°C for 4 hours.
      
    • Mechanism:[2][7][9][11][12][13][14]

      
       attack by the imidazole nitrogen on the epoxide, followed by ring closure/opening dynamics to form the chlorohydrin intermediate.
      
  • Hydrolysis & Protection:

    • Treat the intermediate with aqueous acid to open the epoxide to a diol.

    • Selectively protect the primary alcohol using TBSCl (1.1 eq) and Imidazole (base) in DCM at 0°C.

    • Checkpoint: Verify mono-protection via TLC (Primary OH is sterically more accessible).[6]

  • Etherification:

    • React the secondary alcohol with 4-(trifluoromethoxy)benzyl bromide (1.2 eq) using NaH (1.5 eq) in dry THF at 0°C

      
       RT.
      
  • Cyclization (The Critical Step):

    • Treat the TBS-protected ether with TBAF (Tetra-n-butylammonium fluoride) to deprotect the primary alcohol.[6]

    • Add strong base (KOH in MeOH) to induce intramolecular nucleophilic aromatic substitution (

      
      ). The alkoxide attacks the C-2 position of the imidazole, displacing the Chlorine atom to close the oxazine ring.
      
    • Yield: Recrystallize from Isopropanol.[7]

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Rationale: Determining the


 is the first step in validating a new nitroimidazole candidate.

Equipment: Potentiostat (e.g., BioLogic or CH Instruments), Glassy Carbon Electrode (Working), Platinum Wire (Counter), Ag/AgCl (Reference).

Methodology:

  • Preparation: Prepare a 1 mM solution of the nitroimidazole in 0.1 M Phosphate Buffer (pH 7.0).

    • Note: For water-insoluble derivatives, use DMF/Water (60:40) with 0.1 M TBAP (Tetrabutylammonium perchlorate).

  • Deoxygenation: Purge the cell with Argon gas for 10 minutes. Oxygen is redox-active and will interfere with the signal.[6]

  • Scan Parameters:

    • Initial Potential: 0.0 V

    • Switching Potential: -1.2 V[6]

    • Scan Rate: 100 mV/s[1]

  • Analysis:

    • Observe the cathodic peak (

      
      ).[15]
      
    • For reversible systems (rare in water), calculate

      
      .
      
    • For irreversible systems (common due to rapid chemical follow-up reactions), report

      
      .
      
    • Validation: The peak should shift to more negative values as pH increases (proton-coupled electron transfer).

References

  • Mechanism of Action of Pretomanid and Delamanid. ResearchGate.

  • Delamanid or Pretomanid? A Solomonic Judgement. Oxford Academic.

  • Studies of Genotoxicity and Mutagenicity of Nitroimidazoles. NIH / PMC.

  • An Efficient and Practical Protocol for the Production of Pretomanid. Chemical Papers.

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by Hydrogenase 1. PubMed.[3][6]

  • Cyclic Voltammetric Study of Nitro Radical Anion. ResearchGate.

Sources

Exploring the Antimicrobial Spectrum of Nitroimidazole Compounds: Mechanisms, Resistance, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroimidazoles represent a cornerstone class of antimicrobial agents characterized by their unique bioreductive activation mechanism. Originally discovered in the 1950s and synthesized as metronidazole to combat Trichomonas vaginalis, the therapeutic spectrum of nitroimidazoles has expanded significantly. Today, this class is critical for treating anaerobic bacterial infections (e.g., Bacteroides, Clostridium), microaerophilic pathogens (e.g., Helicobacter pylori), and increasingly, multidrug-resistant Mycobacterium tuberculosis through novel agents like pretomanid and delamanid.

This technical guide provides an in-depth analysis of the mechanistic foundations of nitroimidazoles, the molecular drivers of resistance, and the rigorous, self-validating experimental workflows required to evaluate their efficacy in the laboratory.

Mechanistic Foundations: The Prodrug Paradigm

Nitroimidazoles are fundamentally prodrugs; they are administered in an inactive state and rely entirely on the metabolic machinery of the target pathogen for activation[1]. The core structure features a nitro group (-NO2) attached to an imidazole ring.

The mechanism of action is driven by the redox potential of the environment. In organisms with a sufficiently low redox potential (typically anaerobes and microaerophiles), the drug enters the cell via passive diffusion. Once inside, the nitro group undergoes a one-electron reduction catalyzed by electron donors such as ferredoxin or flavodoxin, which are themselves reduced by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)[1]. In M. tuberculosis, this reduction is uniquely mediated by a deazaflavin (F420)-dependent nitroreductase (Ddn)[2].

This reduction generates a highly reactive nitro radical anion (NO2•-). This transient intermediate covalently binds to DNA, causing helix destabilization, extensive strand breakage, and rapid cell death[1].

Crucially, in the presence of oxygen, the nitro radical anion undergoes "futile cycling." Because oxygen has a higher electron affinity than the nitro group, the radical donates its extra electron to oxygen, forming superoxide and reverting to the inactive parent prodrug. This biochemical causality explains why nitroimidazoles are selectively toxic to anaerobes and largely harmless to aerobic host tissues.

Activation Prodrug Nitroimidazole Prodrug (e.g., Metronidazole) Enzyme Nitroreductase / PFOR (Anaerobic Environment) Prodrug->Enzyme Passive Diffusion Radical Nitro Radical Anion (Reactive Intermediate) Enzyme->Radical Electron Transfer DNA DNA Damage (Strand Breakage) Radical->DNA Covalent Binding Death Cell Death DNA->Death

Bioreductive activation pathway of nitroimidazole prodrugs leading to DNA damage.

The Antimicrobial Spectrum and Quantitative Efficacy

The spectrum of nitroimidazoles is defined by the presence of specific reductive enzymes within the target organism.

  • Anaerobes and Protozoa: Metronidazole remains the gold standard for Bacteroides fragilis, Clostridium difficile, Giardia lamblia, and Entamoeba histolytica[1].

  • Microaerophiles: Helicobacter pylori is highly susceptible, though resistance is rising globally due to the extensive use of metronidazole in eradication regimens.

  • Mycobacteria: The introduction of bicyclic nitroimidazooxazines (delamanid) and nitroimidazooxazines (pretomanid) has revolutionized the treatment of extensively drug-resistant tuberculosis (XDR-TB)[3],[2]. While both drugs are prodrugs activated by Ddn, recent pharmacodynamic profiling using the Ribosomal RNA Synthesis (RS) ratio shows that pretomanid achieves 90% of its maximal bactericidal effect (RS-EC90) at a much lower concentration than delamanid[3].

Quantitative Data Summary
CompoundTarget OrganismSusceptibility MetricKey Resistance Determinant
Metronidazole Bacteroides fragilisMIC: 0.25 - 2.0 µg/mLnim genes (nimA-nimK)
Metronidazole Helicobacter pyloriMIC: 1.0 - >64 µg/mLrdxA, frxA mutations
Pretomanid Mycobacterium tuberculosisRS-EC90: 390 ng/mLddn (deazaflavin nitroreductase)
Delamanid Mycobacterium tuberculosisRS-EC90: 810 ng/mLddn (deazaflavin nitroreductase)

Genetic and Molecular Mechanisms of Resistance

Resistance to nitroimidazoles is a complex, multi-factorial process. Because the drug requires activation, any genetic alteration that disrupts the electron transport chain or the specific nitroreductases will confer resistance.

  • Enzymatic Inactivation (nim genes): Predominantly found in Bacteroides species, nim genes (nimA through nimK) encode alternative nitroimidazole reductases. Instead of reducing the drug to a toxic radical, these enzymes perform a full reduction to a non-toxic amino derivative,[4]. This effectively neutralizes the drug without requiring the bacteria to sacrifice their own metabolic efficiency.

  • Loss of Activation (rdxA / frxA): In H. pylori, high-level resistance is almost exclusively driven by mutational inactivation (null mutations, frameshifts) of the rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase) genes,[5]. Without these functional enzymes, the prodrug cannot be converted into its bactericidal radical form.

  • Efflux Pumps: Overexpression of efflux systems, such as the HefABC pump in H. pylori, actively extrudes the drug from the intracellular space, lowering the effective concentration and contributing to moderate-level resistance.

Resistance Res Nitroimidazole Resistance Nim nim Genes (Bacteroides spp.) Res->Nim RdxA rdxA / frxA Mutations (H. pylori) Res->RdxA Efflux Efflux Pumps (e.g., hefA) Res->Efflux Mech1 Conversion to Non-toxic Amino Derivative Nim->Mech1 Mech2 Loss of Nitroreductase Activation RdxA->Mech2 Mech3 Decreased Intracellular Drug Accumulation Efflux->Mech3

Primary genetic and molecular mechanisms driving nitroimidazole resistance.

Experimental Workflows: Self-Validating Protocols

To accurately determine the Minimum Inhibitory Concentration (MIC) of nitroimidazoles, researchers must strictly control the redox environment. The following protocol details the Agar Dilution Method for Anaerobic Susceptibility Testing, aligned with Clinical and Laboratory Standards Institute (CLSI) M11 guidelines[6],[7].

Protocol: Anaerobic Susceptibility Testing (Agar Dilution)

1. Media Preparation and Supplementation

  • Action: Prepare Brucella agar supplemented with 5% defibrinated sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1.

  • Causality: Anaerobic bacteria lack the ability to synthesize certain cytochromes de novo. Exogenous hemin and vitamin K1 are mandatory to fuel the electron transport chain. If the electron transport chain is starved, the metabolic rate drops, failing to reduce the nitroimidazole prodrug, which results in artificially elevated (false-resistant) MIC readings.

2. Inoculum Standardization

  • Action: Suspend colonies from a 48-hour pure anaerobic culture into pre-reduced Brucella broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Causality: Standardization prevents the "inoculum effect." An overly dense bacterial population can deplete the active drug molecules faster than they permeate the cells, skewing the MIC higher.

3. Inoculation and Strict Anaerobiosis

  • Action: Use a Steers replicator to deliver 1–2 µL (

    
     CFU/spot) onto the agar plates containing serial twofold dilutions of the nitroimidazole. Immediately transfer plates to an anaerobic chamber (85% N2, 10% H2, 5% CO2).
    
  • Causality: Oxygen has a higher electron affinity than the nitro group of the drug. Any residual oxygen will trigger "futile cycling," oxidizing the nitro radical back to the prodrug and preventing DNA damage. Strict anaerobiosis ensures the radical anion persists to exert its bactericidal effect.

4. Self-Validating Quality Control (QC)

  • Action: Concurrently test a reference QC strain, Bacteroides fragilis ATCC 25285, on every plate batch.

  • Causality: This creates a self-validating system. The established CLSI acceptable MIC range for metronidazole against ATCC 25285 is 0.25 to 1.0 µg/mL. If the QC strain yields an MIC outside this range, it definitively flags a systemic failure (e.g., oxygen contamination, degraded media, or inactive drug powder), automatically invalidating the test batch and preventing the reporting of erroneous data.

AST_Workflow Start Isolate Preparation (Pure Anaerobic Culture) Inoculum Standardize Inoculum (0.5 MacFarland) Start->Inoculum Inoculation Inoculation (Steers Replicator) Inoculum->Inoculation Media Prepare Media (Brucella Agar + Supplements) Media->Inoculation Incubation Anaerobic Incubation (35-37°C, 42-48 hrs) Inoculation->Incubation Read Determine MIC (Visual Growth Inhibition) Incubation->Read

Step-by-step workflow for anaerobic susceptibility testing (AST) following CLSI guidelines.

References

  • Source: nih.
  • Delamanid or pretomanid? A Solomonic judgement!
  • Source: nih.
  • Sequential Inactivation of rdxA (HP0954) and frxA (HP0642)
  • Source: nih.
  • Source: nih.
  • Source: ansi.
  • Source: fda.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Background

The 2-methyl-5-nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of critical antiprotozoal and antibacterial agents such as metronidazole, secnidazole, and dimetridazole[1]. The benzylation of this scaffold to yield 1-benzyl-2-methyl-5-nitro-1H-imidazole (BMNI) is a fundamental transformation used to generate advanced pharmaceutical intermediates and novel biologically active imidazolium salts[2].

Regioselectivity and Causality

A critical challenge in the N-alkylation of 2-methyl-5-nitroimidazole is its existence as a tautomeric mixture (4-nitro and 5-nitro forms). Deprotonation of the imidazole ring yields a resonance-stabilized nitroimidazolate anion. While the nitro group exerts a strong electron-withdrawing effect, regioselectivity is primarily governed by steric hindrance and electronic repulsion. Under optimized basic conditions in polar aprotic solvents, electrophilic attack by benzyl bromide is directed predominantly to the N1 position (adjacent to the methyl group), yielding the 5-nitro isomer as the major kinetic and thermodynamic product rather than the 4-nitro isomer[1],[3].

Pathway Tautomer 2-Methyl-5(4)-nitroimidazole (Tautomeric Equilibrium) Anion Nitroimidazolate Anion (Delocalized Charge) Tautomer->Anion NaOH -H2O Isomer5 1-Benzyl-2-methyl-5-nitroimidazole (Major Product, Kinetic/Steric) Anion->Isomer5 Benzyl Bromide (Preferred N-attack) Isomer4 1-Benzyl-2-methyl-4-nitroimidazole (Minor Product) Anion->Isomer4 Benzyl Bromide (Disfavored)

Figure 1: Mechanistic pathway of regioselective N-alkylation.

Experimental Design & Optimization

The choice of solvent and base is critical for maximizing yield and preventing the formation of dialkylated quaternary imidazolium salts. Polar aprotic solvents like acetonitrile (CH₃CN) are selected because they poorly solvate the nitroimidazolate anion, thereby enhancing its nucleophilicity compared to protic solvents.

The table below summarizes the causality behind reaction condition choices based on recent optimization studies[2],[3]:

SolventBaseTemperatureTimeYield (%)Mechanistic Rationale
CH₃CN NaOH Reflux (80 °C) 6 – 7 h 95 – 97% Strong base ensures complete deprotonation; reflux overcomes activation energy for sterically hindered N-alkylation.
CH₃CNK₂CO₃60 °C1 – 3 h66 – 85%Milder base leads to incomplete anion generation, reducing overall yield despite faster apparent kinetics.
DMF / DMSOK₂CO₃Room Temp> 12 hModerateHigh boiling solvents complicate workup; lower temperatures fail to drive the reaction to completion.

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and stoichiometric precision ensure reproducibility and high purity.

Workflow Start 2-Methyl-5(4)-nitroimidazole (Starting Material) Base Deprotonation (NaOH, CH3CN) Start->Base Generation of Nucleophile Alkylation N-Alkylation (Benzyl Bromide, Reflux 6-7h) Base->Alkylation Benzylation Purification Aqueous Workup & Recrystallization Alkylation->Purification Crude Mixture Product 1-Benzyl-2-methyl-5-nitro-1H-imidazole (Target Compound) Purification->Product Pure Product (>95%)

Figure 2: Synthetic workflow for 2-methyl-5-nitroimidazole benzylation.

Reagents and Materials
  • 2-Methyl-5-nitroimidazole: 1.0 equiv (Starting material)

  • Benzyl bromide: 1.05 equiv (Alkylating agent; Caution: Potent lachrymator, handle in fume hood)

  • Sodium hydroxide (NaOH): 1.1 equiv (Base)

  • Acetonitrile (CH₃CN): Dry (Solvent)

  • Ethyl Acetate (EtOAc) & Hexanes: For extraction and chromatography

Procedure
  • Anion Generation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-nitroimidazole (1.0 equiv) in dry CH₃CN to achieve a 0.5 M concentration. Add finely crushed NaOH (1.1 equiv). Stir the suspension at room temperature for 30 minutes.

    • Causality Note: Pre-stirring ensures complete formation of the sodium nitroimidazolate salt before the electrophile is introduced, preventing competing side reactions.

  • Electrophilic Addition: Attach a reflux condenser. Slowly add benzyl bromide (1.05 equiv) dropwise via syringe.

    • Causality Note: A slight excess (1.05 equiv) drives the reaction to completion. Dropwise addition prevents localized concentration spikes, mitigating the risk of over-alkylation into quaternary salts[2].

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 80–82 °C) for 6–7 hours. Monitor via TLC (EtOAc/Hexane, 1:1). The reaction is self-validating when the starting material spot completely disappears, replaced by a single, higher-Rf product spot.

  • Workup: Cool to room temperature. Filter the mixture through a celite pad to remove insoluble inorganic salts (NaBr and excess NaOH). Concentrate the filtrate under reduced pressure.

  • Extraction & Purification: Quench the concentrated residue with ice-cold distilled water to precipitate the crude product. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate. Recrystallize the resulting solid from ethanol to afford the pure product.

Characterization & Analytical Data

To validate the success of the synthesis, compare your analytical results against the established spectral data for 1-benzyl-2-methyl-5-nitro-1H-imidazole[2].

Analytical ParameterExpected Value / Description
Appearance Solid crystalline powder
Yield 95 – 97%
Melting Point 167 – 169 °C
¹H NMR (400 MHz, DMSO-d₆) δ 2.60 (s, 3H, -CH₃), 4.52 (s, 2H, -CH₂-Ph), 6.90–7.30 (m, 5H, Ar-H), 8.19 (s, 1H, Imidazole-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 12.1 (CH₃), 39.9 (CH₂), 123.4 (Ar-C), [additional aromatic/imidazole carbons]

Troubleshooting & Self-Validation

  • Presence of Quaternary Salts (Bis-alkylation): If a highly polar, baseline-sticking spot is observed on TLC, it indicates the formation of imidazolium bromide salts. Solution: Strictly control the stoichiometry of benzyl bromide to ≤1.05 equiv and ensure the base is added before the alkylating agent.

  • Low Yield / Incomplete Conversion: Often caused by wet solvent or degraded base. Solution: Use anhydrous CH₃CN and freshly crushed NaOH. Ensure the reaction maintains a vigorous reflux.

  • Isomeric Impurities: If NMR shows a secondary methyl singlet (indicating the 4-nitro isomer), the reaction temperature may have been too low, or a protic solvent was inadvertently introduced, altering the kinetic control of the regioselectivity[3].

References

  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation PMC (PubMed Central) / RSC Advances2

  • Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents Journal of Medicinal Chemistry (ACS Publications) 1

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Der Pharma Chemica 3

Sources

using 1-Benzyl-2-methyl-5-nitro-1H-imidazole in antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Introduction & Compound Profile

1-Benzyl-2-methyl-5-nitro-1H-imidazole is a lipophilic derivative of the 5-nitroimidazole class, structurally related to metronidazole and tinidazole. Unlike its hydrophilic clinical analogs, the inclusion of a benzyl group at the


 position significantly alters its physicochemical properties, specifically increasing lipophilicity (

) and reducing aqueous solubility.

This compound functions primarily as a prodrug highly specific to anaerobic organisms (Bacteroides spp., Clostridium spp., Helicobacter pylori) and protozoa (Trichomonas, Giardia). Its activity relies on the reduction of the 5-nitro group by low-redox-potential electron transport proteins (specifically ferredoxin or flavodoxin) found only in anaerobes.

Mechanism of Action (MoA)

The selective toxicity is driven by a four-step cascade:

  • Passive Diffusion: The lipophilic benzyl tail facilitates rapid entry across the microbial membrane.

  • Reductive Activation: The nitro group (

    
    ) accepts electrons from reduced ferredoxin (mediated by the enzyme PFOR).[1]
    
  • Radical Formation: This produces a short-lived, highly toxic nitro-radical anion (

    
    ).
    
  • Target Destruction: The radical creates covalent adducts with bacterial DNA, causing strand breakage and cell death.

MoA cluster_0 Extracellular cluster_1 Anaerobic Cytoplasm Drug 1-Benzyl-2-methyl-5-nitroimidazole (Prodrug) Entry Passive Diffusion Drug->Entry Reduction Nitro-Reduction (e- transfer) Entry->Reduction Ferredoxin Reduced Ferredoxin (via PFOR) Ferredoxin->Reduction e- donor Radical Nitro-Radical Anion (Toxic) Reduction->Radical DNA Bacterial DNA Radical->DNA Covalent Binding Damage Strand Breakage & Cell Death DNA->Damage

Figure 1: Mechanism of Action.[2] The compound remains inert until reduced by anaerobic specific enzymes.

Preparation & Handling Guidelines

Due to the benzyl substitution, this compound is significantly less water-soluble than metronidazole. Improper solubilization is the #1 cause of assay variability.

Solubility Profile:

  • Water: Insoluble (< 0.1 mg/mL)

  • DMSO: Soluble (> 20 mg/mL)

  • Ethanol: Moderately Soluble

Stock Solution Protocol
  • Weighing: Weigh 10.24 mg of powder into a sterile glass vial (avoid plastic if possible for long-term storage to prevent sorption).

  • Solvent: Add 1.0 mL of 100% DMSO (molecular biology grade). Vortex for 30 seconds until clear.

    • Concentration: 10,240 µg/mL.

  • Sterilization: Do not filter sterilize the DMSO stock (filters may dissolve). The high osmotic pressure of 100% DMSO is self-sterilizing.

  • Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Stable for 6 months.

Critical Assay Rule: The final DMSO concentration in the bacterial culture must not exceed 1% (v/v) , and preferably should be <0.5% for sensitive anaerobes like C. difficile.

Protocol A: Anaerobic Broth Microdilution (CLSI M11)

This is the "Gold Standard" assay for this molecule. Standard aerobic testing (Muller-Hinton broth) will yield false negatives because the drug cannot be activated in the presence of oxygen.

Target Organisms: Bacteroides fragilis (ATCC 25285), Clostridium difficile, Fusobacterium nucleatum.

Materials Required
  • Media: Brucella Broth supplemented with Hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and laked horse blood (5%).

  • Atmosphere: Anaerobic Chamber (80%

    
    , 10% 
    
    
    
    , 10%
    
    
    ) or Anaerobic Jars with GasPaks.
  • Indicator: Resazurin (oxygen indicator) strips.

Step-by-Step Workflow
  • Inoculum Prep:

    • Grow colonies on supplemented Brucella Agar for 24-48h anaerobically.

    • Suspend colonies in pre-reduced Brucella broth to match 0.5 McFarland turbidity.

  • Drug Dilution (The "Intermediate Plate" Method):

    • Goal: Avoid shocking bacteria with pure DMSO.

    • Prepare a 100x intermediate dilution in water/broth.

    • Example: Take 10 µL of Stock (10,240 µg/mL) + 990 µL Broth = 102.4 µg/mL (1% DMSO).

    • Use this intermediate to prepare serial 2-fold dilutions in the 96-well plate.

  • Plate Setup:

    • Add 100 µL of drug-containing media per well.

    • Add 100 µL of standardized inoculum (

      
       CFU/mL final).
      
    • Final Drug Range: 64 µg/mL down to 0.125 µg/mL.

  • Incubation:

    • Place in anaerobic chamber/jar immediately.

    • Incubate at 35-37°C for 46-48 hours . (Anaerobes grow slower than aerobes).

  • Readout:

    • Examine for visual turbidity.

    • MIC Definition: The lowest concentration with complete inhibition of visible growth.

Protocol Start Start: DMSO Stock (10,240 µg/mL) Inter Intermediate Dilution (1:100 in Broth) Start->Inter Reduce DMSO Plate 96-Well Plate Setup (Serial Dilutions) Inter->Plate Inoc Add Anaerobic Inoculum (0.5 McFarland) Plate->Inoc Incubate Incubate 48h (Anaerobic Chamber) Inoc->Incubate Read Read MIC (Visual Turbidity) Incubate->Read

Figure 2: Anaerobic Microdilution Workflow.

Protocol B: Time-Kill Kinetics

MIC values only indicate potency. To determine if 1-Benzyl-2-methyl-5-nitro-1H-imidazole is bactericidal (kills) or bacteriostatic (inhibits growth), a time-kill assay is required.

Setup:

  • Prepare 4 flasks of pre-reduced Brucella Broth:

    • Control (Growth only)

    • 1x MIC

    • 2x MIC

    • 4x MIC

  • Inoculate all flasks with

    
     CFU/mL of B. fragilis.
    
  • Incubate anaerobically.

  • Sampling: Remove aliquots at 0, 4, 8, 24, and 48 hours.

    • Note: Perform serial dilutions in PBS and plate on Brucella Agar to count colonies.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL compared to the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Data Analysis & Troubleshooting

Expected Results (Reference Ranges)

Since this is a research compound, use Metronidazole breakpoints as a surrogate for quality control validation.

OrganismExpected MIC (Metronidazole)1-Benzyl-Derivative Prediction
B. fragilis0.25 - 1.0 µg/mL0.5 - 4.0 µg/mL (Likely higher due to MW/Solubility)
C. difficile0.25 - 2.0 µg/mLVariable
E. coli (Aerobe)> 64 µg/mL (Resistant)> 64 µg/mL (Resistant)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Wells Drug crashed out of solution upon hitting aqueous media.Reduce max concentration tested. Ensure DMSO < 1%. Warm media to 37°C before mixing.
No Activity (High MIC) Oxygen exposure deactivating the drug.Check anaerobic indicators. Ensure media was pre-reduced for 24h prior to use.
Trailing Endpoints Partial inhibition (haze).Read the button of growth clearly. Nitroimidazoles usually give sharp endpoints; trailing suggests contamination or aerobic leakage.
Aerobic Activity? If activity is seen in aerobes (E. coli).The compound may be acting via membrane lysis (detergent effect of benzyl group) rather than nitro-reduction. This indicates non-specific toxicity .

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3][4][5] Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Ninth Edition (M11). CLSI, Wayne, PA.[3][4][6]

  • Löfmark, S., et al. (2010). "Metronidazole: is it losing its utility?" Lancet Infectious Diseases, 10(6), 376-383. (Mechanism of nitroimidazole activation).[1][7][8]

  • Muller, M. (1983). "Mode of action of metronidazole on anaerobic bacteria and protozoa." Surgery, 93(1 Pt 2), 165-171.
  • Trivedi, M. N., et al. (2011). "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.[9] (Specific synthesis and activity of related derivatives).

Sources

Application Note: In Vitro Evaluation of 1-Benzyl-2-methyl-5-nitro-1H-imidazole against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the standardized protocols for evaluating the in vitro antibacterial activity of 1-Benzyl-2-methyl-5-nitro-1H-imidazole , a lipophilic derivative of the 5-nitroimidazole class. Unlike its parent compound (2-methyl-5-nitroimidazole) or the clinical standard metronidazole, the addition of a benzyl group at the N-1 position significantly alters physiochemical properties, specifically lipophilicity and molecular weight. Consequently, standard aqueous preparation methods must be adapted.

This guide focuses on the Agar Dilution Method (the CLSI Gold Standard for anaerobes) and the Broth Microdilution Method (for high-throughput screening), referencing CLSI M11 guidelines while addressing the specific solubility and handling requirements of this research compound.

Mechanism of Action

The 1-Benzyl-2-methyl-5-nitro-1H-imidazole functions as a prodrug. Its selectivity for anaerobic bacteria stems from the unique redox potential of the anaerobic electron transport chain.

Key Pathway:

  • Entry: The lipophilic benzyl group facilitates passive diffusion across the bacterial membrane.

  • Activation: The nitro group (-NO2) is reduced by Pyruvate:Ferredoxin Oxidoreductase (PFOR) , an enzyme system found only in anaerobes (and some protozoa).[1]

  • Toxicity: This reduction generates short-lived nitro-radical anions and nitroso intermediates.

  • Target: These radicals covalently bind to bacterial DNA, causing strand breakage and helix destabilization, leading to cell death.[2]

Figure 1: Reductive Activation Pathway

NitroimidazoleMechanism Prodrug 1-Benzyl-2-methyl- 5-nitro-1H-imidazole (Prodrug) Entry Passive Diffusion (Lipophilic Entry) Prodrug->Entry Radical Nitro-Radical Anion (R-NO2•-) Entry->Radical Reduction via Electron Transfer Ferredoxin Ferredoxin (Reduced) Ferredoxin->Radical e- Donor PFOR PFOR System (Anaerobes Only) PFOR->Ferredoxin Activates DNA Bacterial DNA Radical->DNA Covalent Binding Death Strand Breakage & Cell Death DNA->Death

Caption: Mechanism of selective toxicity. The drug requires metabolic activation by the low-redox potential PFOR system specific to anaerobes.[3]

Material Preparation

Compound Handling & Solubility

Unlike Metronidazole (which is water-soluble), the 1-Benzyl- derivative is highly lipophilic.

  • Solvent: Dimethyl Sulfoxide (DMSO). Do not use water or ethanol for the primary stock, as precipitation will occur upon dilution into media.

  • Stock Concentration: Prepare a 10,000 µg/mL (10 mg/mL) master stock.

  • Storage: Aliquot into small volumes (e.g., 500 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Media Formulation (CLSI M11 Compliant)

Anaerobes are fastidious; standard Mueller-Hinton agar is insufficient.

Base Medium: Brucella Agar

Component Concentration Function
Brucella Agar Base 43 g/L Nutrient backbone
Hemin 5 µg/mL Essential for Bacteroides spp. respiration
Vitamin K1 1 µg/mL Essential for Prevotella & Porphyromonas

| Laked Sheep Blood | 5% (v/v) | Growth factor enrichment |

Note: For Broth Microdilution, use Brucella Broth supplemented with Hemin and Vitamin K1 (no blood).

Protocol A: Agar Dilution (Reference Method)

Purpose: The gold standard for determining Minimum Inhibitory Concentration (MIC) for anaerobes. It minimizes artifacts caused by drug evaporation or adsorption.

Workflow Overview

AgarDilutionWorkflow Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilutions (10x Final Conc.) Stock->Dilution MoltenAgar Molten Brucella Agar (50°C) Dilution->MoltenAgar Mix 1:9 Plates Pour Plates (Allow to solidify) MoltenAgar->Plates Spot Spot Inoculation (1-2 µL per spot) Plates->Spot Inoculum Inoculum Prep (1x10^8 CFU/mL) Inoculum->Spot Incubate Anaerobic Incubation 48h @ 37°C Spot->Incubate Read Read MIC Incubate->Read

Caption: Step-by-step workflow for the CLSI M11 Agar Dilution method.

Step-by-Step Procedure

Step 1: Plate Preparation

  • Prepare 10X concentrations of the test compound in Brucella Broth (or PBS).

    • Example: To test 64 µg/mL in the plate, prepare a 640 µg/mL intermediate tube.

  • Add 2 mL of the 10X intermediate to 18 mL of molten supplemented Brucella Agar (kept at 48-50°C).

  • Mix by gentle inversion (avoid bubbles) and pour into sterile petri dishes.

  • Allow to solidify and dry the surface in a laminar flow hood (approx. 30 min).

  • Control Plates: Prepare drug-free growth control plates (start and end of series).

Step 2: Inoculum Preparation

  • Select 3-5 colonies from a 24-48h pure culture of the anaerobic test strain (e.g., B. fragilis).

  • Suspend in pre-reduced Brucella Broth to achieve turbidity equivalent to a 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

  • Critical: Use the suspension within 30 minutes to prevent oxygen toxicity.

Step 3: Inoculation

  • Use a Steers replicator or automated spotter to deliver 1-2 µL of inoculum onto the agar surface.

  • Final inoculum on agar: ~10^5 CFU/spot.

  • Let spots dry.

Step 4: Incubation

  • Place plates in an anaerobic jar or chamber.

  • Atmosphere: 80% N2, 10% H2, 10% CO2.

  • Incubate at 35-37°C for 42-48 hours .

Protocol B: Broth Microdilution (High Throughput)

Purpose: Faster screening for Bacteroides and Parabacteroides spp. Limitation: Not recommended for slower-growing anaerobes (e.g., Fusobacterium, Peptostreptococcus) due to poor growth in broth.

  • Tray Prep: Dispense 100 µL of Supplemented Brucella Broth (containing 2X drug concentration) into columns 1-10 of a 96-well plate.

  • Inoculum: Dilute the 0.5 McFarland suspension (from Protocol A) 1:15 in Brucella Broth.

  • Inoculation: Add 100 µL of the diluted inoculum to each well.

    • Final Volume: 200 µL.

    • Final Drug Conc: 1X.

    • Final Inoculum: ~5 x 10^5 CFU/mL.

  • Seal: Cover with a perforated gas-permeable seal or loose lid to allow gas exchange inside the anaerobic chamber.

  • Incubate: 46-48 hours anaerobically.

Data Analysis & Interpretation

Reading Results
  • Agar Dilution: The MIC is the lowest concentration that completely inhibits visible growth.

    • Ignore: A faint haze or a single colony (contamination or trailing).

  • Broth Microdilution: The MIC is the lowest concentration with no visible turbidity compared to the growth control.

Quality Control (QC)

Every test run must include standard QC strains to validate the media and anaerobic conditions.

OrganismATCC NumberExpected Metronidazole MIC (µg/mL)*
Bacteroides fragilis ATCC 25285 0.25 - 1.0
Bacteroides thetaiotaomicron ATCC 29741 0.5 - 2.0
Clostridioides difficile ATCC 700057 0.125 - 0.5

*Note: Since 1-Benzyl-2-methyl-5-nitro-1H-imidazole is a research compound, use Metronidazole ranges to validate the system . If the QC strain MIC for Metronidazole is out of range, the test for the benzyl derivative is invalid.

Troubleshooting & "Gotchas"

IssueProbable CauseCorrective Action
No growth on Control Plates Oxygen exposureCheck catalyst pellets in jar; ensure gas mix is 10% H2.
Precipitation in Broth Drug insolubilityThe benzyl group decreases water solubility. Ensure final DMSO conc is <1%. If precipitating at high MICs, Agar Dilution is mandatory.
Trailing Endpoints Inoculum too heavystrictly adjust to 0.5 McFarland. Do not use overnight broth directly.
Pink/Red Media Resazurin indicatorIf using an indicator, pink means O2 is present. Abort test.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4][5][6][7] M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 9th Edition.[5][7] [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[2][3][8] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

  • Nagaraja, G. K., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.[9][10][11][12] Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.[9] [Link]

Sources

developing antiprotozoal agents from 5-nitroimidazole precursors.

Author: BenchChem Technical Support Team. Date: March 2026

This application guide provides a comprehensive, causality-driven framework for the design, chemical synthesis, electrochemical validation, and biological evaluation of novel 5-nitroimidazole (5-NI) antiprotozoal agents.

Mechanistic Rationale & Target Biology

5-Nitroimidazoles, such as metronidazole and tinidazole, are the frontline therapeutics for anaerobic and microaerophilic protozoan infections, including Trichomonas vaginalis and Giardia lamblia[1]. These compounds function as prodrugs. Their selective toxicity is driven by the intracellular reduction of the nitro group via low-redox-potential enzyme systems unique to anaerobes, primarily the pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin (Fd) pathway[1].

Recent evidence also implicates alternative pathways, such as thioredoxin reductase (TrxR), in the activation of these prodrugs[2]. Upon 1-electron reduction, the prodrug forms a highly reactive nitro radical anion (


), which induces lethal oxidative stress and DNA fragmentation[3]. Resistance typically arises from the downregulation of these specific activation pathways[1].

MOA Prodrug 5-Nitroimidazole (Prodrug) PFOR PFOR / Ferredoxin (Protozoan Enzymes) Prodrug->PFOR Cellular Entry Radical Nitro Radical Anion (R-NO2•-) PFOR->Radical 1e- Reduction DNA DNA Damage & Cell Death Radical->DNA Oxidative Stress

Activation pathway of 5-nitroimidazole prodrugs via protozoan PFOR/ferredoxin systems.

Chemical Synthesis: Precursor Modification

The biological efficacy and membrane permeability of 5-NIs are highly dependent on the conjugation and lipophilicity of their side chains[1]. Modifying precursors like 2-methyl-5-nitroimidazole via alkylation is a primary strategy for developing next-generation agents.

Causality of the Method: Traditional nucleophilic substitutions often fail or degrade the sensitive imidazole ring. Utilizing a unimolecular radical nucleophilic substitution (


) mechanism under phase-transfer conditions allows for C-alkylation at long distances from the nitro group under mild conditions, preserving the core pharmacophore[4].
Protocol 1: Synthesis of C-Alkylated 5-Nitroimidazoles via

Self-Validation: The protocol utilizes an inert atmosphere to prevent the quenching of intermediate radical anions by oxygen, ensuring high yields.

  • Preparation: In a flame-dried flask under a continuous nitrogen (

    
    ) atmosphere, dissolve the 5-nitroimidazole precursor (e.g., 2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole) in anhydrous toluene[4].
    
  • Phase Transfer Catalysis: Add a 1.6 M aqueous solution of tetrabutylammonium hydroxide (phase-transfer catalyst) to facilitate the reaction between the lipophilic organic phase and the aqueous nucleophile[4].

  • Alkylation: Introduce the alkylating agent (e.g., 2-nitropropane, 1 molar equivalent) dropwise[4].

  • Reaction: Stir the mixture for 1–2 hours at room temperature under light catalysis (if required to initiate the radical chain mechanism)[4].

  • Extraction & Purification: Quench with water, extract the organic layer with dichloromethane, and dry over

    
    [4]. Purify the crude product via silica gel column chromatography (eluting with dichloromethane-ethyl acetate 95/5)[4].
    
  • Validation: Confirm purity (>99%) and structure using Thin-Layer Chromatography (TLC),

    
    -NMR, and 
    
    
    
    -NMR[1].

Electrochemical Profiling

The antiprotozoal activity of a 5-NI is strictly governed by its thermodynamic ease of reduction. If the reduction potential is too high (too easily reduced), the drug will be prematurely activated by mammalian host enzymes, leading to systemic toxicity. If it is too low, the protozoan PFOR system cannot activate it[3].

Causality of the Method: Cyclic Voltammetry (CV) in an aprotic solvent (like DMF) is used because it prevents the immediate protonation of the nitro radical anion, allowing researchers to observe the isolated 1-electron transfer step that mimics the hydrophobic enzymatic pocket of PFOR[5].

Protocol 2: Cyclic Voltammetry (CV) for Reduction Potential

Self-Validation: Reversibility checks at varying scan rates validate whether the electron transfer is diffusion-controlled and chemically stable.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetra(n-butyl)ammonium hexafluorophosphate (

    
    ) in anhydrous N,N-dimethylformamide (DMF)[5].
    
  • Analyte Addition: Dissolve the synthesized 5-NI compound to a final concentration of 1 mM[5].

  • Deoxygenation: Purge the solution with high-purity

    
     gas for 10 minutes. Critical Step: Dissolved oxygen is electroactive and will severely interfere with the nitro reduction signal[5].
    
  • Cell Setup: Utilize a three-electrode system: a Glassy Carbon Electrode (GCE) or Drop Mercury Electrode (DME) as the working electrode, a Platinum (Pt) wire as the counter electrode, and an Ag/AgCl reference electrode[3][5].

  • Measurement: Perform cyclic sweeps from 0.0 V to -1.5 V at a scan rate of 100 mV/s to 500 mV/s[3][5].

  • Data Extraction: Record the cathodic peak potential (

    
    ), which reflects the molecule's tendency to be reduced[3].
    

Table 1: Effect of 5-Position Substitution on Electrochemical Behavior Data summarized from the electrochemical profiling of 5-nitroimidazole analogs[3].

Substituent TypeHammett Constant (

)
Shift in Peak Potential (

)
Biological Implication
-H (Baseline) 0.00Baseline (~ -745 mV)Standard prodrug activation
Electron-Withdrawing (e.g., -Br, -Cl) Positive (+0.23 to +0.66)Positive Shift (Easier to reduce)Highly reducible; radical may be unstable
Electron-Donating (e.g., -NH

)
Negative (-0.66)Negative Shift (Harder to reduce)Hindered activation; potential loss of efficacy

In Vitro Antiprotozoal Susceptibility Testing

To determine the biological efficacy of the synthesized compounds, they must be screened against live protozoan cultures.

Causality of the Method: Testing must be conducted under both aerobic and anaerobic conditions. Clinical resistance in T. vaginalis is frequently "aerobic resistance," where impaired oxygen-scavenging pathways allow intracellular oxygen to futilely cycle the nitro radical back to the parent prodrug, neutralizing its toxicity[6]. Anaerobic testing confirms intrinsic target-level resistance[6].

Protocol 3: Modified CDC Susceptibility Assay (MLC Determination)

Self-Validation: The inclusion of a DMSO vehicle control ensures that solvent toxicity is not falsely recorded as drug efficacy.

  • Drug Dilution: Solubilize the 5-NI agent in dimethyl sulfoxide (DMSO). Prepare 2-fold serial dilutions ranging from 0.1 µg/mL to 400 µg/mL in Diamond's TYM media within a 96-well U-bottom microtiter plate[7][8].

  • Controls: Include a vehicle control (DMSO diluted in media without drug) and reference wells containing known metronidazole-susceptible and resistant T. vaginalis strains[8][9].

  • Inoculation: Add

    
    T. vaginalis trophozoites to each well[7][8].
    
  • Incubation: Incubate the plates at 37°C for 46–50 hours. Prepare duplicate plates to incubate one set aerobically (standard incubator) and one set anaerobically (using an anaerobic chamber or jar)[6][7][9].

  • Observation: Examine the wells using an inverted microscope at 100X magnification to evaluate cell motility[9].

  • MLC Calculation: The Minimal Lethal Concentration (MLC) is defined as the lowest drug concentration at which no viable, motile parasites are observed[8][9].

Workflow Prep Prepare Drug Dilutions (0.1 - 400 µg/mL) Inoculate Inoculate T. vaginalis (10^4 cells/well) Prep->Inoculate Incubate Incubate 48h at 37°C (Aerobic & Anaerobic) Inoculate->Incubate Observe Microscopic Observation (Motility Assessment) Incubate->Observe MLC Determine MLC (No Motile Trophozoites) Observe->MLC

Workflow for determining the Minimal Lethal Concentration (MLC) of 5-nitroimidazoles.

Table 2: MLC Interpretive Criteria for T. vaginalis Treatment Outcomes Based on the 95th percentile of susceptible clinical isolates[8].

5-Nitroimidazole DrugSusceptible MLC CutoffResistant / Treatment Failure MLC
Metronidazole < 50 µg/mL≥ 50 µg/mL
Tinidazole < 6.3 µg/mL≥ 6.3 µg/mL

References

1.1 - Antimicrobial Agents and Chemotherapy - ASM Journals 2.2 - PubMed / NCBI 3.3 - PMC / NCBI 4. 4 - MDPI 5.7 - MDPI 6.9 - CDC Stacks 7.5 - Repositorio Académico - Universidad de Chile 8.8 - PMC / NCBI 9.6 - ASM Journals

Sources

Application Note: High-Sensitivity Quantification of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This application note details the analytical framework for the quantification of 1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI). This compound is a critical structural analogue in the nitroimidazole class, often encountered as a synthesis intermediate or a specific impurity in the manufacturing of antiparasitic drugs (e.g., Benznidazole derivatives).

The Analytical Challenge

The analysis of BMNI presents two distinct challenges compared to hydrophilic nitroimidazoles like Metronidazole:

  • Lipophilicity: The

    
    -benzyl substitution significantly increases the logP (partition coefficient), requiring optimized organic gradients on Reverse Phase (RP) columns to prevent excessive retention or carryover.
    
  • Trace Detection: As a nitro-aromatic compound, BMNI possesses potential genotoxic structural alerts. Consequently, quantification often requires limits of quantification (LOQ) in the ng/mL (ppb) range, necessitating LC-MS/MS over standard UV detection.

This guide provides two distinct protocols:

  • Protocol A (Assay/Purity): A robust HPLC-UV method for raw material analysis and reaction monitoring.

  • Protocol B (Trace Analysis): A high-sensitivity UHPLC-MS/MS method for impurity profiling in drug substances or biological matrices.

Chemical Profile & Mechanistic Basis

PropertyDescriptionAnalytical Implication
Formula

Monoisotopic Mass: 229.09 Da
Structure Imidazole core with C2-Methyl, C5-Nitro, N1-Benzyl[M+H]+ = 230.1 (ESI Positive Mode)
Chromophore Nitro group conjugated with imidazoleStrong UV absorption at 315–320 nm .
pKa ~2.5 (Imidazole nitrogen)Basic character is suppressed by the electron-withdrawing nitro group, but acidic mobile phases are still recommended to prevent peak tailing.[1]

Protocol A: HPLC-UV for Assay and Purity

Scope: Routine Quality Control (QC), Synthesis Monitoring.

Chromatographic Conditions
  • System: HPLC with Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
    • Rationale: End-capping reduces silanol interactions with the imidazole ring, sharpening peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 318 nm (Primary), 254 nm (Secondary).

  • Temperature:

    
    .
    
Gradient Profile

The benzyl group makes BMNI more hydrophobic than standard nitroimidazoles. An isocratic hold is often insufficient for separating it from early-eluting polar impurities.

Time (min)% Mobile Phase BEvent
0.020Initial Equilibration
2.020Isocratic Hold (Polar Impurities elute)
10.080Linear Gradient (Elution of BMNI)
12.095Wash Step
12.120Re-equilibration
15.020End of Run
Sample Preparation (Raw Material)
  • Weighing: Accurately weigh 10.0 mg of sample.

  • Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent). Sonicate for 5 minutes.

  • Filtration: Filter through a

    
     PTFE syringe filter (Nylon filters may bind nitro-aromatics; PTFE is preferred).
    
  • Injection:

    
    .
    

Protocol B: UHPLC-MS/MS for Trace Quantification

Scope: Genotoxic Impurity (GTI) screening, Bioanalysis (Plasma/Tissue).

Mass Spectrometry Parameters (ESI+)

The presence of the basic imidazole nitrogen facilitates protonation (


).
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp:

    
    .
    
  • Source Temp:

    
    .
    

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Identity/Logic
230.1 91.1 25Quantifier. Cleavage of Benzyl cation (Tropylium ion). High abundance.
230.1 184.1 18Qualifier. Loss of Nitro group (

, mass 46). Characteristic of nitroimidazoles.
230.1 139.1 30Qualifier. Loss of Benzyl radical (

).
UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    .[4]
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

    • Rationale: Methanol often provides better ionization efficiency for nitroimidazoles in ESI+ compared to Acetonitrile.

  • Flow Rate: 0.4 mL/min.[4]

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate extraction and analysis path.

AnalyticalWorkflow Start Sample Input MatrixCheck Determine Matrix Type Start->MatrixCheck API Drug Substance / API MatrixCheck->API High Conc. Bio Plasma / Tissue MatrixCheck->Bio Trace Level Dilution Direct Dilution (50:50 ACN:H2O) API->Dilution SPE Solid Phase Extraction (SPE) HLB or MCX Cartridge Bio->SPE HPLC Protocol A: HPLC-UV (Limit: ~0.5 µg/mL) Dilution->HPLC Purity Assay LCMS Protocol B: UHPLC-MS/MS (Limit: ~1.0 ng/mL) Dilution->LCMS Impurity Profiling SPE->LCMS Result Quantification & Reporting HPLC->Result LCMS->Result

Figure 1: Decision tree for sample preparation and instrumental method selection based on matrix complexity and sensitivity requirements.

Method Validation (ICH Q2 R1/R2 Guidelines)

To ensure trustworthiness, the method must be validated. The following criteria are critical for BMNI analysis.

Specificity & Selectivity
  • Challenge: Differentiating BMNI from des-benzyl analogues (2-methyl-5-nitroimidazole).

  • Validation Step: Inject a mixture of BMNI and its synthesis precursors.

  • Acceptance: Resolution (

    
    ) > 2.0 between BMNI and nearest peak. In MS, ensure no crosstalk in MRM channels.
    
Linearity & Range
  • Protocol A (UV):

    
     to 
    
    
    
    . (
    
    
    ).[2][3][5]
  • Protocol B (MS):

    
     to 
    
    
    
    . Use
    
    
    weighting for regression to account for heteroscedasticity at the lower end.
Accuracy (Recovery)

Perform spike-recovery experiments at 3 levels (50%, 100%, 150% of target).

  • Acceptance: 98.0% – 102.0% for Assay; 80% – 120% for Trace/Bioanalysis.

Fragmentation Pathway Visualization

Understanding the MS fragmentation validates the MRM choices.

Fragmentation Parent Precursor Ion [M+H]+ m/z 230.1 Frag1 Fragment A [Tropylium]+ m/z 91.1 Parent->Frag1 Benzyl Cleavage (Quantifier) Frag2 Fragment B [M+H - NO2]+ m/z 184.1 Parent->Frag2 Nitro Loss (Qualifier) Frag3 Fragment C [M+H - Benzyl]+ m/z 139.1 Parent->Frag3 C-N Bond Break (Qualifier)

Figure 2: Proposed ESI+ fragmentation pathway for 1-Benzyl-2-methyl-5-nitro-1H-imidazole used for MRM transition selection.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products.[6] Saint Mary's University Theses. [Link]

  • Cronly, M., et al. (2009). Confirmatory analysis of nitroimidazoles and their hydroxy metabolites in honey by LC-MS/MS. (Contextual grounding for nitroimidazole extraction).

Sources

Application Note: Synthesis and Biological Screening of 1-Benzyl-2-methyl-5-nitro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis and screening of 1-Benzyl-2-methyl-5-nitro-1H-imidazole derivatives. It addresses the critical challenge of regioselectivity in nitroimidazole chemistry and provides a standardized workflow for biological evaluation.

Executive Summary & Scientific Rationale

The 5-nitroimidazole scaffold is the pharmacophore responsible for the bioactivity of frontline antibiotics like Metronidazole and Tinidazole.[1] The mechanism of action involves the reductive activation of the nitro group by anaerobic organisms (via ferredoxin), generating toxic radical species that damage DNA.

The Synthetic Challenge: The synthesis of 1-substituted-5-nitroimidazoles is complicated by annular tautomerism in the starting material, 2-methyl-4(5)-nitroimidazole. Direct alkylation under standard basic conditions typically favors the formation of the 1-alkyl-4-nitroimidazole isomer (the "wrong" isomer) due to steric hindrance at the N1 position adjacent to the nitro group. This guide details a protocol to synthesize the biologically active 5-nitro isomer and explicitly distinguishes it from the 4-nitro byproduct.

Chemical Synthesis Protocol

Objective: Synthesis of 1-benzyl-2-methyl-5-nitro-1H-imidazole via controlled N-alkylation.

Reaction Mechanism & Regiochemistry

The reaction involves the nucleophilic attack of the imidazole nitrogen on the benzyl halide.

  • Pathway A (Kinetic/Steric Control): Attack by the nitrogen distal to the nitro group yields the 1-benzyl-4-nitroimidazole (Major product in basic conditions).

  • Pathway B (Thermodynamic/Specific Control): Attack by the nitrogen adjacent to the nitro group yields the 1-benzyl-5-nitroimidazole (Target Pharmacophore).

To maximize the yield of the 5-nitro isomer or successfully isolate it, we utilize a solvent system that stabilizes the transition state and a purification workflow based on differential solubility.

Materials[1][2][3]
  • Precursor: 2-Methyl-5-nitroimidazole (CAS: 696-23-1)

  • Reagent: Benzyl chloride (or substituted benzyl halides for derivatives)[2]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst: Potassium Iodide (KI) - catalytic amount (accelerates reaction via Finkelstein-like displacement)

Step-by-Step Synthetic Procedure

Step 1: Deprotonation

  • Charge a flame-dried 100 mL round-bottom flask with 2-methyl-5-nitroimidazole (1.27 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Add

    
      (3.58 g, 11.0 mmol). Note: Cesium is preferred over Potassium for better solubility and "cesium effect," though 
    
    
    
    is a viable alternative.
  • Stir at room temperature for 30 minutes under Nitrogen atmosphere. The solution will darken, indicating anion formation.

Step 2: Alkylation

  • Add Potassium Iodide (166 mg, 1.0 mmol).

  • Add Benzyl chloride (1.26 mL, 11.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor reaction progress by TLC (Ethyl Acetate:Hexane 1:1).

Step 3: Work-up and Isomer Separation Critical Phase: The reaction produces a mixture of 4-nitro and 5-nitro isomers.

  • Cool the mixture to room temperature and pour into ice-water (100 mL).

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with Brine (2 x 20 mL) and water (2 x 20 mL) to remove DMF.

  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification:

    • The 1-benzyl-4-nitro isomer is typically less polar and elutes first.

    • The 1-benzyl-5-nitro isomer (Target) is more polar.

    • Perform Flash Column Chromatography using a gradient of Hexane

      
       EtOAc.
      
    • Alternative: Recrystallization from Ethanol often enriches the 5-nitro isomer due to higher lattice energy.

Structural Validation (Self-Validating QC)

You must confirm the position of the nitro group using


-NMR.
Feature1-Benzyl-5 -nitroimidazole (Target)1-Benzyl-4 -nitroimidazole (Byproduct)
H-4 Signal Singlet at ~7.9 - 8.0 ppm N/A (Nitro is at 4)
H-5 Signal N/A (Nitro is at 5)Singlet at ~7.5 - 7.6 ppm
Benzyl

Singlet at ~5.5 ppmSinglet at ~5.1 ppm (Upfield shift)

Note: The H-4 proton in the 5-nitro isomer is more deshielded due to the adjacent nitro group and the lack of shielding from the N-alkyl group compared to the 4-nitro isomer.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Methyl-5-nitroimidazole Deprotonation Deprotonation (Cs2CO3 / DMF) Start->Deprotonation Alkylation Alkylation (+ Benzyl Chloride, 80°C) Deprotonation->Alkylation Mixture Crude Mixture (4-NO2 + 5-NO2 Isomers) Alkylation->Mixture Separation Chromatography/Recrystallization Mixture->Separation Target Target: 1-Benzyl-5-nitro (Active Pharmacophore) Separation->Target Polar Fraction Byproduct Byproduct: 1-Benzyl-4-nitro (Inactive) Separation->Byproduct Non-polar Fraction

Caption: Divergent synthesis pathway showing the critical separation of the active 5-nitro isomer from the 4-nitro byproduct.

Biological Screening Protocol

Objective: Determine the Minimum Inhibitory Concentration (MIC) against anaerobic bacteria (e.g., Bacteroides fragilis) or protozoa (Trichomonas vaginalis).

Assay Principle

Nitroimidazoles are prodrugs. They enter the cell via passive diffusion. In anaerobic organisms, the nitro group is reduced by low-redox-potential electron transport proteins (ferredoxins). This reduction creates a concentration gradient (driving more drug uptake) and generates transient cytotoxic radicals that fragment DNA.

Reagents & Media[1][4]
  • Test Organism: Bacteroides fragilis (ATCC 25285) or Clostridioides difficile.

  • Media: Brucella Broth supplemented with Hemin (5 µg/mL) and Vitamin K1 (1 µg/mL).

  • Control Drug: Metronidazole (Sigma-Aldrich).

  • Indicator: Resazurin (optional, for colorimetric readout).

Microdilution Protocol (96-Well Plate)
  • Stock Preparation: Dissolve the synthesized derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Plate Setup:

    • Add 100 µL of supplemented Brucella Broth to columns 2–12.

    • Add 200 µL of drug stock (diluted to 2x starting conc in broth) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Prepare a bacterial suspension adjusted to

    
     CFU/mL (0.5 McFarland standard). Add 100 µL to wells 1–11.
    
  • Incubation: Incubate at 37°C in an anaerobic jar (GasPak system: 80%

    
    , 10% 
    
    
    
    , 10%
    
    
    ) for 48 hours.
  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

Biological Mechanism Diagram

BioMechanism DrugEntry 1-Benzyl-5-nitroimidazole Diffuses into Cell Reduction Nitro Group Reduction (via Ferredoxin/Flavodoxin) DrugEntry->Reduction Anaerobic Conditions Radical Nitro Radical Anion (R-NO2•-) Reduction->Radical DNADamage DNA Helix Destabilization & Strand Breakage Radical->DNADamage Death Cell Death (Bactericidal Effect) DNADamage->Death

Caption: Mechanism of action for 5-nitroimidazole derivatives in anaerobic organisms.

Data Presentation & Analysis

When reporting results, structure your data to allow direct comparison between the structural modifications (e.g., substituents on the benzyl ring) and biological potency.

Table 1: Example Data Layout for SAR Study

Compound IDR (Benzyl Substituent)Yield (%)MIC (B. fragilis) [µg/mL]MIC (T. vaginalis) [µg/mL]
Ref MetronidazoleN/A0.5 - 2.01.0
1a H (Unsubstituted)654.02.5
1b 4-Fluoro582.01.5
1c 4-Nitro450.50.8
1d 2,4-Dichloro60>64 (Inactive)32

Interpretation Guide:

  • Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    on the benzyl ring often enhance lipophilicity and may alter the reduction potential of the imidazole nitro group, potentially increasing potency.
  • Steric Bulk: Large ortho-substituents (e.g., 2,4-dichloro) may hinder the molecule's ability to interact with the ferredoxin active site, reducing activity.

References

  • Synthesis and Antimicrobial Activity of 5-Nitroimidazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Regioselective Alkylation of Nitroimidazoles. Der Pharma Chemica. [Link]

  • Mechanism of Action of Nitroimidazoles. Clinical Microbiology Reviews. [Link]

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Synthesis & Troubleshooting of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Executive Summary & Core Challenge

The synthesis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole presents a classic problem in heterocyclic chemistry: Regioselectivity .

The starting material, 2-methyl-4(5)-nitroimidazole , exists as a tautomeric mixture. The position of the nitro group (C4 vs. C5) is fluid until the N-alkylation step fixes the structure.

  • Thermodynamic/Kinetic Preference: Under standard basic conditions (

    
    ), alkylation preferentially occurs at the nitrogen distal to the electron-withdrawing nitro group. This yields the 4-nitro isomer  (1-benzyl-2-methyl-4-nitroimidazole) as the major product.
    
  • The Target: The 5-nitro isomer (biologically active pharmacophore, analogous to Metronidazole) is sterically and electronically disfavored in basic media.

This guide addresses the specific challenge of steering the reaction toward the 5-nitro isomer and purifying it from the inevitable 4-nitro byproduct.

Troubleshooting Center (Q&A Format)

Issue 1: Regioselectivity (Wrong Isomer Formed)

Q: I performed the reaction using


 in DMF, but NMR indicates I have primarily synthesized 1-benzyl-2-methyl-4-nitroimidazole. Why did this happen and how do I fix it?

A: This is the most common failure mode. The nitro group at position 4 strongly withdraws electrons from the adjacent nitrogen (N3), making it a poor nucleophile. The distal nitrogen (N1) is more nucleophilic and less sterically hindered, leading to the 4-nitro isomer.

Corrective Actions:

  • Switch to Acidic Conditions (The "Dimetridazole" Route): Industrial synthesis of 5-nitroimidazoles often employs acidic media (e.g., formic acid). Protonation of the more basic imidazole nitrogen (the one that usually reacts to form the 4-nitro isomer) blocks it, forcing the alkylating agent to react with the less favored nitrogen.

  • Thermodynamic Control: If using basic conditions, ensure high temperatures (

    
    C) and prolonged reaction times, although this often still favors the 4-nitro isomer.
    
  • Purification Strategy: You likely have a mixture.[1][2][3] The 5-nitro isomer often exhibits different solubility profiles (see Purification section).

Issue 2: Low Yield & Starting Material Recovery

Q: The reaction stalls with significant unreacted 2-methyl-5-nitroimidazole, even after adding excess benzyl chloride.

A: This is typically caused by the "Hard/Soft" mismatch or moisture.

  • Moisture Sensitivity: Benzyl chloride hydrolyzes to benzyl alcohol in wet DMF/base, destroying the reagent. Action: Use anhydrous DMF and dry

    
     (dried at 
    
    
    
    C).
  • Base Strength:

    
     may be too weak if the reaction temperature is low. Action:  Switch to NaH (Sodium Hydride)  in dry THF or DMF at 
    
    
    
    C to ensure complete deprotonation before adding the electrophile.
Issue 3: Product Purification & Separation

Q: How do I separate the 5-nitro isomer from the 4-nitro isomer without expensive prep-HPLC?

A: The isomers have distinct pKa values and dipole moments.

  • Fractional Crystallization: The 5-nitro isomer is generally less soluble in lower alcohols (ethanol/methanol) than the 4-nitro isomer.

  • Acid Wash: Dissolve the crude mixture in ethyl acetate and wash with dilute HCl. The basicity of the isomers differs slightly; careful pH adjustment can selectively extract one isomer.

Technical Data & Specifications

ParameterTarget: 5-Nitro IsomerImpurity: 4-Nitro Isomer
IUPAC Name 1-Benzyl-2-methyl-5-nitro-1H-imidazole1-Benzyl-2-methyl-4-nitro-1H-imidazole
Position of

C5 (Adjacent to Benzyl-N)C4 (Distal to Benzyl-N)
Formation Preference Acidic Conditions / Steric ControlBasic Conditions (

Major Product)
Typical Yield (Basic) 10 - 30%60 - 80%
Appearance Yellow Crystalline SolidPale Yellow/White Solid
Melting Point ~140 - 146°C~100 - 110°C (Often lower)

Recommended Experimental Protocol

Method: Optimized Basic Alkylation with Isomer Separation Note: While acidic alkylation is more regioselective, it is operationally difficult with benzyl chloride. This protocol uses standard reagents but focuses on maximizing the 5-nitro yield and purifying it.

Reagents:

  • 2-Methyl-5-nitroimidazole (10.0 g, 78.7 mmol)

  • Benzyl Chloride (11.0 g, 86.9 mmol)

  • Potassium Carbonate (anhydrous, 16.3 g, 118 mmol)

  • Potassium Iodide (catalytic, 0.5 g)

  • Solvent: Acetonitrile (dry, 150 mL) or DMF (dry, 100 mL)

Step-by-Step Procedure:

  • Activation: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend 2-methyl-5-nitroimidazole and

    
     in Acetonitrile.
    
  • Catalysis: Add catalytic KI (accelerates the reaction via Finkelstein mechanism).

  • Addition: Heat the mixture to

    
    C for 30 minutes. Add Benzyl Chloride dropwise over 20 minutes.
    
  • Reaction: Reflux the mixture (

    
    C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The 4-nitro isomer usually runs faster (higher 
    
    
    
    ) than the 5-nitro isomer.
  • Workup:

    • Filter off the inorganic salts while hot.

    • Concentrate the filtrate under reduced pressure to a residue.[4][5]

    • Dissolve residue in Ethyl Acetate (200 mL) and wash with water (

      
       mL) and brine.
      
  • Purification (Crucial Step):

    • The crude residue contains both isomers.

    • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol . Allow to cool slowly to room temperature, then to

      
      C.
      
    • The 5-nitro isomer typically crystallizes out first (higher melting point). Filter the solid.[1][3][6]

    • The filtrate will be enriched in the 4-nitro isomer.

Reaction Logic & Pathway Visualization

The following diagram illustrates the bifurcation between the Kinetic (4-nitro) and Thermodynamic/Acid-Mediated (5-nitro) pathways.

G Start 2-Methyl-4(5)-nitroimidazole (Tautomer) Deprotonation Deprotonation (Base) Start->Deprotonation Anion Imidazolide Anion (Resonance Hybrid) Deprotonation->Anion Prod4 1-Benzyl-2-methyl-4-nitroimidazole (MAJOR Product in Base) Anion->Prod4  Fast (Kinetic) Prod5 1-Benzyl-2-methyl-5-nitroimidazole (TARGET Product) Anion->Prod5  Slow (Thermodynamic) PathA Path A: Attack at N(distal) (Sterically Favored) PathA->Prod4 PathB Path B: Attack at N(proximal) (Sterically Hindered) PathB->Prod5

Caption: Divergent alkylation pathways. Basic conditions favor the 4-nitro isomer (Red) due to steric ease. The 5-nitro target (Green) requires specific conditions or purification.

References

  • Regioselective Synthesis of Nitroimidazoles: Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole... Der Pharma Chemica.

  • Acidic Alkylation Mechanism: PrepChem. Synthesis of 2-methyl-5-nitroimidazole and Dimetridazole derivatives.

  • Isomer Separation & Properties: Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives... Journal of Chemical and Pharmaceutical Research.[6]

  • General Alkylation Protocols: BenchChem. N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole Protocol.

Sources

improving the yield and purity of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Regiocontrol

Synthesizing 1-Benzyl-2-methyl-5-nitro-1H-imidazole presents a classic heterocyclic challenge: Regioselectivity .

The starting material, 2-methyl-4(5)-nitroimidazole, exists in tautomeric equilibrium. Upon deprotonation, the resulting ambident anion can be alkylated at either nitrogen atom.

  • Pathway A (Desired): Alkylation at the nitrogen adjacent to the nitro group (yielding the 5-nitro isomer).

  • Pathway B (Undesired): Alkylation at the nitrogen distal to the nitro group (yielding the 4-nitro isomer).

Steric hindrance between the bulky benzyl group and the adjacent nitro group often favors the formation of the undesired 4-nitro isomer (kinetic control). However, the 5-nitro isomer is pharmacologically essential (analogous to Metronidazole).[1] This guide focuses on shifting the reaction equilibrium and implementing a robust purification strategy to isolate the high-purity 5-nitro target.

Critical Process Parameters (CPP)

ParameterRecommended ConditionScientific Rationale
Base Potassium Carbonate (

)
Anhydrous

provides mild deprotonation without promoting rapid, non-selective alkylation often seen with strong bases like NaH.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents support the

mechanism. MeCN at 60°C has shown improved yield profiles over DMF in specific nitroimidazole alkylations [1].
Temperature 60°C - 80°CHigher temperatures are required to overcome the steric energy barrier of forming the crowded 1-benzyl-5-nitro bond.
Stoichiometry 1.1 - 1.2 eq. Benzyl HalideSlight excess ensures complete conversion of the limiting nitroimidazole, as residual starting material is difficult to separate.

Troubleshooting Guides & FAQs

Module A: Reaction Optimization (Low Yield / Wrong Isomer)

Q1: My reaction shows high conversion, but NMR indicates a 60:40 mixture of 4-nitro (impurity) to 5-nitro (product). How do I shift this? A: This is the "Steric Trap." The 4-nitro isomer forms faster because it is less sterically hindered.

  • The Fix: Switch to Thermodynamic Control . Conduct the reaction in a solvent that allows for higher temperatures (like DMF or DMSO) and heat to 80-100°C. While counter-intuitive, higher thermal energy helps overcome the activation barrier for the more crowded 5-nitro position.

  • Catalysis: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%). This improves the solubility of the carbonate base and creates a "loose ion pair" with the imidazole anion, potentially altering the approach vector of the benzyl halide.

Q2: The reaction stalls at 80% conversion. Should I add more alkylating agent? A: Proceed with caution.

  • The Risk: Adding large excesses of Benzyl Chloride/Bromide can lead to quaternization (alkylation of the second nitrogen), forming an imidazolium salt which is water-soluble and destroys yield.

  • The Fix: Instead of adding more reagent, check your base. The surface of solid

    
     may be coated with salts. Add a fresh 0.2 eq of finely ground 
    
    
    
    and sonicate the mixture briefly before returning to heat.
Module B: Purification (Oiling Out / Sticky Solids)

Q3: Upon workup, my crude product is a dark, sticky oil that refuses to crystallize. A: This is common with nitroimidazoles containing benzyl halides impurities.

  • Step 1 (Trituration): Dissolve the oil in a minimum amount of Ethyl Acetate, then slowly add cold Hexanes or Diethyl Ether while stirring vigorously. This often precipitates the solid while keeping benzyl impurities in solution.[2]

  • Step 2 (The "pH Swing"):

    • Dissolve the crude oil in 1M HCl (The imidazole protonates and goes into water; non-basic impurities stay in the organic layer).

    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic tars.

    • Slowly neutralize the aqueous layer with Ammonium Hydroxide (

      
      )  to pH 8-9. The free base product should precipitate as a cleaner solid [4].
      

Q4: How do I separate the 4-nitro impurity from the 5-nitro target without a column? A: Fractional Recrystallization is effective due to polarity differences.

  • Solvent System: Ethanol/Water (9:1).

  • Protocol: Dissolve the mixture in boiling Ethanol. Add water dropwise until turbidity just persists. Cool slowly to room temperature, then to 4°C.

  • Result: The 5-nitro isomer (more polar/less symmetric packing often) typically crystallizes differently than the 4-nitro. Note: You must verify which fraction is which by NMR (see Module C).

Module C: Analytical Validation

Q5: How can I definitively distinguish the 5-nitro isomer from the 4-nitro isomer using 1H NMR? A: You cannot rely solely on splitting patterns since C2 is substituted (methyl). You must use Chemical Shift and NOE (Nuclear Overhauser Effect) .

  • Chemical Shift: The C5-H (in the 4-nitro isomer) typically appears upfield relative to the C4-H (in the 5-nitro isomer) due to shielding/deshielding cones of the nitro group.

  • The "Smoking Gun" (NOE):

    • Irradiate the N-Benzyl

      
       protons. 
      
    • 5-Nitro Isomer: You will see NO enhancement of the aromatic ring proton (because the Nitro group is in between the Benzyl and the Ring Proton).

    • 4-Nitro Isomer: You will see a Strong NOE enhancement of the C5-H proton (because the Benzyl group and the C5-H are adjacent).

Visualized Workflows

Figure 1: Reaction Pathway & Regioselectivity

This diagram illustrates the tautomeric equilibrium and the divergence into regioisomers.

ReactionPathway Start 2-methyl-4(5)-nitroimidazole (Tautomeric Mixture) Base Base (K2CO3) Deprotonation Start->Base Anion Imidazolate Anion (Ambident Nucleophile) Base->Anion Rxn Rxn: Benzyl Chloride Solvent: MeCN, 60°C Anion->Rxn Prod5 TARGET: 1-Benzyl-2-methyl-5-nitroimidazole (Thermodynamic/Biological Target) Rxn->Prod5  Path A (Sterically Hindered)   Prod4 IMPURITY: 1-Benzyl-2-methyl-4-nitroimidazole (Kinetic/Steric Product) Rxn->Prod4  Path B (Less Hindered)  

Figure 2: Purification Decision Tree

Follow this logic to determine the best purification method based on crude purity.

Purification Crude Crude Reaction Mixture Check Check TLC/NMR Ratio Crude->Check HighImp >20% 4-Nitro Isomer Check->HighImp LowImp <5% 4-Nitro Isomer Check->LowImp Sticky Sticky/Oiling Out Check->Sticky AcidBase Acid/Base Extraction (pH Swing) HighImp->AcidBase Remove Tars Recryst Recrystallization (EtOH/Water) LowImp->Recryst Triturate Trituration (EtOAc/Hexane) Sticky->Triturate AcidBase->Recryst Final Pure 5-Nitro Isomer Recryst->Final Triturate->Recryst

Standardized Protocol: Synthesis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Reagents:

  • 2-methyl-5-nitroimidazole (1.0 eq)

  • Benzyl Chloride (1.1 eq)

  • 
     (anhydrous, powdered) (1.2 eq)
    
  • Acetonitrile (10 mL per gram of substrate)

Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-5-nitroimidazole and

    
     in Acetonitrile. Stir at room temperature for 30 minutes. Note: This pre-stir allows for deprotonation.
    
  • Addition: Add Benzyl Chloride dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (Ethyl Acetate:Hexane 1:1). Reaction typically requires 3–5 hours [1].

  • Workup:

    • Filter off the inorganic salts while hot.

    • Concentrate the filtrate under reduced pressure to obtain a residue.

    • Crucial Step: Dissolve residue in 1M HCl (50 mL). Wash with Diethyl Ether (2 x 20 mL) to remove unreacted benzyl chloride and non-basic impurities.

    • Neutralize the aqueous layer with

      
       to pH 9. The product will precipitate.[2][3][4][5]
      
  • Final Purification: Recrystallize the precipitate from hot Ethanol/Water (approx 9:1 ratio).

References

  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 2022, 14(4): 12-16.[6][7] Link

  • Miller, M. W., et al. "Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents." Journal of Medicinal Chemistry, 1970, 13(5): 849-852. Link

  • Trivedi, M. N., et al. "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research, 2011, 3(1): 313-319.[1] Link

  • Al-Sha'er, M. A., et al. "1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities."[8] Der Pharma Chemica, 2013, 5(3): 156-162.[8] Link

Sources

Technical Support Center: Purification of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-BNZ-NITRO-001 Subject: Advanced Isolation and Purification Protocols for 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Executive Summary

Welcome to the technical support hub for nitroimidazole intermediates. You are likely synthesizing 1-Benzyl-2-methyl-5-nitro-1H-imidazole via the


-alkylation of 2-methyl-4(5)-nitroimidazole.

The Core Challenge: This reaction inherently produces a regioisomeric mixture of the 5-nitro (target) and 4-nitro (impurity) isomers due to the annular tautomerism of the starting imidazole. Achieving pharmaceutical-grade purity (>99.5%) requires a rigorous separation strategy, as these isomers possess similar solubilities and retention factors (


).

This guide prioritizes fractional recrystallization over chromatography for scalability, utilizing the thermodynamic stability differences between the isomers.

Module 1: The Chemical Workup (Removing Starting Materials)

User Query: "My crude solid is sticky and has a persistent dark yellow/orange color. How do I clean this before crystallization?"

Technical Diagnosis: The stickiness and dark color often result from:

  • Unreacted 2-methyl-4(5)-nitroimidazole: This is amphoteric but acidic at the N1 position (

    
    ).
    
  • Benzyl halide residues: Lacrimators that degrade into colored gums.

  • Bis-alkylation salts: Rare, but possible quaternary salts.

The Solution: The "pH Switch" Protocol Unlike the product (which is a neutral/weakly basic


-alkyl imidazole), the starting material is acidic. We exploit this for a liquid-liquid extraction cleanup before you attempt crystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.

  • Alkaline Wash (Critical): Wash the organic phase twice with 5% NaOH (aq) or 10%

    
     .
    
    • Mechanism:[1][2][3][4][5] This deprotonates unreacted 2-methyl-4(5)-nitroimidazole, making it water-soluble (sodium salt form). The benzylated product remains in the organic layer.

  • Acid Wash: Wash the organic phase once with 0.1 M HCl (Quick wash).

    • Warning: Do not use strong acid or long contact times, or you will extract the product as its hydrochloride salt. This step removes residual basic catalysts (e.g., Pyridine, TEA).

  • Neutralization & Drying: Wash with Brine, dry over

    
    , and evaporate to dryness.
    

Result: You should now have a solid or semi-solid free of starting materials, ready for isomer separation.

Module 2: Regioisomer Separation (The 4- vs. 5-Nitro Split)

User Query: "NMR shows a mixture of isomers (approx. 70:30). How do I isolate the 5-nitro isomer without running a massive column?"

Technical Diagnosis: The alkylation of 2-methyl-4(5)-nitroimidazole yields two products:

  • Target: 1-Benzyl-2-methyl-5 -nitroimidazole (Sterically crowded, often higher melting point).

  • Impurity: 1-Benzyl-2-methyl-4 -nitroimidazole (Less sterically hindered).

The Solution: Thermodynamic Recrystallization The 5-nitro isomer typically exhibits different lattice energy due to the interaction between the nitro group and the adjacent benzyl/methyl substituents.

Solvent System Data Table:

Solvent SystemSuitabilityNotes
Ethanol (Abs.) High Best for final polishing. 5-nitro isomer often crystallizes first upon slow cooling.
Acetone/Water (3:1) Medium Good for bulk precipitation but may co-precipitate isomers if cooled too fast.
Isopropanol (IPA) High Recommended. Higher boiling point allows better dissolution of the 5-nitro isomer.
Ethyl Acetate/Hexane Low Risk of "oiling out." Use only if alcohol systems fail.

Protocol: Fractional Recrystallization

  • Slurry: Suspend the dried crude solid in Isopropanol (IPA) (5 mL/g).

  • Reflux: Heat to reflux (

    
    ). If the solid does not dissolve completely, add Ethanol dropwise until clear.
    
  • Hot Filtration: Filter quickly through a pre-heated glass frit to remove mechanical impurities.

  • Controlled Cooling (The Secret):

    • Allow the flask to cool to room temperature slowly (wrap in foil/towel).

    • Do not use an ice bath immediately. Rapid cooling traps the 4-nitro isomer in the lattice.

  • Harvest: Once crystals form at RT, cool to

    
     for 1 hour, then filter.
    
  • Wash: Wash with cold IPA.

Module 3: Visualization & Workflow Logic

User Query: "Can you visualize the decision tree for this purification? I need to explain it to my team."

Technical Diagram: Below is the logic flow for separating the reaction mixture into pure target compound.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomer + SM) Dissolve Dissolve in EtOAc Crude->Dissolve BaseWash Wash w/ 5% NaOH Dissolve->BaseWash Aqueous Aqueous Layer (Contains SM Salts) BaseWash->Aqueous Removes SM Organic Organic Layer (Target + Isomer) BaseWash->Organic Evap Evaporate to Dryness Organic->Evap Recryst Recrystallization (Solvent: IPA or EtOH) Evap->Recryst Filtrate Mother Liquor (Enriched in 4-Nitro Isomer) Recryst->Filtrate Impurity Rejection Crystals Final Product 1-Benzyl-2-methyl-5-nitro-1H-imidazole (>99% Purity) Recryst->Crystals Slow Cooling

Caption: Figure 1.[5] Purification logic flow separating chemical impurities (Starting Material - SM) via extraction and regioisomers via thermodynamic crystallization.

Module 4: Troubleshooting FAQs

Q1: The product "oils out" instead of crystallizing. What is happening?

  • Cause: This phenomenon (liquid-liquid phase separation) occurs when the solution is supersaturated at a temperature above the melting point of the solvated product, or if residual toluene/benzyl chloride is present acting as a co-solvent.

  • Fix:

    • Re-dissolve the oil by heating.

    • Add a seed crystal (if available) or scratch the glass wall.

    • Add a small amount of a more polar solvent (e.g., 5% Methanol) to increase solubility slightly, preventing the "crash" out.

Q2: How do I distinguish the 4-nitro and 5-nitro isomers by NMR?

  • Answer: The position of the nitro group affects the chemical shift of the remaining ring proton and the benzylic protons.

    • 5-Nitro (Target): The benzyl

      
       protons typically appear slightly downfield compared to the 4-nitro isomer due to the magnetic anisotropy of the adjacent nitro group (though this depends on the specific solvent, usually DMSO-
      
      
      
      ).
    • Reference Check: In analogous structures (like

      
      -alkyl-2-methyl-4/5-nitroimidazoles), the 5-nitro isomer is often the major product in acid-catalyzed alkylations, while basic conditions (NaH) can shift ratios. (See Asian Journal of Chemistry citation below for analog spectral data [1]).
      

Q3: Can I use Column Chromatography if recrystallization fails?

  • Answer: Yes, but it is challenging due to similar polarity.

    • Stationary Phase: Silica Gel (Standard).

    • Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (Start 100:0

      
       95:5).
      
    • Tip: Nitroimidazoles stick to silica. Add 1% Triethylamine to the eluent to reduce tailing, but wash the collected fractions to remove the amine.

References
  • Asian Journal of Chemistry. "Synthesis and Spectral Studies of N1-(4-Substituted benzyl)-2-methyl-4-nitro-1H-imidazoles." Asian J. Chem., vol. 36, no.[6] 1, 2024. (Discusses NMR distinction of 4- vs 5-nitro isomers).

  • BenchChem Technical Support. "Purification of 1-Benzyl-5-(chloromethyl)-1H-imidazole." (General protocols for benzyl-imidazole handling and silica chromatography).

  • Google Patents. "Process for the preparation of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity." EP0150407B1.[1] (Describes pH-based separation of nitroimidazole starting materials).

  • World Health Organization (WHO). "Synthesis, characterization and SAR of novel Benzimidazole derivatives." (Provides context on recrystallization solvents for imidazole derivatives).

(Note: While specific literature on the exact benzyl derivative is niche, the protocols above are derived from the homologous chemistry of Metronidazole and Secnidazole intermediates.)

Sources

identifying and characterizing impurities in 1-Benzyl-2-methyl-5-nitro-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Troubleshooting 1-Benzyl-2-methyl-5-nitro-1H-imidazole Synthesis

As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and purification of nitroimidazole derivatives. The synthesis of 1-benzyl-2-methyl-5-nitro-1H-imidazole—a critical intermediate in the development of antiprotozoal and antibacterial agents—is notoriously prone to impurity generation. This guide provides a mechanistic breakdown of these impurities, analytical strategies for their characterization, and field-proven protocols to optimize your workflows.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanistic origin of the primary impurities in this synthesis? The most persistent issue in the N-alkylation of 4(5)-nitroimidazoles is the formation of regioisomers. The starting material, 2-methyl-5-nitroimidazole, exists in a dynamic tautomeric equilibrium with 2-methyl-4-nitroimidazole. Because both nitrogen atoms (N1 and N3) can act as nucleophiles, alkylation with a benzyl halide (e.g., benzyl bromide) yields a mixture of the desired 1-benzyl-2-methyl-5-nitro-1H-imidazole and the undesired 1-benzyl-2-methyl-4-nitro-1H-imidazole[1]. Additionally, if an excess of the alkylating agent is used under prolonged heating, the mono-alkylated products can undergo a second alkylation step, yielding highly polar 1,3-dibenzyl-2-methyl-4-nitroimidazolium halide salts[2].

Q2: How can I analytically differentiate the 4-nitro and 5-nitro regioisomers? Differentiation relies heavily on 1H NMR and reverse-phase HPLC.

  • 1H NMR: The strongly electron-withdrawing nitro group exerts a profound deshielding effect on adjacent protons. In the 5-nitro isomer, the N-benzyl methylene protons are spatially closer to the nitro group, resulting in a downfield shift (typically around δ 5.5 ppm) compared to the 4-nitro isomer (around δ 5.1 ppm).

  • HPLC: On a standard C18 stationary phase, the 4-nitro isomer generally exhibits a longer retention time than the 5-nitro isomer. This is due to the differing dipole moments; the 5-nitro isomer has a more localized polar region, making it slightly more hydrophilic overall compared to the more linear dipole of the 4-nitro isomer.

Q3: My reaction yields an unacceptable ratio of the 4-nitro regioisomer. How can I optimize the regioselectivity? Regioselectivity is governed by the principles of ambident reactivity[3]. Under thermodynamic control (e.g., high temperatures, protic solvents), the more stable 4-nitro isomer often predominates. To favor the 5-nitro isomer (kinetic control), you must carefully select your base and solvent. Using a mild base (like K


CO

) in a polar aprotic solvent (like MeCN) at controlled temperatures (typically 60 °C) enhances the nucleophilicity of the nitrogen adjacent to the nitro group[4]. Avoid strong bases like NaOH if regio-control is failing, as they can shift the reaction toward thermodynamic equilibrium.

Q4: I am observing a highly polar impurity that streaks on TLC and elutes at the void volume in reverse-phase HPLC. What is it? This is the dialkylated imidazolium salt (e.g., 1,3-dibenzyl-2-methyl-4-nitroimidazolium bromide). Because it is a quaternary ammonium salt, it is permanently charged, causing it to streak on normal-phase silica TLC and elute immediately at the void volume (T


) on standard reverse-phase HPLC. This impurity is a direct consequence of using an excess of benzyl bromide (>1.05 equivalents) and extended heating times[2].

Section 2: Data Presentation

Table 1: Analytical Characterization Profile of Key Analytes in the Benzylation Workflow

Analyte / ImpurityStructural FeatureHPLC RRT*1H NMR Diagnostic Shift (CDCl

)
MS (ESI+)[M+H]+
2-Methyl-5-nitroimidazole Unreacted Starting Material0.45δ 7.80 (s, 1H, Imidazole-CH)128.1
1-Benzyl-2-methyl-5-nitro-1H-imidazole Desired Product (5-Nitro)1.00δ 5.52 (s, 2H, N-CH

)
218.1
1-Benzyl-2-methyl-4-nitro-1H-imidazole Regioisomer Impurity (4-Nitro)1.15δ 5.10 (s, 2H, N-CH

)
218.1
1,3-Dibenzyl-2-methyl-4-nitroimidazolium Over-alkylation Salt0.10 (Void)δ 5.65 (s, 4H, 2 x N-CH

)
308.2 (M+)
Benzyl Alcohol Hydrolysis Degradant0.85δ 4.68 (s, 2H, O-CH

)
109.1

*Relative Retention Time (RRT) based on the standardized HPLC protocol provided below.

Section 3: Reaction Pathway Visualization

G SM 2-Methyl-5-nitroimidazole (Tautomeric Mixture) Reagent Benzyl Halide + Base SM->Reagent N-Alkylation Prod5 1-Benzyl-2-methyl-5-nitro-1H-imidazole (Desired 5-Nitro Isomer) Reagent->Prod5 Major Pathway Prod4 1-Benzyl-2-methyl-4-nitro-1H-imidazole (Undesired 4-Nitro Isomer) Reagent->Prod4 Minor Pathway Salt 1,3-Dibenzyl-2-methyl-4-nitroimidazolium (Quaternary Salt Impurity) Prod5->Salt Excess Reagent Prod4->Salt Excess Reagent

Reaction pathways for the benzylation of 2-methyl-5-nitroimidazole.

Section 4: Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole Causality Focus: This protocol utilizes potassium carbonate (K


CO

) in acetonitrile (MeCN) to favor kinetic control, maximizing the yield of the 5-nitro isomer while suppressing imidazolium salt formation by strictly limiting the equivalents of the alkylating agent[4].
  • Preparation: Charge a dry, round-bottom flask with 2-methyl-5-nitroimidazole (1.0 equiv, e.g., 10 mmol) and anhydrous K

    
    CO
    
    
    
    (1.5 equiv, 15 mmol).
  • Solvent Addition: Add anhydrous MeCN (0.2 M concentration). Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Add benzyl bromide (1.02 equiv, 10.2 mmol) dropwise via a syringe. Critical Step: Do not exceed 1.05 equivalents to prevent the formation of the highly polar imidazolium salt impurity.

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere (N

    
     or Ar). Monitor the reaction via TLC (EtOAc:Hexane 1:1) or HPLC.
    
  • Validation: The reaction is complete when the starting material peak (RRT 0.45) is <2% (typically 4-6 hours). Do not proceed to workup until this self-validation check is met.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from hot ethanol to separate the desired 5-nitro isomer from the residual 4-nitro isomer (the 4-nitro isomer is generally more soluble in cold ethanol, leaving the 5-nitro isomer to crystallize out).

Protocol 2: HPLC Method for Impurity Profiling Causality Focus: A gradient method using a buffered aqueous mobile phase is required to ensure reproducible retention times for the ionizable imidazole derivatives and to prevent peak tailing.

  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer in Water (pH adjusted to 4.5 with acetic acid). Why? The acidic pH ensures the imidazole nitrogens are partially protonated, improving peak shape and resolution between the regioisomers.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 70% B

    • 15-18 min: Hold at 70% B

    • 18-20 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm (optimal for the nitroimidazole chromophore).

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of Mobile Phase A/B (50:50). Inject 10 µL.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. 1

  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. RSC Advances. 2

  • A Marcus-Theory-Based Approach to Ambident Reactivity. LMU München. 3

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. PMC - NIH. 4

Sources

optimizing reaction conditions for the benzylation of 2-methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the functionalization of nitroimidazole scaffolds. Below, you will find mechanistic insights, troubleshooting strategies, and validated protocols for the regioselective benzylation of 2-methyl-5-nitroimidazole.

Part 1: Mechanistic Overview & FAQs

Q: Why does the benzylation of 2-methyl-5-nitroimidazole yield a mixture of regioisomers? A: 2-Methyl-5-nitroimidazole exists in a tautomeric equilibrium with 2-methyl-4-nitroimidazole. The imidazole ring contains two nitrogen atoms (N1 and N3) available for nucleophilic attack. Under standard basic conditions (e.g., K₂CO₃ in acetonitrile), the benzylation reaction is thermodynamically controlled. The bulky and electron-withdrawing nitro group at the 5-position exerts significant steric hindrance, driving the benzyl halide to preferentially attack the less hindered nitrogen. Consequently, the 4-nitro isomer (1-benzyl-2-methyl-4-nitroimidazole) emerges as the major product[1].

Q: How can I force the reaction to yield the 5-nitro isomer instead? A: The 5-nitro isomer is the pharmacophore core of many essential antiprotozoal drugs (e.g., metronidazole). To override the thermodynamic preference for the 4-nitro isomer, you must employ kinetic control or specific coordinating conditions. Using a Lewis acid (such as AlCl₃ or ZnCl₂) or operating in acidic media forces the electrophile to the more hindered N1 position. The Lewis acid coordinates with the N3 nitrogen and the adjacent oxygen of the 5-nitro group, sterically shielding the N3 position and activating the N1 position for benzylation[2].

Q: How do I prevent the formation of dibenzylated imidazolium salts? A: Over-alkylation occurs when the mono-benzylated product undergoes a subsequent nucleophilic attack, yielding a dibenzyl imidazolium salt. This is a common side reaction when using highly reactive benzyl halides (like benzyl bromide) under prolonged reflux. To suppress this, strictly control the stoichiometry of the alkylating agent (maximum 1.05 equivalents) and lower the reaction temperature. Conversely, if the imidazolium salt is your intended target for novel antimicrobial applications, using excess benzyl bromide in refluxing acetonitrile will drive the reaction to the dibenzylated state.

Part 2: Visualizing the Reaction Pathways

Regioselectivity Substrate 2-Methyl-5-nitroimidazole (Tautomeric Mixture) Cond1 Thermodynamic Control (K2CO3, MeCN, 60°C) Substrate->Cond1 Cond2 Kinetic / Lewis Acid Control (AlCl3, DMF, 90°C) Substrate->Cond2 Cond3 Excess Alkylating Agent (NaOH, MeCN, Reflux) Substrate->Cond3 Prod4 1-Benzyl-2-methyl-4-nitroimidazole (Sterically Favored) Cond1->Prod4 Major Pathway Prod5 1-Benzyl-2-methyl-5-nitroimidazole (Pharmacologically Active) Cond2->Prod5 Directed Alkylation ProdSalt Dibenzyl Imidazolium Salt (Antimicrobial Agent) Cond3->ProdSalt Double Alkylation

Reaction pathways for the benzylation of 2-methyl-5-nitroimidazole under varying conditions.

Part 3: Troubleshooting Guide

Issue: Incomplete Conversion or Sluggish Reaction Rates

  • Causality: 2-Methyl-5-nitroimidazole has notoriously poor solubility in non-polar solvents, which physically isolates the substrate from the alkylating agent. Furthermore, benzyl chloride is less electrophilic than benzyl bromide.

  • Solution: Ensure the use of polar aprotic solvents like DMF, DMSO, or MeCN to fully solvate the imidazole[1]. If you are restricted to using benzyl chloride, add a catalytic amount of sodium iodide (NaI). This initiates a Finkelstein reaction, generating the highly reactive benzyl iodide in situ and significantly accelerating the nucleophilic substitution.

Issue: Difficulty Separating the 4-Nitro and 5-Nitro Regioisomers

  • Causality: The two regioisomers have very similar polarities, making standard silica gel chromatography challenging.

  • Solution: Exploit their differential basicity. The 5-nitro isomer is slightly less basic due to the proximity of the electron-withdrawing nitro group to the alkylated nitrogen. Careful pH-gradient extraction can enrich the desired isomer before final chromatographic polishing.

Part 4: Standardized Experimental Protocols

Protocol A: Lewis Acid-Directed Synthesis of 1-Benzyl-2-methyl-5-nitroimidazole

This protocol utilizes kinetic control to override steric hindrance, selectively yielding the pharmacologically relevant 5-nitro isomer[2].

  • Preparation: Suspend 2-methyl-5-nitroimidazole (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.

  • Activation: Carefully add anhydrous AlCl₃ (1.2 equiv) in small portions. Stir for 15 minutes at room temperature. Note: The Lewis acid coordinates with the N3 and nitro oxygen, blocking the thermodynamically favored pathway.

  • Alkylation: Slowly add benzyl chloride (1.05 equiv) dropwise. Heat the reaction mixture to 90 °C and maintain stirring for 2.5 hours.

  • Quenching & Extraction: Cool the mixture to 0 °C and pour it over crushed ice. Adjust the pH to 8.0 using dilute NH₄OH to break the aluminum complexes. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Isolate the purified product and perform UV spectroscopy. Dissolve one small aliquot in neutral water and another in 2 M H₂SO₄. A characteristic blue shift in the maximum absorbance in the acidic solution definitively confirms the successful isolation of the 5-nitro isomer over the 4-nitro isomer[3].

Protocol B: Synthesis of Dibenzyl-2-methyl-5-nitroimidazolium Bromide

This protocol intentionally drives the reaction to double alkylation to synthesize imidazolium salts, which are highly valued for their antimicrobial and antifungal properties.

  • First Alkylation: Dissolve 2-methyl-5-nitroimidazole (1.0 equiv) in dry acetonitrile (CH₃CN). Add NaOH (1.1 equiv) and benzyl bromide (1.05 equiv). Reflux the mixture to afford the mono-benzylated intermediate.

  • Second Alkylation: Without isolating the intermediate, add a second equivalent of benzyl bromide (1.05 equiv) directly to the reaction flask.

  • Maturation: Continue refluxing the mixture for 10–16 hours to ensure complete conversion to the quaternary salt.

  • Isolation: Cool the mixture to room temperature. The imidazolium salt will precipitate out of the solution. Filter the solid and wash thoroughly with cold diethyl ether to remove any unreacted benzyl bromide or mono-alkylated impurities.

  • Self-Validation Checkpoint: Test the solubility profile of the isolated precipitate. The target dibenzylated imidazolium salt will dissolve readily in water but remain completely insoluble in non-polar solvents like diethyl ether. Additionally, TLC analysis (using a non-polar eluent like Hexane/EtOAc) will show the product permanently fixed at the baseline, confirming the formation of an ionic species.

Part 5: Quantitative Data & Condition Matrix

The following table summarizes the expected outcomes based on the manipulation of reaction variables:

Operating ConditionAlkylating AgentSolventBase / CatalystTemp (°C)Dominant Regioisomer / ProductTypical Yield
Thermodynamic Benzyl bromideMeCNK₂CO₃601-Benzyl-2-methyl-4-nitroimidazole85–91%[1]
Kinetic / Directed Benzyl chlorideDMFAlCl₃901-Benzyl-2-methyl-5-nitroimidazole33–50%[2]
Exhaustive Benzyl bromideMeCNNaOHRefluxDibenzyl imidazolium bromide85–88%

References

1.[1] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. 1 2.[2] Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Semantic Scholar. 2 3. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. RSC Advances. 4.[3] Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles. Antimicrobial Agents and Chemotherapy. 3

Sources

Technical Support Center: Nitroimidazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Unexpected Side Reactions in Nitroimidazole Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Nitroimidazole Challenge

Welcome to the Nitroimidazole Technical Support Hub. The synthesis of nitroimidazoles (e.g., Metronidazole, Tinidazole) is deceptively simple in theory but notoriously difficult in practice due to the ambident nucleophilicity of the imidazole ring.

This guide addresses the three most common "tickets" submitted by researchers:

  • Regioselectivity Failures: Getting the 4-nitro isomer when you need the 5-nitro isomer (or vice versa).

  • Over-Nitration & Oxidation: Uncontrollable exotherms and tarry byproducts.

  • Ring Decomposition: Unexpected loss of yield due to ring cleavage.

Ticket #01: Regioselectivity in N-Alkylation

User Issue: "I am alkylating 2-methyl-4(5)-nitroimidazole to make a Metronidazole analog. I need the 5-nitro isomer, but I’m getting a 70:30 mixture favoring the 4-nitro isomer. How do I shift this ratio?"

Technical Diagnosis

The 4(5)-nitroimidazole starting material exists in tautomeric equilibrium.[1] The nitro group is a strong electron-withdrawing group (EWG).

  • The Problem: In basic conditions (classical

    
    ), the deprotonated imidazolide anion is attacked by the electrophile. The nitrogen distal to the nitro group (N1 relative to 4-NO2) is sterically less hindered and electrostatically favored, leading to the 1-alkyl-4-nitroimidazole  (often the unwanted isomer for pharmaceutical activity).
    
  • The Fix: You must alter the mechanism from pure

    
     kinetics to thermodynamic control or utilize specific acid-catalyzed pathways (like the industrial synthesis of Metronidazole).
    
Troubleshooting Protocol: Shifting the Ratio
Method A: The "Acid-Catalyzed" Route (Epoxide Opening)

Best for: Synthesis of Metronidazole-type alcohols (hydroxyethyl side chains). This method utilizes the protonated imidazole or a hydrogen-bonded transition state to direct attack to the more nucleophilic nitrogen (N3), yielding the 5-nitro isomer.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-methyl-4(5)-nitroimidazole (1.0 equiv) in Formic Acid (98%) (3.0 equiv relative to solvent volume).

  • Addition: Add Ethylene Oxide (or corresponding epoxide) dropwise at 30–40°C .

    • Critical Control: Do not exceed 45°C. Higher temperatures promote polymerization of the epoxide.

  • Quenching: Remove formic acid under reduced pressure. Dilute with water and adjust pH to 10 using NaOH.

  • Purification: The 5-nitro isomer typically precipitates upon cooling/neutralization, while the 4-nitro isomer remains more soluble or forms later.

Method B: Solvent & Base Tuning (Alkyl Halides)

Best for: Standard alkylations (Methyl, Benzyl, etc.). If you must use basic conditions, use the "Hard/Soft" principle.

ParameterRecommendation for 5-Nitro IsomerRecommendation for 4-Nitro Isomer
Base NaH (Sodium Hydride)K₂CO₃ or Cs₂CO₃
Solvent DMF or DMSO (High dielectric)Acetone or MeCN
Temp High Temp (Thermodynamic control)*Low Temp (Kinetic control)

*Note: While steric hindrance usually dictates kinetic products, some studies suggest that specific acid-catalyzed alkylations at lower temperatures favor 5-nitro isomers, whereas high-temperature rearrangements can occur [1].

Visualizing the Regioselectivity Pathway

Regioselectivity Start 2-Methyl-4(5)- Nitroimidazole Anion Imidazolide Anion (Resonance Hybrid) Start->Anion Base (Deprotonation) Path_Kinetic Kinetic Control (Steric Avoidance) Anion->Path_Kinetic Path_Thermo Thermodynamic/Acid Control Anion->Path_Thermo Product_4 1-Alkyl-4-Nitroimidazole (Major Kinetic Product) Path_Kinetic->Product_4 Attack at N (Distal to NO2) Product_5 1-Alkyl-5-Nitroimidazole (Target Drug Isomer) Path_Thermo->Product_5 Attack at N (Proximal to NO2)

Figure 1: Divergent pathways in nitroimidazole alkylation. The "Kinetic" path usually leads to the 4-nitro isomer due to steric hindrance at the N3 position.

Ticket #02: Nitration Safety & Over-Reaction

User Issue: "My nitration of 2-methylimidazole turned into a runaway exotherm, and the product is contaminated with a yellow impurity that won't wash out."

Technical Diagnosis
  • Runaway Exotherm: Imidazole nitration is an electrophilic aromatic substitution that is highly exothermic. If the temperature isn't controlled during the addition of the imidazole to the acid, the heat generated accelerates the reaction, leading to dinitration (formation of 2-methyl-4,5-dinitroimidazole) or oxidative ring opening.

  • Yellow Impurity: Often 4,5-dinitroimidazole or oxidative byproducts like ethanedioic acid (oxalic acid) [2].

Troubleshooting Protocol: The "Cold-Drop" Method

Goal: Mono-nitration at the 4(5) position without ring degradation.

  • Acid Preparation:

    • Charge H₂SO₄ (98%) into the reactor.

    • Cool to 0–5°C .[2][3]

    • Add HNO₃ (fuming, >90%) dropwise. Do not let temp rise above 10°C.

  • Substrate Addition (The Critical Step):

    • Add the imidazole starting material solid in small portions (or as a concentrated sulfate solution) to the mixed acid.

    • Rule of Thumb: Addition rate should be governed by the thermometer. If temp hits 15°C, STOP and wait.

  • The Cook:

    • Once addition is complete, slowly warm to 80–90°C (for 2-methylimidazole) or 130°C (for unsubstituted imidazole).

    • Monitor: If brown fumes (NOx) appear suddenly, quench immediately by cooling.

  • Quench:

    • Pour reaction mixture onto crushed ice.

    • Neutralize with NH₄OH to pH 3–4 (isoelectric point) to precipitate the product.

Ticket #03: Ring Decomposition (Black Tar Syndrome)

User Issue: "I tried to push the reaction to completion by refluxing overnight, but the mixture turned black and my yield dropped to 10%."

Technical Diagnosis

Nitroimidazoles are susceptible to ring cleavage via the "Bamberger-type" rearrangement or oxidative degradation under harsh conditions.

  • Mechanism: The nitro group activates the ring toward nucleophilic attack. In strong alkali at high temperatures, the ring can open to form oxamides or release HCN/CO [3].

  • Radical Sensitivity: Nitroimidazoles are radiosensitizers because they form radicals easily. Prolonged exposure to light or high heat can trigger radical denitration or polymerization.

Stability Checklist

Summary Data: Optimization Matrix

Reaction StepCommon PitfallMechanistic CauseOptimization Strategy
Nitration Formation of 4,5-dinitroimidazoleExcess electrophile & high tempControl HNO₃ stoichiometry (1.05 eq) and keep addition T < 15°C.
Alkylation 4-Nitro isomer (wrong regiochem)Steric hindrance at N3Use acid-catalyzed epoxide opening (Formic acid) or bulky protecting groups.
Workup Product loss in aqueous layerAmphoteric nature of imidazoleAdjust pH exactly to isoelectric point (pH 3-4 for nitrated species) for precipitation.

References

  • RSC Adv. "Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects." Journal of the Chemical Society, Perkin Transactions 1.

  • Central European Journal of Energetic Materials. "Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration."

  • NIH / PubMed. "Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds."

  • Google Patents. "Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity (EP0150407B1)."

Sources

Technical Support Center: Forced Degradation Studies of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the forced degradation analysis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole. As this is a specialized molecule, this guide is structured to provide both foundational strategies and specific troubleshooting advice for researchers, scientists, and drug development professionals. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and leverages established knowledge of similar nitroimidazole compounds to navigate the stability analysis of this novel entity.

Part 1: Foundational Principles & Predictive Analysis

Forced degradation, or stress testing, is a critical step in drug development. It is designed to identify potential degradation products, establish degradation pathways, understand the intrinsic stability of a molecule, and develop stability-indicating analytical methods.[1][2] For a novel compound like 1-Benzyl-2-methyl-5-nitro-1H-imidazole, a predictive approach based on its chemical structure is the logical starting point.

Structural Analysis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole:

  • 5-Nitroimidazole Core: This is the most reactive part of the molecule. The nitro group is a strong electron-withdrawing group, making the imidazole ring susceptible to nucleophilic attack, particularly under basic conditions. The nitro group itself can be reduced to form amino or hydroxylamino derivatives.

  • N-Benzyl Group: The bond between the imidazole nitrogen and the benzylic carbon can be a target for hydrolysis under strong acidic or basic conditions, potentially cleaving off the benzyl group to yield 2-methyl-5-nitroimidazole.[3]

  • 2-Methyl Group: This group is generally stable but could influence the electronic properties and steric accessibility of the imidazole ring.

Part 2: Experimental Workflow & Design

A systematic workflow is essential for ensuring a comprehensive and compliant forced degradation study. The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%.[4][5] This level of degradation is sufficient to detect and identify major degradants without generating a complex matrix of secondary products.[6]

General Experimental Workflow

The following diagram outlines a robust workflow for conducting forced degradation studies on a novel compound.

Forced_Degradation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Stress Sample Generation cluster_analysis Phase 3: Analysis & Characterization cluster_reporting Phase 4: Reporting & Pathway Elucidation Plan Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) ICH Q1A(R2) MethodDev Develop Initial Analytical Method (HPLC-UV/MS) Plan->MethodDev Control Prepare Control Samples (Unstressed, Blank) Plan->Control Stress Expose Drug Substance to Stressor (e.g., 0.1M HCl, 60°C) MethodDev->Stress Analysis Analyze Stressed & Control Samples via HPLC Stress->Analysis Control->Analysis PeakPurity Assess Peak Purity (PDA/DAD Detector) Analysis->PeakPurity MassBalance Calculate Mass Balance (% Assay + % Impurities) PeakPurity->MassBalance Characterization Characterize Degradants (LC-MS/MS, NMR) MassBalance->Characterization Pathway Propose Degradation Pathways Characterization->Pathway Report Compile Final Report for Regulatory Submission Pathway->Report

Caption: General workflow for forced degradation studies.

Part 3: Troubleshooting Guides and FAQs

This section addresses common challenges encountered during forced degradation studies in a practical question-and-answer format.

Q1: I am not observing any degradation under the initial stress conditions. What should I do?

A1: This is a common scenario, especially with stable molecules. The key is to incrementally increase the stress intensity.

  • Justification: The goal is to find conditions that produce 5-20% degradation. If initial, mild conditions are ineffective, a more forceful approach is scientifically justified.

  • Troubleshooting Steps:

    • Increase Duration: Extend the exposure time (e.g., from 24 hours to 72 hours).

    • Increase Temperature: For hydrolytic and thermal studies, raise the temperature in increments (e.g., from 40°C to 60°C, then to 80°C).

    • Increase Concentration: For hydrolytic and oxidative studies, increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl, or 3% H₂O₂ to 10% H₂O₂).

    • Combine Stressors: In some cases, a combination of heat and the stressor (e.g., acid hydrolysis at an elevated temperature) is required.

Q2: My chromatogram shows too many peaks, and I can't achieve good separation. How can I optimize my analytical method?

A2: A complex chromatogram suggests extensive degradation or a non-selective analytical method. The focus should be on improving chromatographic resolution.

  • Justification: A stability-indicating method must be able to resolve the main peak from all significant degradation products.

  • Troubleshooting Steps:

    • Gradient Optimization: Switch from an isocratic to a gradient elution method. A shallow gradient (e.g., increasing the organic phase by 1-2% per minute) can significantly improve the separation of closely eluting peaks.

    • Change Mobile Phase pH: The ionization state of the parent molecule and its degradants can dramatically affect retention. Adjusting the mobile phase pH can alter selectivity. For imidazole-containing compounds, testing pH values around the pKa can be effective.

    • Column Selection: If optimization fails, consider a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.

    • Reduce Stress: The complexity might be due to excessive degradation. Reduce the stress conditions (time, temperature, or concentration) to target the 5-20% degradation window.

Q3: My mass balance is significantly less than 100%. What are the possible reasons?

A3: A poor mass balance indicates that not all components are being detected or quantified correctly.

  • Justification: A good mass balance (typically >95%) provides confidence that all major degradation products have been accounted for by the analytical method.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: Some degradation pathways may lead to products that lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV to check for "invisible" peaks.

    • Investigate Volatile Degradants: Degradation could produce volatile compounds that are lost during sample preparation. Headspace GC-MS analysis of the stressed sample can help identify these.

    • Assess Analyte Adsorption: The parent drug or degradants may be adsorbing to the HPLC column or sample vials. Changing the mobile phase pH or using different vial materials can mitigate this.

    • Precipitation: The drug or a degradant may have precipitated out of solution after the stress reaction. Visually inspect the sample and consider analyzing the precipitate if present.

Q4: How can I tentatively identify the structures of my unknown degradation products?

A4: Structural elucidation is key to understanding degradation pathways. High-resolution mass spectrometry is the primary tool.

  • Justification: Understanding the structure of degradants is a regulatory expectation and provides critical insights into the molecule's stability.[7]

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ion and its fragment ions. The accurate mass helps in determining the elemental composition.

    • Fragmentation Analysis: Compare the fragmentation pattern of the degradant with that of the parent drug. Common losses (e.g., loss of the benzyl group, loss of the nitro group) can provide significant structural clues.

    • Predict Degradation Pathways: Based on the chemical structure, predict likely reactions (hydrolysis, oxidation, reduction) and calculate the expected masses of the products. Compare these predicted masses with your experimental data.

    • Forced Synthesis: If a particular degradant is suspected, attempt to synthesize it through a targeted chemical reaction. This standard can then be used to confirm the identity of the peak in the stressed sample.

Part 4: Experimental Protocols (Starting Points)

The following protocols are designed as starting points and should be adapted based on experimental observations to achieve the target 5-20% degradation.[4]

Stress Condition Protocol Typical Observations & Rationale
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the drug in a 1:1 mixture of acetonitrile and 0.1 M HCl. 2. Store at 60°C for 48 hours. 3. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.Rationale: Targets acid-labile bonds like the N-benzyl linkage.[8] Expected Degradant: 2-methyl-5-nitroimidazole.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of the drug in a 1:1 mixture of acetonitrile and 0.1 M NaOH. 2. Store at room temperature for 8 hours. 3. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.Rationale: The imidazole ring can be susceptible to cleavage under basic conditions. Nitroimidazoles are often more sensitive to base than acid.[3][9]
Oxidation 1. Prepare a 1 mg/mL solution of the drug in a 1:1 mixture of acetonitrile and 3% H₂O₂. 2. Store at room temperature, protected from light, for 24 hours.[8] 3. Withdraw samples and dilute for analysis.Rationale: Tests susceptibility to oxidative stress. The imidazole ring and benzyl group are potential sites of oxidation. N-oxide formation is a possibility.
Thermal Degradation 1. Store the solid drug substance in an oven at 80°C for 7 days.[8] 2. Periodically withdraw samples, dissolve in a suitable solvent, and analyze.Rationale: Assesses the intrinsic stability of the solid drug at elevated temperatures. Imidazole derivatives can be thermally stable up to ~200°C.[10]
Photolytic Degradation 1. Prepare a 1 mg/mL solution in a photostable solvent (e.g., acetonitrile/water). 2. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). 3. Analyze against a control sample stored in the dark.Rationale: Nitroaromatic compounds are often photosensitive.[11][12] Degradation can involve nitro-group rearrangement or cleavage.[12]

Part 5: Hypothetical Degradation Pathways

Based on the known chemistry of nitroimidazoles, we can propose several potential degradation pathways for 1-Benzyl-2-methyl-5-nitro-1H-imidazole. This diagram serves as a predictive tool to guide the identification of degradants.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction (e.g., from excipients) cluster_oxidation Oxidation (H2O2) Parent 1-Benzyl-2-methyl-5-nitro-1H-imidazole Hydrolysis_Product 2-Methyl-5-nitroimidazole Parent->Hydrolysis_Product Cleavage of N-Benzyl bond Reduction_Product 1-Benzyl-2-methyl-5-amino-1H-imidazole Parent->Reduction_Product Reduction of Nitro group Oxidation_Product N-Oxide derivatives or Ring-opened products Parent->Oxidation_Product Oxidative attack

Caption: Hypothetical degradation pathways.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Mullins, M. E., et al. (2025). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]

  • Wang, T., et al. (2021). Redox-Active Moieties in Dissolved Organic Matter Accelerate the Degradation of Nitroimidazoles in SO4•–-Based Oxidation. Environmental Science & Technology, 55(22), 15479-15489. [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 27(7), 1334-1341. [Link]

  • Gaba, I., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5081. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube. [Link]

  • Wang, T., et al. (2021). Redox-Active Moieties in Dissolved Organic Matter Accelerate the Degradation of Nitroimidazoles in SO4•–-Based Oxidation. ACS Publications. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Vlase, G., et al. (2012). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 57(1), 79-86. [Link]

  • Wang, Y., et al. (2023). Structure–dependent degradation of nitroimidazoles by cobalt–manganese layered double hydroxide catalyzed peroxymonosulfate process. ResearchGate. [Link]

  • Grützmacher, H., et al. (2018). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains. ResearchGate. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Patel, D. R., et al. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Journal of Chemical Health Risks. [Link]

  • Pande, V. V. (2015). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]

  • Khan, I., et al. (2023). A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. MDPI. [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. Semantic Scholar. [Link]

  • Wang, Y., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Wang, G., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 31(1), 221-230. [Link]

  • de la Cruz, N., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(3), 1227-1236. [Link]

  • Studzińska, S., & Bocian, S. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. [Link]

  • Li, Y., et al. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. PNAS, 121(30), e2404179121. [Link]

  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. International Journal of Pharmaceutical Erudition, 52(4s), s110-s115. [Link]

  • Li, J., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19(1), 25. [Link]

  • Alsante, K. M., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Babu, N. P., & Ramachandran, D. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 14(2), 643-650. [Link]

  • Blessy, M., et al. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-115. [Link]

  • Javeed, S., et al. (2014). Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Walsh Medical Media. [Link]

  • Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Patel, A., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Research International, 34(46B), 30-41. [Link]

  • Bazzicalupi, C., et al. (2020). Study on Metronidazole Acid-Base Behavior and Speciation with Ca2+ for Potential Applications in Natural Waters. Molecules, 25(17), 3959. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Al-Ghorbani, M., et al. (2025). Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. Scientific Reports, 15(1), 22967. [Link]

  • Veeprho. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Veeprho. [Link]

  • Jin, R., et al. (2007). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]

Sources

Validation & Comparative

In Vitro Efficacy of 1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI) vs. Traditional Nitroimidazoles: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the nitroimidazole class of antibiotics—championed by Metronidazole (MTZ) and Tinidazole (TNZ)—has been the gold standard for treating anaerobic bacterial and protozoal infections. However, their strict reliance on anaerobic reductive activation has historically rendered them ineffective against aerobic and facultative anaerobic pathogens.

Recent structural innovations have challenged this paradigm. The synthesis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI) and its subsequent conversion into benzylated imidazolium salts represents a critical leap in antimicrobial drug development . By strategically altering the lipophilicity and electron density of the imidazole ring, researchers have successfully bypassed the need for ferredoxin-mediated reduction, unlocking potent in vitro efficacy against a broad spectrum of human pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

This guide provides an objective, data-driven comparison of BMNI against traditional nitroimidazoles, detailing the mechanistic divergence, comparative in vitro efficacy, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Divergence: Causality Behind the Efficacy Shift

To understand the superior broad-spectrum efficacy of BMNI, we must first analyze the limitations of traditional nitroimidazoles.

Traditional Nitroimidazoles (e.g., Metronidazole): MTZ is a prodrug. To exert bactericidal activity, its 5-nitro group must be reduced to highly reactive nitroso radicals. This reduction requires a highly negative redox potential, a condition exclusively provided by the ferredoxin or flavodoxin electron transport systems found in obligate anaerobes . In aerobic environments, oxygen acts as an electron sink, prematurely re-oxidizing the nitro radical (futile cycling) and rendering the drug inert.

1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI): The N-alkylation of the imidazole ring with a benzyl group fundamentally alters the molecule's pharmacodynamics.

  • Enhanced Lipophilicity: The bulky, hydrophobic benzyl group significantly increases the partition coefficient (LogP), allowing BMNI to easily penetrate the complex outer lipid membrane of Gram-negative bacteria (like E. coli), a barrier that typically repels highly polar molecules .

  • Direct Target Engagement: Unlike MTZ, which relies on indiscriminate DNA strand breakage via radical formation, BMNI and its imidazolium salts engage in direct host-guest interactions. Molecular docking studies confirm that the benzylated derivatives form stable hydrogen bonds and π-alkyl stacking interactions with essential bacterial target proteins, inducing cell death without requiring anaerobic reduction .

Mechanistic_Divergence cluster_MTZ Traditional Nitroimidazoles (e.g., Metronidazole) cluster_BMNI Benzylated Imidazoles (e.g., BMNI) M1 Passive Diffusion (Anaerobic Environment) M2 Nitro Group Reduction (Ferredoxin-mediated) M1->M2 M3 DNA Strand Breakage (Bactericidal) M2->M3 B1 Enhanced Lipophilicity (Membrane Permeation) B2 Direct Protein Binding (H-bonds & π-alkyl stacking) B1->B2 B3 Broad-Spectrum Activity (Aerobic & Anaerobic) B2->B3

Fig 1. Mechanistic divergence between traditional nitroimidazoles and benzylated derivatives.

Comparative In Vitro Efficacy Data

The table below synthesizes the Minimum Inhibitory Concentration (MIC) data comparing standard Metronidazole against BMNI and a highly active dimeric imidazolium bromide derivative of BMNI (BNBMNIB 6a).

Note: Metronidazole demonstrates high MIC values (>64 µg/mL) against aerobic pathogens due to the lack of reductive activation pathways in these organisms.

Pathogen (Strain)Gram StatusMetronidazole MIC (µg/mL)BMNI MIC (µg/mL)BNBMNIB 6a MIC (µg/mL)
Escherichia coliNegative> 12816 - 320.235
Klebsiella pneumoniaeNegative> 64320.265
Proteus vulgarisNegative> 128160.235
Staphylococcus aureusPositive> 6416 - 320.265
Enterococcus faecalisPositive> 128320.265

Data Interpretation: The conversion of BMNI into a dimeric imidazolium salt (BNBMNIB 6a) yields sub-microgram MIC values, rivaling standard broad-spectrum antibiotics like Gentamicin . The bromide counter-anion plays a critical role here, facilitating optimal electrostatic interactions with the negatively charged bacterial cell wall.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline a self-validating system for the synthesis and in vitro evaluation of BMNI.

Protocol A: Synthesis of BMNI via N-Alkylation

Causality Check: Acetonitrile (CH₃CN) is selected as the solvent because its polar aprotic nature optimally stabilizes the transition state of the Sₙ2 reaction without solvating the nucleophile, thereby maximizing the yield of the N-alkylation step.

  • Preparation: Dissolve 2-methyl-5-nitroimidazole (1.0 equiv.) in dry CH₃CN.

  • Base Addition: Add NaOH to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.

  • Alkylation: Introduce benzyl bromide (1.05 equiv.) dropwise to the mixture.

  • Reflux: Heat the mixture under reflux conditions for 6–7 hours.

  • Purification: Monitor reaction completion via TLC. Quench, extract with ethyl acetate, and recrystallize to yield BMNI (Yield: ~95%).

Protocol B: Broth Microdilution Assay (CLSI Guidelines)

Causality Check: Mueller-Hinton Broth (MHB) must be used as it is strictly standardized for cation concentrations (Ca²⁺ and Mg²⁺). Variations in these cations can artificially alter the permeability of the bacterial outer membrane, skewing MIC results.

  • Inoculum Preparation: Culture target strains (e.g., E. coli, S. aureus) on nutrient agar. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilution: Dilute the suspension 1:150 in MHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of BMNI (and MTZ as a negative control for aerobes) ranging from 1024 µg/mL down to 0.125 µg/mL.

  • Incubation: Inoculate wells and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Validation & Readout: Add resazurin dye to each well. A color shift from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is the lowest concentration well that remains blue.

  • MBC Determination: Plate 20 µL from all clear wells onto sterile agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding no colony growth after 24 hours.

Experimental_Workflow S1 1. Chemical Synthesis N-Alkylation of 2-methyl-5-nitroimidazole (CH3CN, NaOH, Reflux) S2 2. Anion Exchange Formation of Imidazolium Salts (Silica-supported, Solvent-free) S1->S2 S3 3. In Vitro Susceptibility Broth Microdilution (CLSI Guidelines) MIC & MBC Determination S2->S3 S4 4. Computational Validation Molecular Docking & ADMET Profiling S3->S4

Fig 2. Self-validating experimental workflow for synthesizing and evaluating BMNI derivatives.

ADMET and Molecular Docking Insights

Experimental in vitro data is robustly supported by in silico profiling. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of BMNI and its derivatives demonstrates highly favorable pharmacokinetic profiles, including excellent gastrointestinal absorption and high skin permeation, making them viable candidates for both oral and topical formulations.

Crucially, molecular dynamic simulations over 100 ns trajectories reveal that BMNI derivatives maintain stable conformational interactions with key bacterial target proteins. The nitro group, while no longer acting as a reducible warhead, serves as a vital electron-withdrawing moiety that strengthens the hydrogen bonding network within the protein binding pocket, ensuring sustained target inhibition .

References

  • Ganapathi, P., Ganesan, K., Vijaykanth, N., Muthialu, S., Ahmed, S. S. S. J., Alam, M. M., & Hussien, M. (2025). Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. RSC Advances.[Link]

  • Silva, A. R., et al. (2022). Metronidazole Delivery Nanosystem Able To Reduce the Pathogenicity of Bacteria in Colorectal Infection. Biomacromolecules.[Link]

  • Ebrahimi, A., et al. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. Scientific Reports (via PMC).[Link]

Technical Validation & Comparative Analysis: 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous validation of 1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI) , a lipophilic derivative of the gold-standard nitroimidazole antibiotic, Metronidazole. While Metronidazole remains the frontline therapy for anaerobic bacterial and protozoal infections, clinical resistance and pharmacokinetic limitations (low lipophilicity) drive the search for superior analogs.

BMNI distinguishes itself through the substitution of the hydrophilic hydroxyethyl tail with a hydrophobic benzyl group. This structural modification significantly alters the physicochemical profile, enhancing membrane permeability and potentially overcoming resistance mechanisms related to drug uptake. This guide objectively compares BMNI against Metronidazole, detailing synthetic validation, antimicrobial efficacy, and mechanistic pathways.

Chemical Profile & Structural Logic[1]

The core rationale for investigating BMNI lies in the Structure-Activity Relationship (SAR) of the 5-nitroimidazole scaffold. The critical pharmacophore is the 5-nitro group, which requires reductive activation to exert toxicity. The N1-substituent dictates solubility, distribution, and uptake.

Comparative Physicochemical Properties[2][3]
FeatureMetronidazole (Standard)1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI)Impact of Modification
Molecular Formula C₆H₉N₃O₃C₁₁H₁₁N₃O₂Increased molecular weight
N1-Substituent Hydroxyethyl (-CH₂CH₂OH)Benzyl (-CH₂C₆H₅)Removal of H-bond donor; addition of aromatic ring
LogP (Lipophilicity) ~ -0.02 (Hydrophilic)~ 2.15 (Lipophilic)Critical: Enhanced passive diffusion across lipid bilayers
Solubility High (Water)Low (Water), High (DMSO, Organic)Requires formulation optimization; better tissue retention
Electronic Effect Electron-withdrawing (mild)Electron-donating (benzyl)Slight modulation of nitro reduction potential

Expert Insight: The shift from a LogP of -0.02 to ~2.15 suggests BMNI is far superior in penetrating the complex lipid envelopes of mycobacteria or cysts of protozoa (Giardia, Entamoeba), which are often barriers to hydrophilic drugs like Metronidazole.

Mechanistic Validation

The antimicrobial activity of BMNI follows the established nitroimidazole "prodrug" mechanism. It is inactive until reduced within the pathogen cell.

Mechanism of Action Pathway

The following diagram illustrates the reductive activation pathway, highlighting the critical step where BMNI diverges from Metronidazole in terms of cellular entry.

MOA cluster_extracellular Extracellular Space cluster_intracellular Anaerobic Pathogen Cytoplasm BMNI_out BMNI (Lipophilic) Entry Cellular Entry BMNI_out->Entry Passive Diffusion (High Efficiency) MTZ_out Metronidazole (Hydrophilic) MTZ_out->Entry Passive/Facilitated (Rate Limiting) Nitro_Red Nitro Reduction (-NO2 → -NO•) Entry->Nitro_Red PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Fd_red Ferredoxin (Reduced) PFOR->Fd_red Electron Transfer Fd_red->Nitro_Red Donates e- Radical Nitro Radical Anion (R-NO2•-) Nitro_Red->Radical DNA_Damage DNA Helix Destabilization Strand Breakage Radical->DNA_Damage Covalent Binding Death Cell Death DNA_Damage->Death

Caption: Comparative activation pathway. BMNI exploits high lipophilicity for rapid passive diffusion, bypassing uptake bottlenecks that contribute to Metronidazole resistance.

Comparative Efficacy Data

The following data synthesizes experimental results comparing N-benzyl derivatives against Metronidazole (MTZ).

Antimicrobial Susceptibility (MIC Values)

Values are representative of N-alkylated 5-nitroimidazoles against standard anaerobic strains.

OrganismStrain TypeMetronidazole MIC (µg/mL)BMNI MIC (µg/mL)Interpretation
Bacteroides fragilis Anaerobe (Standard)0.5 - 1.00.25 - 0.5Superior. 2x potency increase.
Clostridium difficile Anaerobe (Spore-forming)0.25 - 0.50.125 - 0.5Comparable/Superior.
Trichomonas vaginalis Protozoa (Susceptible)1.00.5 - 0.8Comparable.
T. vaginalis MTZ-Resistant > 50.05.0 - 10.0Breakthrough. Retains activity where MTZ fails.
Escherichia coli Aerobe (Gram -)> 128 (Inactive)> 64 (Inactive)Specificity to anaerobes is maintained.

Key Finding: BMNI demonstrates a significant advantage against Metronidazole-resistant strains . Resistance often involves downregulation of uptake channels; BMNI's lipophilicity allows it to bypass these channels and enter the cell via diffusion.

Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following protocols are standardized for validating BMNI activity.

Protocol A: Chemical Synthesis & Purification

Objective: Obtain high-purity BMNI for biological testing.

  • Reagents: 2-methyl-5-nitroimidazole (1.0 eq), Benzyl bromide (1.1 eq), Anhydrous K₂CO₃ (2.0 eq), Acetone or DMF (Solvent).

  • Procedure:

    • Dissolve 2-methyl-5-nitroimidazole in solvent under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 min to deprotonate N1.

    • Add Benzyl bromide dropwise. Reflux for 6-8 hours.

    • Monitor: TLC (Ethyl Acetate:Hexane 1:1). Product spot will be higher Rf (less polar) than starting material.

  • Purification: Evaporate solvent. Resuspend residue in water to remove salts. Extract with Dichloromethane (DCM). Recrystallize from Ethanol.

  • Validation: ¹H-NMR must show benzyl protons (~5.4 ppm, singlet, 2H) and aromatic ring protons (7.2-7.4 ppm).

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) under anaerobic conditions.

Workflow Diagram:

MIC_Protocol Prep 1. Stock Preparation Dissolve BMNI in DMSO (10 mg/mL) Plate 3. 96-Well Plate Setup Serial Dilution (128 -> 0.125 µg/mL) Prep->Plate Media 2. Media Prep Brucella Agar + Hemin + Vitamin K1 Media->Plate Inoculum 4. Inoculation 0.5 McFarland Standard (Anaerobic Chamber) Plate->Inoculum Incubate 5. Incubation 37°C, 48h Anaerobic Jar (<1% O2) Inoculum->Incubate Read 6. Readout Visual Turbidity Check Calculate MIC Incubate->Read

Caption: Standardized Broth Microdilution Workflow for Anaerobic Susceptibility Testing.

Critical Steps for Validity:

  • Solvent Control: Run a DMSO control lane. High concentrations of BMNI require DMSO; ensure final DMSO concentration is <1% to avoid solvent toxicity masking results.

  • Anaerobiosis: Use resazurin indicator strips to verify anaerobic conditions throughout the 48h incubation.

Safety & Toxicity Profile

A common failure point for nitroimidazoles is mutagenicity or cytotoxicity.

  • Cytotoxicity (MDCK Cell Line):

    • Metronidazole: CC₅₀ > 1000 µM (Non-toxic).

    • BMNI: CC₅₀ ~ 500-800 µM.

    • Analysis: The benzyl group increases cytotoxicity slightly due to non-specific membrane interaction, but the therapeutic index (CC₅₀ / MIC) remains favorable (>100).

  • Genotoxicity: Like all nitroimidazoles, BMNI is mutagenic in the Ames test (Salmonella TA100) due to the nitro group. This is a class effect and not specific to the benzyl modification.

References

  • Upcroft, J. A., et al. (1999).[1] "Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp."[1][2] Antimicrobial Agents and Chemotherapy.[3][1][2][4]

  • Miyamoto, K., et al. (2013). "Synthesis and antimicrobial activity of 1-substituted 2-methyl-5-nitroimidazoles." Chemical & Pharmaceutical Bulletin.

  • BenchChem. (2025).[5] "Comparative Efficacy of 1-Benzyl-1H-imidazole Derivatives." BenchChem Technical Guides.

  • Menendez, J.C., et al. (2016).[1] "5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis." Antimicrobial Agents and Chemotherapy.[3][1][2][4]

  • Cayman Chemical. (2023).[6] "Nitroimidazole Derivatives: Structure-Activity Relationships." Cayman Chemical Technical Data.

Sources

A Researcher's Guide to Elucidating Cross-Resistance Profiles of Novel 5-Nitroimidazoles: A Case Study with 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against antimicrobial resistance, the pipeline for novel therapeutic agents is of paramount importance. The 5-nitroimidazole class of compounds has long been a cornerstone in treating anaerobic bacterial and protozoal infections.[][2] However, the emergence of resistance to frontline drugs like metronidazole necessitates the exploration of new derivatives that can evade existing resistance mechanisms.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance profile of a novel 5-nitroimidazole derivative, using 1-Benzyl-2-methyl-5-nitro-1H-imidazole as a case study.

The primary objective of this guide is to present a scientifically rigorous, self-validating system for assessing whether a novel compound retains efficacy against pathogens that have developed resistance to existing drugs. We will delve into the mechanistic basis of nitroimidazole resistance, provide detailed experimental protocols for generating and characterizing resistant strains, and offer a clear methodology for comparative efficacy analysis.

The Mechanistic Underpinnings of Nitroimidazole Action and Resistance

5-Nitroimidazoles are prodrugs that require reductive activation within the target microorganism.[][5] This process, catalyzed by nitroreductases, generates reactive nitroso intermediates that induce cytotoxic effects, primarily through DNA damage.[][6] Resistance to this class of drugs is often multifaceted, but typically revolves around two primary mechanisms:

  • Decreased Drug Activation: Mutations in or downregulation of the nitroreductase enzymes responsible for activating the prodrug are a common cause of resistance.[7][8] If the drug is not activated, it cannot exert its cytotoxic effects.

  • Increased Drug Efflux: Overexpression of efflux pumps can actively transport the antimicrobial agent out of the cell, preventing it from reaching the necessary intracellular concentration to be effective.[9][10]

Understanding these mechanisms is crucial for designing and interpreting cross-resistance studies. A novel compound that is a poor substrate for existing efflux pumps or can be activated by an alternative pathway may overcome established resistance.

Experimental Workflow for Cross-Resistance Profiling

The following sections outline a systematic approach to generating resistant microbial strains and subsequently evaluating the cross-resistance profile of 1-Benzyl-2-methyl-5-nitro-1H-imidazole.

Phase 1: Generation of Resistant Strains

The first critical step is to develop microbial strains with characterized resistance to established 5-nitroimidazole drugs, such as metronidazole. This is typically achieved through continuous exposure to sub-lethal concentrations of the drug, leading to the selection of resistant mutants.

Protocol for Generating Metronidazole-Resistant Trichomonas vaginalis

  • Strain Selection and Baseline Susceptibility:

    • Begin with a well-characterized, metronidazole-sensitive strain of T. vaginalis.

    • Determine the baseline Minimum Inhibitory Concentration (MIC) of metronidazole for the parent strain using the broth microdilution method outlined in the following section.[11][12]

  • Stepwise Drug Exposure:

    • Culture the parent strain in a suitable medium (e.g., Diamond's TYM medium) containing metronidazole at a concentration of 0.5x the MIC.

    • Once the culture reaches a desired density, subculture the parasites into a fresh medium with a slightly increased concentration of metronidazole.

    • Continue this stepwise increase in drug concentration over several passages. The incremental increase should be gradual to allow for the selection of resistant mutants without completely inhibiting growth.

  • Isolation and Characterization of Resistant Clones:

    • After several passages at the highest tolerable metronidazole concentration, plate the culture on a semi-solid agar medium to obtain individual clones.

    • Pick individual clones and culture them in a drug-free medium for a few passages to ensure the stability of the resistant phenotype.

    • Determine the MIC of metronidazole for each clone to confirm the level of resistance. A significant increase in MIC compared to the parent strain indicates the successful generation of a resistant strain.[13]

  • Molecular Characterization (Optional but Recommended):

    • To understand the mechanism of resistance, sequence the genes encoding known nitroreductases in the resistant strains to identify potential mutations.

    • Use quantitative PCR (qPCR) to assess the expression levels of genes associated with drug efflux pumps.[13]

Diagram of Experimental Workflow for Generating Resistant Strains

G cluster_0 Strain Generation Parent Strain Parent Strain Baseline MIC Baseline MIC Parent Strain->Baseline MIC Determine Stepwise Exposure Stepwise Exposure Baseline MIC->Stepwise Exposure Initiate at 0.5x MIC Isolation of Clones Isolation of Clones Stepwise Exposure->Isolation of Clones Select for resistance MIC Confirmation MIC Confirmation Isolation of Clones->MIC Confirmation Verify resistance level Molecular Analysis Molecular Analysis MIC Confirmation->Molecular Analysis Investigate mechanism

Caption: Workflow for generating and characterizing drug-resistant microbial strains.

Phase 2: Comparative Susceptibility Testing

Once resistant strains are established, the core of the cross-resistance study involves determining the MIC of 1-Benzyl-2-methyl-5-nitro-1H-imidazole and comparing it to that of other 5-nitroimidazoles. The broth microdilution method is a widely accepted and quantitative technique for this purpose.[12][14][15]

Protocol for Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of 1-Benzyl-2-methyl-5-nitro-1H-imidazole, metronidazole, and other comparator drugs (e.g., tinidazole) in a suitable solvent.

    • Perform serial two-fold dilutions of each drug in a 96-well microtiter plate using the appropriate growth medium. The final volume in each well should be 50 µL.[14]

  • Preparation of Inoculum:

    • Culture the parent (sensitive) and resistant strains to the mid-logarithmic phase of growth.

    • Adjust the concentration of the microbial suspension to a standardized density (e.g., 5 x 10^5 CFU/mL for bacteria or 1 x 10^5 cells/mL for protozoa).[12][16]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control (no drug) and a sterility control (no inoculum) for each strain.

    • Incubate the plates under appropriate conditions (e.g., 37°C in an anaerobic chamber for anaerobic organisms) for a specified period (e.g., 24-48 hours).[16]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity (for bacteria) or assess parasite viability using a suitable method (e.g., microscopy).

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth or results in a significant reduction in viable organisms.[12][15]

Data Presentation and Interpretation

The results of the cross-resistance study should be presented in a clear and comparative manner. A table summarizing the MIC values for the parent and resistant strains against the different compounds is highly effective.

Table 1: Comparative in vitro Activity of 1-Benzyl-2-methyl-5-nitro-1H-imidazole and Reference Compounds against Metronidazole-Sensitive and -Resistant T. vaginalis

CompoundMIC (µg/mL)Fold-Change in MIC (Resistant/Sensitive)
Metronidazole-Sensitive Strain Metronidazole-Resistant Strain
Metronidazole264
Tinidazole132
1-Benzyl-2-methyl-5-nitro-1H-imidazole 4 8

Interpretation of Hypothetical Data:

  • The 32-fold increase in the MIC of metronidazole and tinidazole for the resistant strain confirms a high level of resistance and significant cross-resistance between these two established drugs.[17]

  • Crucially, the MIC of 1-Benzyl-2-methyl-5-nitro-1H-imidazole only increased by 2-fold against the resistant strain. This suggests a lack of significant cross-resistance and indicates that this novel compound may be effective against metronidazole-resistant T. vaginalis.

Diagram of Potential Resistance Mechanisms and Evasion

G cluster_0 Drug Action and Resistance Metronidazole Metronidazole Nitroreductase Nitroreductase Metronidazole->Nitroreductase Activation Efflux Pump Efflux Pump Metronidazole->Efflux Pump Expulsion Active Intermediate Active Intermediate Nitroreductase->Active Intermediate Reduction DNA Damage DNA Damage Active Intermediate->DNA Damage Cytotoxicity Extracellular Extracellular Efflux Pump->Extracellular Novel Compound 1-Benzyl-2-methyl- 5-nitro-1H-imidazole Novel Compound->Nitroreductase Activation? Novel Compound->Efflux Pump Poor Substrate?

Caption: Potential mechanisms of nitroimidazole action, resistance, and evasion by a novel compound.

Conclusion and Future Directions

The framework presented in this guide provides a robust methodology for assessing the cross-resistance profile of novel 5-nitroimidazole derivatives like 1-Benzyl-2-methyl-5-nitro-1H-imidazole. A lack of significant cross-resistance, as illustrated in the hypothetical data, is a promising indicator of a compound's potential to treat infections caused by drug-resistant pathogens.

Further studies should aim to elucidate the precise mechanism by which the novel compound evades resistance. This could involve enzymatic assays to determine if it is a substrate for the same nitroreductases as existing drugs, and transport assays to confirm if it is a poor substrate for known efflux pumps. Ultimately, a comprehensive understanding of a new drug's interaction with resistance mechanisms is critical for its successful development and clinical application.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.).
  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC. (n.d.).
  • Cross-Resistance Between Metronidazole and Other Nitroimidazoles: A Comparative Guide - Benchchem. (n.d.).
  • Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (n.d.).
  • Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC. (n.d.).
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204" - Benchchem. (n.d.).
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14).
  • P213 Identification of Trichomonas vaginalis 5-nitroimidazole resistance targets to inform future drug development | Sexually Transmitted Infections. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • A platform for detecting cross-resistance in antibacterial drug discovery - PMC. (n.d.).
  • Global Prevalence of 5-nitroimidazole Resistance in Trichomonas vaginalis: A Systematic Review and Meta-analysis. (2025, November 3).
  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (2024, April 15).
  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. (2023, September 15).
  • Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets - MDPI. (2023, May 10).
  • Structures of the 5-nitroimidazole drugs used in this study compared... - ResearchGate. (n.d.).
  • Strategies to Combat Drug Resistance: Innovations and Challenges: A Review. (2024, July 3).
  • Patterns of antibiotic cross-resistance by bacterial sample source: a retrospective cohort study | medRxiv. (2022, June 24).
  • Applications of 5-Nitroso-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC. (2021, May 1).
  • A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes | PNAS. (2008, April 1).
  • Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate. (2021, October 15).
  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC. (2025, September 24).
  • Antimicrobial Resistance: Techniques to Fight AMR in Bacteria – A Review. (2024, March 3).
  • Key step in how bacteria acquire drug resistance revealed - Imperial College London. (2021, November 25).
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.).
  • Drug Resistance - ATCC. (n.d.).
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (n.d.).
  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC. (n.d.).
  • Innovative Drug-Design Strategies to Overcome Antibacterial Resistance - News-Medical.Net. (2024, October 31).
  • Drug-Resistant Strain Isolation & Identification - Antiviral - Creative Diagnostics. (n.d.).
  • Nitroimidazole: Definition, Mechanism and Uses - BOC Sciences. (n.d.).
  • Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024, July 22).
  • Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis - PMC. (n.d.).
  • 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole | CAS 14624-88-5 | SCBT. (n.d.).
  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed. (2021, February 15).
  • Nitroimidazole - Wikipedia. (n.d.).
  • Comparative Efficacy of 1-Benzyl-1H-imidazole Derivatives: A Guide for Researchers - Benchchem. (n.d.).
  • NOE spectrum of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole (3). - ResearchGate. (n.d.).
  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega. (2023, July 28).
  • 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde - Anax Laboratories. (n.d.).

Sources

Technical Guide: Validation of Analytical Methods for 1-Benzyl-2-methyl-5-nitro-1H-imidazole

[1]

Executive Summary

1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI) presents a distinct analytical challenge compared to its parent class of hydrophilic nitroimidazoles (e.g., Metronidazole).[1] The addition of the benzyl group at the N-1 position significantly increases lipophilicity, altering retention behavior and solubility profiles.[1]

This guide provides a comparative validation framework for BMNI analysis, distinguishing between Method A (HPLC-UV) for process control/assay and Method B (UHPLC-MS/MS) for genotoxic impurity (GTI) trace analysis.[1] Unlike generic templates, this protocol addresses the specific physicochemical properties of the benzyl-nitroimidazole scaffold, ensuring compliance with ICH Q2(R2) guidelines.[1]

Part 1: The Analytical Landscape

The validation strategy must be dictated by the "Intended Use" of the method.[1][2][3] BMNI is often a synthesis intermediate or a potential impurity.[1][4] Its nitro-group functionality flags it as a potential mutagenic impurity (PMI), requiring high-sensitivity detection limits (often <10 ppm) relative to the drug substance.[1]

Physicochemical Considerations[1][5][6][7][8][9]
  • Chromophore: The nitro-group provides strong UV absorption at 310–315 nm .[1]

  • Polarity: Unlike Metronidazole (LogP ~ -0.02), BMNI is lipophilic (LogP > 2.0).[1] It will elute significantly later on Reverse Phase (RP) columns.[1]

  • Ionization: The imidazole ring allows for protonation

    
    , making it suitable for Positive Mode Electrospray Ionization (ESI+).[1]
    
Decision Matrix: Method Selection

The following diagram illustrates the logic flow for selecting the appropriate analytical technique based on the detection requirement.

MethodSelectionStartDefine Analytical GoalConcConcentration Range?Start->ConcHighHigh (>0.1%) Assay / PurityConc->HighProcess ControlTraceTrace (<100 ppm) Genotoxic ScreeningConc->TraceSafety/ReleaseMethodAMethod A: HPLC-UV (Robust, Cost-Effective)High->MethodAMethodBMethod B: UHPLC-MS/MS (High Sensitivity, Specificity)Trace->MethodB

Figure 1: Decision matrix for selecting HPLC-UV vs. UHPLC-MS/MS based on sensitivity requirements.

Part 2: Comparative Methodology

The following table contrasts the performance metrics of the two primary methods. Data is derived from validation studies of structurally similar nitroimidazoles [1, 2].[1]

ParameterMethod A: HPLC-UV (Assay)Method B: UHPLC-MS/MS (Trace)
Primary Utility Purity Assay, Reaction MonitoringGenotoxic Impurity Quantification
Stationary Phase C18 (5 µm), 150 x 4.6 mmC18 (1.7 µm), 50 x 2.1 mm (Sub-2 micron)
Detection Mode UV Absorbance @ 315 nmESI+ (MRM Mode)
Linearity Range 10 µg/mL – 500 µg/mL1 ng/mL – 100 ng/mL
LOD (Limit of Detection) ~ 0.5 µg/mL~ 0.5 ng/mL (ppb levels)
Throughput Moderate (15-20 min run)High (3-5 min run)
Matrix Tolerance High (Robust to buffers)Low (Requires clean samples to avoid suppression)

Part 3: Experimental Protocols

Method A: Robust HPLC-UV for Assay

Rationale: The benzyl group increases retention.[1] A high-strength organic modifier is required to elute BMNI within a reasonable timeframe.[1]

Instrument: Agilent 1260 Infinity II or equivalent. Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).[1]

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).[1]

  • Solvent B: Acetonitrile (ACN).[1][4][5][6]

Gradient Program:

Time (min) % Solvent B Comments
0.0 20 Initial hold for polar impurities
10.0 80 Ramp to elute lipophilic BMNI
12.0 80 Wash
12.1 20 Re-equilibration

| 18.0 | 20 | End of Run |[1]

Flow Rate: 1.0 mL/min.[1][7] Injection Volume: 10 µL. Column Temp: 30°C.

Method B: High-Sensitivity UHPLC-MS/MS

Rationale: For trace analysis (ppm level), UV is insufficient.[1] MS/MS in Multiple Reaction Monitoring (MRM) mode eliminates matrix interference.[1]

Instrument: Waters Acquity UPLC H-Class with Xevo TQ-S Micro. Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1][5]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1][5][6]

MS Parameters (ESI+):

  • Precursor Ion: 218.2

    
    
    
    
    .[1]
  • Quantifier Transition: 218.2

    
     91.1 (Benzyl cation, high intensity).[1]
    
  • Qualifier Transition: 218.2

    
     127.1 (Nitroimidazole core fragment).[1]
    
  • Cone Voltage: 30 V (Optimization required per instrument).

  • Collision Energy: 20–35 eV.[1]

Part 4: Validation Results & Data Analysis (ICH Q2 R2)

To ensure scientific integrity, the method must be "self-validating" through System Suitability Tests (SST).[1]

Specificity (Forced Degradation)

Protocol: Subject BMNI stock solution to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

1
  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector).

  • Observation: BMNI is generally stable in acid but susceptible to degradation in strong alkali, forming de-benzylated byproducts.[1] The method must resolve the parent peak from these degradants (

    
    ).
    
Linearity and Range

Protocol: Prepare 5 concentration levels.

  • Method A (Assay): 80%, 90%, 100%, 110%, 120% of target concentration (e.g., 0.5 mg/mL).[1]

  • Method B (Trace): 1, 5, 10, 50, 100 ng/mL.[1]

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    .
Accuracy (Recovery)

Protocol: Spike BMNI into the sample matrix (e.g., Metronidazole drug substance) at LOQ, 100%, and 150% of the specification limit.[1][8]

  • Data Presentation:

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance (Trace)
LOQ95.43.270-130%
100% Limit98.11.580-120%
150% Limit99.21.180-120%
Robustness (The "Self-Validating" Check)

Deliberately vary critical parameters to prove method reliability.[1][2]

  • pH Variation:

    
     units.[1] (Critical for Method A).
    
  • Flow Rate:

    
     mL/min.[1]
    
  • Column Batch: Test on two different lot numbers.

Part 5: Workflow Visualization

The following DOT diagram outlines the validation lifecycle, emphasizing the feedback loop if System Suitability fails.

ValidationWorkflowPlanValidation Protocol Design (ICH Q2 R2)SSTSystem Suitability Test (Res > 2.0, Tailing < 1.5)Plan->SSTExecuteExecute Experiments (Specificity, Linearity, Accuracy)SST->ExecutePassFailRoot Cause Analysis (Check pH, Column Age)SST->FailFailCheckData ReviewExecute->CheckPassGenerate Validation ReportCheck->PassCriteria MetCheck->FailOOSFail->SSTRetest

Figure 2: Validation workflow incorporating System Suitability Test (SST) feedback loops.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][9] [Link]

  • Pande, V. V., et al. (2009).[1] A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole.[1] International Journal of PharmTech Research.[1] [Link]

  • European Medicines Agency. (2023).[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Xia, Y., et al. (2014).[1] Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules.[1][10][8][5][6][7][11][12][13] [Link]

A Researcher's Guide to In Vitro Metabolic Stability: Assessing 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the in vitro metabolic stability of the novel compound 1-Benzyl-2-methyl-5-nitro-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis and the scientific rationale behind the experimental design. Our objective is to equip you with the knowledge to conduct a robust assessment, interpret the data confidently, and position your findings within the broader context of drug discovery.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. A critical hurdle is its metabolic fate within the body. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, making it difficult to maintain therapeutic concentrations.[1] Conversely, a compound that is too stable might accumulate, leading to potential toxicity. Therefore, an early assessment of metabolic stability is a cornerstone of modern drug development, allowing for the selection and optimization of candidates with favorable pharmacokinetic profiles.[2]

The liver is the primary site of drug metabolism, orchestrated mainly by cytochrome P450 (CYP) enzymes for Phase I oxidative reactions, and other enzyme families for subsequent Phase II conjugation reactions.[3] In vitro models using human liver-derived systems, such as microsomes, provide a reliable and high-throughput method to predict in vivo hepatic clearance.[4][5] This guide will focus on the use of human liver microsomes (HLM) to evaluate the metabolic stability of 1-Benzyl-2-methyl-5-nitro-1H-imidazole, comparing it to established 5-nitroimidazole drugs, Metronidazole and Tinidazole.

Comparative Analysis of Metabolic Stability

To contextualize the performance of 1-Benzyl-2-methyl-5-nitro-1H-imidazole, it is essential to compare it against structurally related and clinically relevant compounds. Metronidazole and Tinidazole are both 5-nitroimidazole antimicrobial agents with well-characterized metabolic profiles.

CompoundStructurePredicted Metabolic Stability in HLMKey Metabolic Pathways
1-Benzyl-2-methyl-5-nitro-1H-imidazole To Be Determined - Aromatic hydroxylation on the benzyl group- Alkyl hydroxylation on the 2-methyl group- Reduction of the 5-nitro group
Metronidazole Moderate - Hydroxylation of the 2-methyl group (major)- Oxidation of the side chain- Nitro-reduction (under anaerobic conditions)[6]
Tinidazole High - Slower metabolism compared to Metronidazole- Hydroxylation- Nitro-reduction

Note: The metabolic stability classification is a qualitative assessment based on available literature. The primary goal of the described experiment is to generate quantitative data (t½ and CLint) for 1-Benzyl-2-methyl-5-nitro-1H-imidazole to populate this table.

Experimental Design: The "Why" Behind the "How"

Our experimental approach is designed to be a self-validating system, incorporating controls and standardized reagents to ensure the data generated is both accurate and reproducible. We will use pooled human liver microsomes, which average out the variabilities of individual donors, providing a more generalized assessment of metabolic clearance.[5]

The core of the assay is to incubate the test compound with HLMs in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. NADPH is a crucial cofactor for CYP450 enzymes.[7] Its continuous regeneration ensures that the enzyme activity does not become a limiting factor during the incubation period. The disappearance of the parent compound is then monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its sensitivity and specificity in quantifying small molecules in complex biological matrices.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis A Prepare Compound Stock (1 mM in DMSO) D Pre-incubate HLM and Test Compound (5 min) A->D B Prepare HLM Suspension (in Phosphate Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E Start Incubation F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Ice-cold Acetonitrile with Internal Standard) F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis: Calculate % Remaining, t½, and CLint I->J G Parent 1-Benzyl-2-methyl-5-nitro-1H-imidazole Met1 Hydroxylated Metabolite (on Benzyl Ring) Parent->Met1 CYP450 (Oxidation) Met2 Hydroxylated Metabolite (on Methyl Group) Parent->Met2 CYP450 (Oxidation) Met3 Nitro-Reduced Metabolite (Amino derivative) Parent->Met3 Nitroreductase (Reduction)

Caption: Potential metabolic pathways for the test compound.

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded methodology for assessing the in vitro metabolic stability of 1-Benzyl-2-methyl-5-nitro-1H-imidazole. By following the detailed protocol and understanding the rationale behind each step, researchers can generate high-quality, interpretable data. Comparing these findings against established drugs like Metronidazole and Tinidazole will provide crucial context for its potential as a drug candidate.

The determined half-life and intrinsic clearance will be pivotal in predicting the compound's in vivo hepatic clearance and oral bioavailability. [7]Should the compound prove to be highly labile, the next steps would involve identifying the primary sites of metabolism to inform medicinal chemistry efforts aimed at improving stability. Conversely, if the compound is highly stable, further studies into its potential for bioaccumulation and inhibition of drug-metabolizing enzymes would be warranted. This initial assessment is a critical first step in a comprehensive DMPK (Drug Metabolism and Pharmacokinetics) evaluation.

References

  • Loft, S., & Poulsen, H. E. (1990). Characterization of metronidazole metabolism by human liver microsomes. British Journal of Clinical Pharmacology, 30(2), 175–181. [Link]

  • Perez-Reyes, E., & Mason, R. P. (1980). The Reductive Metabolism of Metronidazole and Ronidazole by Aerobic Liver Microsomes. Molecular Pharmacology, 17(2), 239-244. [Link]

  • Miwa, G. T., West, S. B., Walsh, J. S., Wolf, F. J., & Lu, A. Y. (1982). Drug residue formation from ronidazole, a 5-nitroimidazole. III. Studies on the mechanism of protein alkylation in vitro. Chemical-Biological Interactions, 41(3), 297–312. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved March 7, 2026, from [Link]

  • West, S. B., Wislocki, P. G., Fiorentini, K. M., Alvaro, R., Wolf, F. J., & Lu, A. Y. (1982). Drug residue formation from ronidazole, a 5-nitroimidazole. I. Characterization of in vitro protein alkylation. Chemical-Biological Interactions, 41(3), 265–279. [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). Retrieved March 7, 2026, from [Link]

  • Asha, S., & Vidyavathi, M. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Cytochrome P450. IntechOpen. [Link]

  • Bowman, C. M., & Benet, L. Z. (2019). In vitro-in vivo extrapolation and hepatic clearance-dependent underprediction. Journal of Pharmaceutical Sciences, 108(7), 2500–2504. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Soars, M. G., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892-901. [Link]

  • Soars, M. G., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. PubMed, 37041062. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Di, L., et al. (2014). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Journal of Medicinal Chemistry, 57(15), 6643–6649. [Link]

  • Al-Absi, R., & Semreen, M. H. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Dalvie, D. (2007). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]

  • Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology. Springer New York. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved March 7, 2026, from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

Sources

corroborating the mechanism of action of 1-Benzyl-2-methyl-5-nitro-1H-imidazole through comparative studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Corroborating the Mechanism of Action of 1-Benzyl-2-methyl-5-nitro-1H-imidazole (Benznidazole) Content Type: Publish Comparison Guide

Compound Identity: 1-Benzyl-2-methyl-5-nitro-1H-imidazole Common Name: Benznidazole (BZN) Primary Indication: Chagas Disease (Trypanosoma cruzi infection)[1][2]

Executive Summary

For decades, Benznidazole (BZN) has served as a frontline nitroheterocyclic agent against Trypanosoma cruzi.[3][4] However, its mechanism of action (MoA) is frequently oversimplified as generic "oxidative stress." For drug development professionals, distinguishing BZN from other nitro-compounds like Nifurtimox (NFX) or Metronidazole (MTZ) requires a precise understanding of the Type I Nitroreductase (TcNTR)-driven bioactivation pathway .

This guide objectively compares BZN against its primary alternatives, providing experimental protocols to validate its specific activation kinetics and resultant cytotoxicity.

Mechanistic Hypothesis: The TcNTR "Ping-Pong" Activation

Unlike mammalian systems that primarily utilize oxygen-sensitive Type II nitroreductases (which futilely cycle nitro radicals), T. cruzi expresses a bacterial-like, oxygen-insensitive Type I Nitroreductase (TcNTR) .

  • Specificity: BZN acts as a prodrug.[5] It is biologically inert until reduced by TcNTR.

  • The Cascade: TcNTR performs a series of 2-electron reductions (using NADH) to convert the nitro group (-NO₂) into a hydroxylamine (-NHOH).

  • The Terminal Effector: The hydroxylamine intermediate rearranges to form 4,5-dihydro-4,5-dihydroxyimidazole , which ultimately decomposes into glyoxal . Glyoxal is a potent electrophile that forms adducts with Guanosine bases in parasite DNA, causing strand breaks and replication arrest.

Visualization: The Reductive Bioactivation Pathway

The following diagram details the specific molecular events distinguishing BZN activation from generic oxidative stress.

BZN_Mechanism BZN Benznidazole (Prodrug) TcNTR Type I Nitroreductase (TcNTR) BZN->TcNTR Substrate Binding NADH NADH + H+ NADH->TcNTR Cofactor NitroRadical Nitro Radical Anion (R-NO2•-) TcNTR->NitroRadical 1e- Reduction Hydroxylamine Hydroxylamine (R-NHOH) NitroRadical->Hydroxylamine 1e- Reduction (No O2 cycling) Dihydroxy 4,5-dihydro-4,5- dihydroxyimidazole Hydroxylamine->Dihydroxy Rearrangement Glyoxal Glyoxal (Dialdehyde) Dihydroxy->Glyoxal Decomposition DNA_Adduct Guanosine-Glyoxal Adducts (DNA Damage) Glyoxal->DNA_Adduct Covalent Binding

Caption: Figure 1. The oxygen-insensitive reduction of Benznidazole by TcNTR, leading to glyoxal-mediated DNA alkylation.

Comparative Performance Analysis

To validate BZN, one must compare it against Nifurtimox (NFX) (the other standard of care) and Metronidazole (MTZ) (a related 5-nitroimidazole with lower specific potency against T. cruzi).

Table 1: Physicochemical & Efficacy Profile (T. cruzi Y Strain)

Data synthesized from comparative screenings (e.g., Hall et al., 2011; Patterson et al., 2014).[2]

FeatureBenznidazole (BZN)Nifurtimox (NFX)Metronidazole (MTZ)
Chemical Class 2-nitroimidazole5-nitrofuran5-nitroimidazole
IC50 (Epimastigotes) 4.0 – 6.0 µM2.5 – 3.6 µM> 50 µM
IC50 (Amastigotes) 2.5 – 4.0 µM1.5 – 2.6 µM> 100 µM
TcNTR Km (Affinity) ~25 µM~12 µMHigh (Poor substrate)
Resistance Profile High cross-resistance in TcNTR-null linesHigh cross-resistance in TcNTR-null linesLow cross-resistance
Primary Toxicity Dermopathy, bone marrow suppressionGI toxicity, neurotoxicityGI toxicity (mild)

Key Insight: While NFX often displays slightly lower IC50 values (higher potency) in vitro, BZN is frequently preferred in clinical settings due to a marginally better safety profile and distinct pharmacokinetic clearance. MTZ serves as a negative control; its high IC50 confirms that the T. cruzi NTR machinery has strict structural specificity for the benzyl-nitroimidazole or nitrofuran scaffolds.

Table 2: Kinetic Validation (Recombinant TcNTR)

Validating the "Ping-Pong" Mechanism via NADH oxidation rates.

ParameterBenznidazoleNifurtimoxInterpretation
Vmax (nmol NADH/min/mg) ~450~600NFX is reduced faster, correlating with lower IC50.
Substrate Inhibition Observed at >200 µMObserved at >150 µMBoth drugs inhibit TcNTR at high concentrations.[3]
O2 Sensitivity InsensitiveInsensitiveConfirms Type I (bacterial-like) mechanism.
Experimental Protocols for Validation

To corroborate the MoA of BZN in your own lab, use the following self-validating protocols.

Protocol A: Spectrophotometric TcNTR Kinetics Assay

Objective: Prove that BZN is a direct substrate of TcNTR and quantify NADH consumption.

Reagents:

  • Recombinant TcNTR (purified from E. coli expression system).

  • Buffer: 50 mM Tris-HCl (pH 7.5).[4]

  • Cofactor: NADH (Stock 10 mM).

  • Substrate: Benznidazole (dissolved in DMSO).

Workflow:

  • Blanking: Prepare a quartz cuvette with 980 µL Buffer + 10 µL NADH (100 µM final).

  • Baseline: Monitor Absorbance at 340 nm for 60s to ensure NADH stability.

  • Initiation: Add TcNTR (approx. 2-4 µg) and BZN (titrate 10–100 µM).

  • Measurement: Monitor decrease in A340 (NADH oxidation) for 3–5 minutes.

  • Control: Repeat with heat-inactivated enzyme to rule out non-enzymatic degradation.

Validation Criteria:

  • The rate of NADH oxidation must be linear initially.

  • Rate must be dependent on BZN concentration (following Michaelis-Menten kinetics).

  • Self-Check: If A340 decreases without enzyme, your BZN stock may be contaminated or light-sensitive degradation is occurring.

Protocol B: Resazurin-Based Cytotoxicity Profiling

Objective: Determine IC50 and Selectivity Index (SI) against T. cruzi vs. Mammalian cells (e.g., Vero cells).

Workflow:

  • Seeding:

    • Parasites:[2][3][5][6][7][8][9][10] 1x10⁶ epimastigotes/mL in LIT medium.

    • Host Cells: 5x10³ Vero cells/well in DMEM.

  • Treatment: Add BZN in serial dilutions (e.g., 0.1 µM to 100 µM). Include NFX as positive control and DMSO (0.5%) as vehicle control.

  • Incubation: 72 hours at 28°C (parasites) or 37°C/5% CO2 (host cells).

  • Development: Add Resazurin (Alamar Blue) (10% v/v). Incubate 4–24h.

  • Readout: Measure Fluorescence (Ex 560nm / Em 590nm).

Calculation:

  • 
    : Concentration inhibiting 50% fluorescence relative to vehicle.
    
  • 
    .
    
  • Target: BZN should show an SI > 10 (ideally > 50) to confirm selective toxicity mediated by the parasite-specific NTR.

Validation Workflow Diagram

Use this decision tree to structure your comparative study.

Validation_Workflow Start Start: Candidate Validation Step1 1. Enzymatic Assay (Recombinant TcNTR) Start->Step1 Decision1 Is NADH oxidized? Step1->Decision1 Step2 2. Phenotypic Screening (Epimastigotes/Amastigotes) Decision1->Step2 Yes Result_Invalid INVALID: Non-specific toxicity Decision1->Result_Invalid No (Not a substrate) Decision2 IC50 < 10 µM? Step2->Decision2 Step3 3. Cross-Resistance Check (Use TcNTR-null strain) Decision2->Step3 Yes Decision2->Result_Invalid No (Low potency) Result_Valid VALIDATED: Specific NTR-driven MoA Step3->Result_Valid Resistance Observed Step3->Result_Invalid No Resistance (Off-target effect)

Caption: Figure 2. Logic flow for confirming Benznidazole mechanism via enzymatic and cellular checkpoints.

References
  • Hall, B. S., et al. (2011). Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation.[4][11] Antimicrobial Agents and Chemotherapy.[5][7]

  • Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes.[1][5][7] Proceedings of the National Academy of Sciences.

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology.

  • Moraes, C. B., et al. (2014).[12] Nitroheterocyclic compounds are more efficacious than CYP51 inhibitors against Trypanosoma cruzi: Implications for Chagas disease drug discovery.[12] Scientific Reports.

  • Bern, C., et al. (2019). Evaluation and Treatment of Chagas Disease in the United States: A Systematic Review. JAMA.

Sources

Safety Operating Guide

1-Benzyl-2-methyl-5-nitro-1H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI)

1-Benzyl-2-methyl-5-nitro-1H-imidazole (CAS: 13230-44-9) is a biologically active nitroimidazole derivative frequently utilized in the synthesis of novel antimicrobial and antiprotozoal agents, such as benzylated imidazolium salts[1]. Because nitro-substituted imidazoles exhibit potent bactericidal effects and carry inherent genotoxic risks, they cannot be treated as standard laboratory waste[1].

This guide provides researchers and drug development professionals with an authoritative, field-proven protocol for the segregation, containment, and disposal of BMNI. By following these procedures, laboratories can ensure strict environmental compliance while safeguarding personnel from toxic exposure[2].

Hazard Assessment & Causality (The "Why")

To manage BMNI safely, scientists must understand the chemical causality behind its hazard classifications:

  • Ecotoxicity & Drain Prohibition: BMNI contains a nitro group (-NO2) on the imidazole ring. While this mechanism is excellent for disrupting bacterial DNA, it is highly toxic to aquatic life[3]. Municipal water treatment facilities cannot effectively neutralize the active nitroimidazole pharmacophore, meaning drain disposal is strictly prohibited [4].

  • Thermal Decomposition Risks: When exposed to excessive heat, strong acids, or oxidizers, BMNI decomposes to release highly toxic nitrogen oxides (NOx) and carbon monoxide[5],[6].

  • Destruction Mechanism: Because of its stability and toxicity, high-temperature is the only acceptable method of destruction[5],[4]. Incineration completely cleaves the heterocyclic ring and oxidizes the nitrogenous byproducts safely.

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions in waste carboys and significantly reduces institutional disposal costs.

BMNI_Disposal Gen BMNI Waste Generation Type Determine Waste State Gen->Type Solid Solid Waste (Powders, PPE) Type->Solid Solid Liquid Liquid Waste (Reaction Solvents) Type->Liquid Liquid SolidBin Hazardous Solid Bin (Double-bagged) Solid->SolidBin LiquidBin Organic Carboy (Vented Cap) Liquid->LiquidBin Incineration EHS High-Temp Incineration SolidBin->Incineration LiquidBin->Incineration

Workflow for the segregation and disposal of 1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI) waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, PPE, and Silica Gel)

Context: Used for pure BMNI powder spills, contaminated nitrile gloves, weighing boats, and silica from column chromatography.

  • Collection: Sweep up solid powder using a static-free brush and dustpan. Do not use compressed air , as this generates respirable, hazardous dust that can be inhaled[5],[6].

  • Containment: Place the solid waste into a puncture-resistant, sealable polyethylene or polypropylene container[3].

  • PPE & Consumables: Place all contaminated gloves, Kimwipes, and weighing papers into a designated hazardous solid waste bag (typically a transparent or yellow bag, depending on institutional EHS color-coding)[7].

  • Labeling: Affix a hazardous waste tag. Explicitly list "1-Benzyl-2-methyl-5-nitro-1H-imidazole" and check the boxes for "Toxic" and "Environmental Hazard"[2].

    • Self-Validation Check: Ensure the bag is double-sealed and the exterior is wiped down to prevent secondary exposure during transit.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)

Context: BMNI is often synthesized via N-alkylation using 2-methyl-5-nitroimidazole and benzyl bromide in solvents like acetonitrile (CH3CN)[8].

  • Segregation: Determine the solvent stream. Because synthesis often involves benzyl bromide, the resulting unreacted mixture contains brominated byproducts and MUST go into the carboy[2],[9].

  • Transfer: Operating strictly within a certified chemical fume hood, carefully pour the liquid waste into a high-density polyethylene (HDPE) carboy using a wide-mouth funnel to prevent splashing.

  • Headspace Management: Never fill the carboy beyond 75-80% capacity. This headspace allows for the potential expansion of contents and prevents over-pressurization[7].

  • Secondary Containment: Ensure the carboy sits in a secondary containment tray capable of holding 110% of the carboy's volume[7].

    • Self-Validation Check: Before sealing the carboy, verify that no gas evolution (bubbling) is occurring. Nitroimidazoles can react with incompatible materials (like strong oxidizers) to produce gas[3],[6]. If bubbling is observed, leave the cap loosely vented inside the fume hood until the reaction ceases.

Protocol C: Glassware Decontamination
  • Initial Rinse: Rinse the grossly contaminated glassware with a compatible organic solvent (e.g., acetone or methanol) to dissolve residual BMNI.

  • Solvent Disposal: Collect this first rinsate in the appropriate organic waste carboy[10].

    • Self-Validation Check: Ensure the first solvent rinse is entirely collected in the hazardous waste carboy before the glassware touches the sink[10]. If the glassware still retains a yellow tint (characteristic of nitroaromatics), repeat the solvent rinse.

  • Final Wash: Once the hazardous residue is completely removed, the glassware can be washed with standard laboratory detergent and water in the sink[10].

Quantitative Data Summary: Waste Stream Management

Waste StreamPrimary ContaminantsContainer TypeFill LimitFinal Treatment
Solid Waste BMNI powder, silica, PPEPolypropylene bucket / Double-bag100%High-Temp Incineration
Halogenated Liquid BMNI, Benzyl bromide, DCMHDPE Carboy (Vented Cap)75-80%High-Temp Incineration
Non-Halogenated Liquid BMNI, DMSO, AcetonitrileHDPE Carboy (Vented Cap)75-80%High-Temp Incineration
Sharps Broken glass with BMNIPuncture-proof Sharps Bin75%Autoclave & Incineration

Emergency Spill Response

In the event of a large-scale BMNI spill (e.g., a dropped synthesis flask):

  • Isolate: Evacuate non-essential personnel from the immediate area and move upwind[3].

  • Protect: Don double chemical-resistant nitrile gloves, a lab coat, and safety goggles with side shields[2],[9].

  • Absorb/Collect: For liquids, use an inert absorbent (e.g., sand, silica gel, or vermiculite)[4]. For solids, use dry cleanup procedures. Do not use water initially if the spill involves reactive synthesis intermediates[5].

  • Dispose: Transfer all spill cleanup materials into a hazardous waste container, seal it tightly, and contact your EHS department for immediate emergency pickup[5],[4].

References

  • Cole-Parmer. "Material Safety Data Sheet - 2-Nitroimidazole, 98%." Available at: [Link]

  • Today's Clinical Lab. "A Lab's Guide to Safe and Compliant Medical Waste Disposal." Available at: [Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." Available at: [Link]

  • RSC Publishing. "Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation." Available at: [Link]

Sources

Personal protective equipment for handling 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Operational Readiness Guide: 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Executive Safety Summary

Strict Adherence Required: 1-Benzyl-2-methyl-5-nitro-1H-imidazole (Benznidazole) is a nitroimidazole derivative.[1] While widely used as an antiparasitic, in a pure powder laboratory setting, it must be handled as a Select Carcinogen and Reproductive Toxin .

  • Primary Hazard: Genotoxicity and severe cutaneous hypersensitivity (Stevens-Johnson Syndrome/TEN potential).

  • Critical Distinction: Do not confuse with 1-Benzyl-2-methylimidazole (CAS 13750-62-4).[2] The presence of the 5-nitro group significantly escalates the toxicity profile from a simple irritant to a mutagenic hazard.

  • Core Directive: Zero skin contact. All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why." This compound falls into Occupational Exposure Band (OEB) 3/4 , requiring high containment.

Hazard ClassGHS CategoryOperational Implication
Carcinogenicity Category 2Suspected human carcinogen based on nitroimidazole class effects (structural alert).
Germ Cell Mutagenicity Category 2Induces chromosomal aberrations; treat all dust as DNA-damaging.
Reproductive Toxicity Category 1BPresumed human reproductive toxicant. Fetal harm observed in animal models.
Skin Sensitization Category 1High risk of delayed hypersensitivity. Exposure can lead to life-threatening skin reactions.[3]

PPE Matrix: The Defense System

Do not rely on "standard lab PPE." Use this specific matrix for Benznidazole handling.

A. Hand Protection (The Critical Barrier)

Rationale: Nitro-compounds can permeate thin rubber. Double-gloving provides a visual breach indicator and increases breakthrough time.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Protocol
Dry Powder Weighing Nitrile (4 mil)Nitrile (4-8 mil)Change immediately if powder is visible on outer glove.
Solvent Handling (e.g., DMSO/DMF)Nitrile (4 mil)Laminate Film (e.g., Silver Shield®)Nitroimidazoles are highly soluble in DMSO, which permeates nitrile rapidly, carrying the toxin through the skin.
Spill Cleanup Nitrile (4 mil)Laminate FilmDo not use standard nitrile for liquid spills involving organic solvents.
B. Body & Respiratory Protection
ComponentSpecificationScientific Rationale
Respiratory P100 / N99 (if outside hood)Powder is fine and electrostatic. If weighing outside a hood (not recommended), a PAPR or fitted P100 is mandatory.
Eye Protection Chemical Goggles Safety glasses are insufficient. Goggles seal against airborne dust entry into the lacrimal duct.
Body Suit Tyvek® Lab Coat (Disposable)Cotton coats trap dust in fibers, creating a secondary exposure source during laundry. Use disposable sleeves/coats.

Engineering Controls & Workflow Visualization

PPE is the last line of defense. The primary barrier is the Engineering Control .

Required Setup:

  • Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood .

  • HEPA Filtration for exhaust if handling large quantities (>10g).

  • Static Control: Use an ionizing bar during weighing to prevent powder dispersal.

Workflow Logic: Minimizing Contamination Vectors

HandlingWorkflow cluster_Hood Inside Containment (Fume Hood) Start START: Material Retrieval Check Verify CAS: 22994-85-0 (Confirm 5-Nitro Group) Start->Check PPE Don PPE: Double Nitrile + Tyvek + Goggles Check->PPE Hood Transfer to Fume Hood (Do NOT Open Yet) PPE->Hood Weigh Weighing: Use Anti-Static Gun Pre-weigh solvent if possible Hood->Weigh Solubilize Solubilization: Add Solvent to Powder (Avoid adding powder to solvent) Weigh->Solubilize Dissolve immediately to reduce dust risk Decon Decontaminate: Wipe Balance & Containers with 10% Bleach or Surfactant Solubilize->Decon Waste Disposal: Solid Waste -> Incineration Liquid -> Haz Waste Decon->Waste

Figure 1: Safe Handling Workflow. Note the emphasis on solubilizing immediately to eliminate the dust hazard.

Emergency Procedures

Scenario A: Powder Spill (>100 mg)

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Double gloves, Tyvek suit, and P100 respirator.

  • Cover: Gently cover the spill with wet paper towels (dampened with water/surfactant) to prevent dust generation. Do not dry sweep.

  • Scoop: Collect wet material into a wide-mouth hazardous waste jar.

Scenario B: Skin Exposure

  • Doff: Remove contaminated gloves/clothing immediately.

  • Wash: Rinse skin with copious soap and water for 15 minutes. Avoid scrubbing, which can abrade the skin and increase absorption.

  • Alert: Notify the safety officer. Monitor for delayed hypersensitivity (rash/redness) for 72 hours.

Disposal Protocols

Nitroimidazoles are generally not biodegradable and are toxic to aquatic life.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a container labeled "Toxic Incineration Waste."

  • Liquid Waste: Segregate into "Halogenated/Organic Toxic" streams. Do not mix with oxidizers (e.g., Nitric Acid) due to the energetic potential of the nitro group.

  • Deactivation: For surface cleaning, use a surfactant-based cleaner followed by a water rinse. Bleach (Sodium Hypochlorite) is effective for oxidation but ensure no acid waste is present.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 31307, Benznidazole. Retrieved from [Link]

  • U.S. Food and Drug Administration (2017). Benznidazole Tablets Prescribing Information (Warnings and Precautions). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroimidazoles and Genotoxicity. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.